molecular formula CH5NO3S B080838 Aminomethanesulfonic acid CAS No. 13881-91-9

Aminomethanesulfonic acid

Cat. No.: B080838
CAS No.: 13881-91-9
M. Wt: 111.12 g/mol
InChI Key: OBESRABRARNZJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminomethanesulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is CH5NO3S and its molecular weight is 111.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 209983. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfonic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

aminomethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5NO3S/c2-1-6(3,4)5/h1-2H2,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBESRABRARNZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065670
Record name Methanesulfonic acid, amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Aminomethanesulfonic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11829
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

13881-91-9, 6939-85-1
Record name Aminomethanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13881-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sodium aminomethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminomethanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013881919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminomethanesulfonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanesulfonic acid, 1-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanesulfonic acid, amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aminomethanesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.212
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sodium aminomethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOMETHANESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLA224Z482
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Aminomethanesulfonic Acid from Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminomethanesulfonic acid, a structurally simple yet functionally significant molecule, holds a key position in various chemical and pharmaceutical applications. Its synthesis from readily available precursors like formaldehyde makes it an attractive target for researchers. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of this compound from formaldehyde. It details established experimental protocols, presents quantitative data for comparative analysis, and elucidates the underlying reaction mechanism. The guide is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required to successfully synthesize and characterize this versatile compound.

Introduction

This compound (H₂NCH₂SO₃H) is the simplest amino sulfonic acid, featuring both an amino group and a sulfonic acid group attached to the same methylene bridge. This unique structure imparts zwitterionic characteristics and makes it a valuable building block in organic synthesis, a useful buffer in biochemical applications, and a precursor for various pharmaceutical compounds. The synthesis of this compound from formaldehyde is a well-established process, offering several routes that are both efficient and scalable. This document will explore the primary synthetic pathways, focusing on the reaction of formaldehyde, an ammonia source, and a sulfur-containing reagent.

Core Synthetic Methodologies

The primary approach to synthesizing this compound from formaldehyde involves a one-pot reaction with an ammonia source and sulfur dioxide. Variations of this method utilize different sources of ammonia, including ammonium hydroxide, ammonium halides, or hexamethylenetetramine.[1]

Synthesis from Formaldehyde, Ammonium Halide, and Sulfur Dioxide

This method involves the reaction of formaldehyde and an ammonium halide, such as ammonium chloride, with sulfur dioxide in an aqueous solution.[1]

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol based on established literature is provided below:

  • Reaction Setup: A reaction vessel equipped with a stirrer, a thermometer, a heating mantle, and a gas inlet tube is charged with an aqueous solution of formaldehyde (e.g., 36% solution) and ammonium chloride.

  • Initial Heating: The mixture is stirred and heated to approximately 40°C.

  • Sulfur Dioxide Introduction: Once the initial temperature is reached, a stream of sulfur dioxide gas is introduced into the reaction mixture through the gas inlet tube.

  • Temperature Control: The heating is continued to raise the temperature of the reaction mixture to around 78-80°C. This temperature is maintained for the duration of the sulfur dioxide addition.[1]

  • Reaction Completion and Cooling: After the introduction of sulfur dioxide is complete (typically after about 20 minutes at temperature), the heating source is removed, and the mixture is allowed to cool to room temperature (15-20°C).[1]

  • Crystallization: Upon cooling, this compound crystallizes from the aqueous solution as a white solid.[1]

  • Isolation and Purification: The crystalline product is isolated by filtration. The primary impurity in this method is hydrochloric acid, which can be removed by recrystallization from water or by washing the crystals with water.[1]

Synthesis from Formaldehyde, Ammonium Hydroxide, and Sulfur Dioxide

This variation utilizes aqueous ammonia (ammonium hydroxide) as the nitrogen source.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: A cooled reaction vessel with vigorous agitation is charged with an aqueous solution of ammonium hydroxide (e.g., 28.4%).

  • Formaldehyde Addition: An aqueous solution of formaldehyde (e.g., 36%) is added slowly while maintaining a low temperature (below 65°C) with external cooling.[1]

  • Sulfur Dioxide Introduction: After the formaldehyde addition, the mixture is further cooled (e.g., to 15°C), and a stream of sulfur dioxide is introduced. The temperature is maintained at around 20°C for several hours.[1]

  • Controlled Precipitation: The external cooling is then removed, allowing the reaction temperature to rise. The product begins to precipitate at a temperature between 30°C and 40°C. The temperature is then maintained between 50°C and 60°C for an additional period to ensure complete precipitation.[1]

  • Isolation: The resulting white crystalline this compound is isolated by filtration.

Synthesis from Hexamethylenetetramine and Sulfur Dioxide

Hexamethylenetetramine, a condensation product of formaldehyde and ammonia, can also serve as a starting material.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: An aqueous solution of hexamethylenetetramine is prepared in a suitable reaction vessel.

  • Sulfur Dioxide Introduction: Sulfur dioxide gas is passed through the solution.

  • Product Formation: this compound is formed and can be crystallized from the aqueous solution.[1] It has been noted that the yield from this method may be lower than when an ammonium halide is also present.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and properties of this compound.

Table 1: Comparison of Synthetic Methods for this compound

Starting MaterialsMolar Ratio (Ammonia Source:Formaldehyde)Reaction Temperature (°C)Reported YieldReference
Ammonium Chloride, Formaldehyde, Sulfur Dioxide~1:2~80High[1]
Ammonium Hydroxide, Formaldehyde, Sulfur Dioxide~1:115-60867 parts by weight (from 20 moles of reactants)[1]
Hexamethylenetetramine, Sulfur Dioxide-Ambient to elevatedLower than with ammonium halide[1]
N-propylamine, Formaldehyde, Sodium Bisulfite-≤10~100% (for N-propyl derivative)

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
Molecular Formula CH₅NO₃S[2]
Molecular Weight 111.12 g/mol [2]
Melting Point 184 °C (decomposes)
Appearance White crystalline solid[1]
¹H NMR (DMSO-d₆) Data not explicitly found in a structured format in the search results
IR (cm⁻¹) 3172 (N-H), 1240, 1183 (S=O), 1085, 1053, 1029 (S-O)
Mass Spectrum (m/z) 111 (M+), 64 (SO₂⁺), 48 (SO⁺)[3]

Reaction Mechanism and Experimental Workflow

Proposed Reaction Mechanism

The synthesis of this compound from formaldehyde, an ammonia source, and sulfur dioxide likely proceeds through a multi-step mechanism. While not definitively established in the provided search results, a plausible pathway involves the initial formation of key intermediates.

  • Formation of Hydroxymethanesulfonic Acid: In an aqueous solution containing sulfur dioxide, sulfurous acid (H₂SO₃) is formed, which exists in equilibrium with bisulfite (HSO₃⁻) and sulfite (SO₃²⁻) ions. Formaldehyde, being electrophilic, readily reacts with the nucleophilic bisulfite ion to form hydroxymethanesulfonic acid (also known as the formaldehyde-bisulfite adduct).

  • Formation of Aminomethanol: Ammonia or an amine source reacts with formaldehyde to form an unstable aminomethanol intermediate.

  • Nucleophilic Substitution: The hydroxyl group of hydroxymethanesulfonic acid is then likely displaced by the amino group of aminomethanol in a nucleophilic substitution reaction to yield the final product, this compound.

The overall process can be considered a variation of the Mannich reaction, where an amine, a non-enolizable aldehyde (formaldehyde), and a nucleophile (bisulfite) react to form an aminoalkylated product.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Formaldehyde Formaldehyde Aminomethanol Aminomethanol (H2N-CH2-OH) Formaldehyde->Aminomethanol Hydroxymethanesulfonic_Acid Hydroxymethanesulfonic Acid (HO-CH2-SO3H) Formaldehyde->Hydroxymethanesulfonic_Acid Ammonia_Source Ammonia Source (NH4Cl, NH4OH, etc.) Ammonia_Source->Aminomethanol Sulfur_Dioxide Sulfur Dioxide (SO2) Sulfur_Dioxide->Hydroxymethanesulfonic_Acid Aminomethanesulfonic_Acid This compound (H2N-CH2-SO3H) Aminomethanol->Aminomethanesulfonic_Acid Nucleophilic Substitution Hydroxymethanesulfonic_Acid->Aminomethanesulfonic_Acid

Caption: Proposed reaction mechanism for the synthesis of this compound.

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start Reagent_Mixing 1. Mix Formaldehyde and Ammonia Source in Water Start->Reagent_Mixing Heating 2. Heat to Initial Reaction Temperature Reagent_Mixing->Heating SO2_Addition 3. Introduce Sulfur Dioxide Gas Heating->SO2_Addition Reaction 4. Maintain Reaction Temperature SO2_Addition->Reaction Cooling 5. Cool to Room Temperature Reaction->Cooling Crystallization 6. Product Crystallization Cooling->Crystallization Filtration 7. Isolate Crude Product by Filtration Crystallization->Filtration Purification 8. Recrystallization from Water Filtration->Purification Drying 9. Dry Pure Product Purification->Drying Characterization 10. Characterize Product (NMR, IR, MS, MP) Drying->Characterization End End Characterization->End

References

Aminomethanesulfonic Acid (CAS 13881-91-9): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Biological Activity, and Therapeutic Potential of a Glycine Receptor Agonist with Hepatoprotective Properties

Abstract

Aminomethanesulfonic acid (AMSA), a structurally simple sulfur-containing amino acid analog, has emerged as a molecule of significant interest in the fields of neuropharmacology and drug development. As a potent agonist of the pentameric glycine receptor, it provides a valuable tool for dissecting the mechanisms of ligand-gated ion channel function. Furthermore, evidence suggests its potential as a hepatoprotective agent, capable of mitigating inflammatory responses in the liver. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthesis protocols, and an in-depth analysis of its biological activities. Particular focus is placed on its mechanism of action at the glycine receptor and its putative role in modulating tumor necrosis factor-alpha (TNF-α) signaling pathways. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound and its derivatives.

Chemical and Physical Properties

This compound, also known by its synonyms aminomethylsulfonic acid and AMSA, is a white, crystalline powder. It is characterized by the presence of both an amino group and a sulfonic acid group attached to a single carbon atom, contributing to its zwitterionic nature at physiological pH. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 13881-91-9
Molecular Formula CH₅NO₃S
Molecular Weight 111.12 g/mol
Appearance White/Fine Crystalline Powder
Melting Point 184 °C (decomposes)
Water Solubility 17 g/L at 17 °C
pKa 5.57 (at 25 °C)
InChI Key OBESRABRARNZJB-UHFFFAOYSA-N
SMILES C(N)S(=O)(=O)O

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various methods. A common and effective approach involves the reaction of formaldehyde with a source of bisulfite and ammonia.

Experimental Protocol: Synthesis of this compound

This protocol is based on the principles described in the literature, providing a straightforward method for laboratory-scale synthesis.

Materials:

  • Formaldehyde solution (37% w/w in water)

  • Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (Na₂S₂O₅)

  • Ammonium hydroxide solution (28-30% NH₃ in water)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Deionized water

Procedure:

  • Formation of the Hydroxymethanesulfonate Intermediate: In a well-ventilated fume hood, dissolve sodium bisulfite in deionized water in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be cooled in an ice bath.

  • Slowly add the formaldehyde solution dropwise to the stirred bisulfite solution while maintaining the temperature below 10 °C. Stir the reaction mixture for an additional 30 minutes in the ice bath to ensure complete formation of the sodium hydroxymethanesulfonate adduct.

  • Amination Reaction: To the cold solution of sodium hydroxymethanesulfonate, slowly add ammonium hydroxide solution. The reaction is exothermic, so the addition rate should be controlled to keep the temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-70 °C for 2-3 hours.

  • Acidification and Precipitation: Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid until the pH reaches approximately 1-2. This will protonate the amino group and precipitate the this compound.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and inorganic salts.

  • Dry the product under vacuum to obtain pure this compound.

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis to confirm its identity and purity.

Figure 1: Synthesis Workflow for this compound

Synthesis_Workflow formaldehyde Formaldehyde (37% aq.) intermediate Sodium Hydroxymethanesulfonate formaldehyde->intermediate < 10 °C bisulfite Sodium Bisulfite (aq.) bisulfite->intermediate amination Amination intermediate->amination < 20 °C, then 60-70 °C ammonia Ammonium Hydroxide ammonia->amination acidification Acidification (HCl) amination->acidification Cooling product Aminomethanesulfonic Acid (Precipitate) acidification->product purification Filtration & Washing (Ethanol) product->purification final_product Pure Aminomethanesulfonic Acid purification->final_product

Caption: A schematic overview of the laboratory synthesis of this compound.

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity, primarily as an agonist at the pentameric glycine receptor and as a potential anti-inflammatory and hepatoprotective agent through the modulation of TNF-α production.

Glycine Receptor Agonism

This compound is a potent and efficacious agonist of the glycine receptor (GlyR), a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the central nervous system. Its activity has been well-characterized, particularly on the zebrafish α1 glycine receptor.

Mechanism of Action:

Upon binding to the glycine receptor, this compound induces a conformational change in the receptor, leading to the opening of its intrinsic chloride ion channel. The influx of chloride ions hyperpolarizes the postsynaptic membrane, resulting in an inhibitory postsynaptic potential and a reduction in neuronal excitability.

Studies using single-particle cryo-electron microscopy have shown that the agonist-binding pocket of the glycine receptor, when bound to this compound, is as compact as when it is bound to the endogenous full agonist, glycine. This compact conformation is associated with a high channel open probability. In contrast, weaker partial agonists induce a less compact conformation of the binding pocket.

Quantitative Data:

The efficacy of this compound as a glycine receptor agonist has been quantified in electrophysiological studies. Key parameters are summarized in Table 2. It is important to note that AMSA is unstable at physiological pH and these studies were conducted at a pH of 5.

Table 2: Glycine Receptor Agonist Activity of this compound and Other Ligands (at pH 5)

AgonistMaximum Single-Channel Open Probability (P_open)EC₅₀ (mM)
Glycine0.960.98
This compound 0.85 8.7
β-Alanine0.544.5
Taurine0.127.9

Figure 2: Glycine Receptor Activation Signaling Pathway

Glycine_Receptor_Pathway AMSA Aminomethanesulfonic Acid (Agonist) GlyR Glycine Receptor (Pentameric) AMSA->GlyR Binds to Orthosteric Site Conformation Conformational Change (Compact Binding Pocket) GlyR->Conformation Induces ChannelOpening Chloride Channel Opening Conformation->ChannelOpening Leads to Cl_influx Chloride Ion (Cl⁻) Influx ChannelOpening->Cl_influx Allows Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Causes Inhibition Inhibitory Postsynaptic Potential (IPSP) Hyperpolarization->Inhibition Generates

Caption: The signaling cascade initiated by the binding of this compound to the glycine receptor.

Hepatoprotective Effects and Inhibition of TNF-α

This compound has been reported to inhibit the lipopolysaccharide (LPS)-induced production of the pro-inflammatory cytokine TNF-α in isolated rat Kupffer cells and to exert hepatoprotective effects. While the precise signaling pathway for this compound has not been fully elucidated, studies on the structurally similar compound, taurine, provide a plausible mechanism. Taurine has been shown to attenuate liver injury by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the activation of the transcription factor NF-κB and subsequent production of TNF-α.

Putative Mechanism of Action:

It is hypothesized that this compound may act in a similar manner to taurine. In the context of liver injury, bacterial endotoxins such as LPS bind to TLR4 on the surface of Kupffer cells (resident liver macrophages). This binding initiates an intracellular signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the transcription factor NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α. This compound may interfere with this pathway, potentially by inhibiting the activation of NF-κB, thereby reducing the production of TNF-α and mitigating the inflammatory response and subsequent liver damage.

Experimental Protocol: Measurement of LPS-Induced TNF-α Production in Kupffer Cells

This protocol provides a general framework for assessing the inhibitory effect of this compound on TNF-α production in primary Kupffer cells.

Materials:

  • Primary rat Kupffer cells

  • Cell culture medium (e.g., RPMI-1640)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit for rat TNF-α

Procedure:

  • Cell Culture: Isolate and culture primary rat Kupffer cells according to standard protocols.

  • Treatment: Pre-incubate the Kupffer cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Stimulation: Add LPS to the cell culture medium to a final concentration known to induce a robust TNF-α response (e.g., 100 ng/mL).

  • Incubation: Incubate the cells for a period sufficient for TNF-α production and secretion (e.g., 4-8 hours).

  • Sample Collection: Collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a rat TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the levels of TNF-α in the supernatants from cells treated with LPS and this compound to those from cells treated with LPS alone to determine the inhibitory effect of this compound.

Figure 3: Hypothesized TNF-α Inhibition Pathway by this compound

TNF_Inhibition_Pathway cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IκB Kinase (IKK) MyD88->IKK Activates NFkB_IkBa NF-κB / IκBα (Inactive Complex) IKK->NFkB_IkBa Phosphorylates IκBα IkBa_p p-IκBα IkBa_Ub Ub-IκBα IkBa_p->IkBa_Ub Ubiquitination Proteasome Proteasome IkBa_Ub->Proteasome Degradation NFkB NF-κB (Active) Proteasome->NFkB Releases NFkB_IkBa->IkBa_p Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription NFkB->Transcription Nucleus->Transcription Induces TNFa_mRNA TNF-α mRNA Transcription->TNFa_mRNA TNFa TNF-α Protein (Pro-inflammatory Cytokine) TNFa_mRNA->TNFa Translation AMSA Aminomethanesulfonic Acid AMSA->IKK Inhibits (Hypothesized)

Caption: A proposed signaling pathway for the inhibition of LPS-induced TNF-α production by this compound in Kupffer cells.

Applications in Drug Development

The dual activity of this compound as a glycine receptor agonist and a potential anti-inflammatory agent makes it an attractive scaffold for drug discovery and development.

  • Neurological Disorders: As a glycine receptor agonist, AMSA and its derivatives could be explored for the treatment of conditions characterized by neuronal hyperexcitability, such as certain types of epilepsy, spasticity, and neuropathic pain.

  • Inflammatory Liver Diseases: The hepatoprotective and anti-inflammatory properties of this compound suggest its potential use in the management of inflammatory liver conditions, including alcoholic and non-alcoholic fatty liver disease.

  • Chemical Synthesis: this compound serves as a versatile building block in organic synthesis. It is used in the preparation of various compounds, including the antibiotic cefonicid sodium.

Conclusion

This compound is a multifaceted molecule with well-defined activity as a glycine receptor agonist and promising potential as a hepatoprotective and anti-inflammatory agent. Its simple structure and amenability to chemical modification make it an interesting candidate for further investigation in drug development programs targeting neurological and inflammatory diseases. The detailed experimental protocols and mechanistic insights provided in this technical guide are intended to facilitate future research into this intriguing compound.

Aminomethanesulfonic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminomethanesulfonic acid, a structurally simple organosulfur compound, serves as a versatile tool in various scientific disciplines. Its unique combination of an amino group and a sulfonic acid moiety imparts properties that are highly valuable in biochemical, pharmaceutical, and analytical research. This technical guide provides an in-depth overview of the core physicochemical properties, experimental protocols, and relevant biological context for this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
Molecular Formula CH₅NO₃S[1][2][3][4][5]
Molecular Weight 111.12 g/mol [1][2][4]
CAS Registry Number 13881-91-9[1][4][5]
IUPAC Name This compound[2]
Melting Point 184 °C (decomposes)[6]
Water Solubility 17 g/L (at 17 °C)[6]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective application in research.

Synthesis of this compound

A common laboratory-scale synthesis of this compound can be achieved through a one-step process.[7] The following protocol outlines a general procedure.

Materials:

  • Formaldehyde

  • Sodium bisulfite

  • Ammonia solution

  • Hydrochloric acid

  • Ethanol

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

Procedure:

  • In a well-ventilated fume hood, prepare a solution of sodium bisulfite in water within the reaction vessel.

  • Cool the solution in an ice bath and slowly add formaldehyde while stirring continuously.

  • To the resulting solution, add a concentrated ammonia solution dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Acidify the mixture with concentrated hydrochloric acid to precipitate the this compound.

  • Collect the crude product by filtration and wash with cold ethanol.

  • Recrystallize the product from hot water to obtain purified this compound.

Analysis by Ion Chromatography

The purity and concentration of this compound can be determined using ion chromatography.[8] The following is a general protocol that can be adapted for specific instrumentation.

Equipment and Reagents:

  • Ion chromatography system with a conductivity detector

  • Anion-exchange column suitable for organic acid analysis

  • Eluent (e.g., sodium hydroxide or sodium carbonate/bicarbonate buffer)

  • This compound standard

  • Deionized water

  • Sample preparation vials and filters

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of a known concentration in deionized water. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the this compound sample in deionized water to a concentration within the calibration range. Filter the sample through a 0.45 µm filter.

  • Chromatographic Conditions: Set up the ion chromatography system with the appropriate column and eluent conditions. Equilibrate the system until a stable baseline is achieved.

  • Analysis: Inject the prepared standards and samples onto the column.

  • Data Processing: Integrate the peak corresponding to this compound and construct a calibration curve from the standard injections. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Logical Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and subsequent purification of this compound.

Synthesis_Workflow reagents Reactants (Formaldehyde, Sodium Bisulfite, Ammonia) reaction One-Pot Synthesis reagents->reaction 1. Reaction Setup acidification Acidification (Hydrochloric Acid) reaction->acidification 2. pH Adjustment precipitation Precipitation acidification->precipitation 3. Product Formation filtration Filtration & Washing precipitation->filtration 4. Isolation crude_product Crude this compound filtration->crude_product 5. Collection recrystallization Recrystallization (Hot Water) crude_product->recrystallization 6. Purification pure_product Purified this compound recrystallization->pure_product 7. Final Product

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

References

aminomethanesulfonic acid crystal structure analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the crystal structure of aminomethanesulfonic acid is hampered by the limited availability of publicly accessible, detailed crystallographic data for the parent compound. While the structures of several N-alkylated derivatives have been elucidated, providing insights into the behavior of the aminomethanesulfonate moiety, a comprehensive technical guide on the core molecule requires access to its specific crystallographic information file (CIF).

This guide, therefore, outlines the general experimental and computational workflow for such an analysis and presents the available data for a closely related derivative, N-(n-propyl)this compound, as a case study. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound and its analogs.

Experimental Protocols

The determination of a crystal structure, such as that of this compound, follows a well-established experimental workflow.

Synthesis and Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. For this compound, this would typically involve:

  • Synthesis: this compound can be synthesized by the reaction of aminomethane with sulfur trioxide or by the sulfonation of methylamine. The crude product is then purified, often by recrystallization.

  • Crystallization: Single crystals are grown by slowly cooling a saturated solution of the purified compound or by solvent evaporation. A variety of solvents and solvent mixtures would be screened to find the optimal conditions for crystal growth. Common techniques include:

    • Slow evaporation from an aqueous solution.

    • Vapor diffusion, where a solution of the compound is allowed to slowly equilibrate with a vapor of a miscible anti-solvent.

    • Cooling crystallization, where a saturated solution at an elevated temperature is slowly cooled to induce crystallization.

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector as the crystal is rotated. Key parameters for data collection include:

    • X-ray source (e.g., Mo Kα radiation)

    • Temperature (often performed at low temperatures, e.g., 100 K, to reduce thermal motion)

    • Detector type

    • Data collection strategy (e.g., ω-scans)

Structure Solution and Refinement

The collected diffraction data is then used to determine the crystal structure.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.

Data Presentation: Case Study of N-(n-propyl)this compound

In the absence of publicly available crystallographic data for this compound, we present the data for its derivative, N-(n-propyl)this compound, to illustrate the type of quantitative information obtained from a crystal structure analysis.[1]

Table 1: Crystal Data and Structure Refinement for N-(n-propyl)this compound [1]

ParameterValue
Empirical formulaC₄H₁₁NO₃S
Formula weight153.20
Crystal systemOrthorhombic
Space groupIba2
a (Å)8.8405(6)
b (Å)20.6348(12)
c (Å)8.0433(7)
α (°)90
β (°)90
γ (°)90
Volume (ų)1467.27(18)
Z8
Calculated density (Mg/m³)1.386
Absorption coefficient (mm⁻¹)0.346
F(000)656
Crystal size (mm³)0.10 × 0.15 × 0.34
Theta range for data collection (°)2.58 to 28.33
Index ranges-11≤h≤11, -27≤k≤27, -10≤l≤10
Reflections collected11438
Independent reflections1754 [R(int) = 0.0455]
Completeness to theta = 25.242°99.9 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1754 / 1 / 89
Goodness-of-fit on F²1.053
Final R indices [I>2sigma(I)]R1 = 0.0347, wR2 = 0.0865
R indices (all data)R1 = 0.0409, wR2 = 0.0940
Largest diff. peak and hole (e.Å⁻³)0.189 and -0.160

Table 2: Selected Bond Lengths (Å) for N-(n-propyl)this compound [1]

BondLength (Å)
S(1)-O(1)1.454(2)
S(1)-O(2)1.458(2)
S(1)-O(3)1.461(2)
S(1)-C(1)1.782(3)
N(1)-C(1)1.481(4)
N(1)-C(2)1.490(4)
C(2)-C(3)1.512(4)
C(3)-C(4)1.515(5)

Table 3: Selected Bond Angles (°) for N-(n-propyl)this compound [1]

AngleAngle (°)
O(1)-S(1)-O(2)113.29(13)
O(1)-S(1)-O(3)112.83(13)
O(2)-S(1)-O(3)112.55(13)
O(1)-S(1)-C(1)105.81(13)
O(2)-S(1)-C(1)105.74(13)
O(3)-S(1)-C(1)105.74(13)
N(1)-C(1)-S(1)111.9(2)
C(1)-N(1)-C(2)114.9(2)
N(1)-C(2)-C(3)110.1(3)
C(2)-C(3)-C(4)112.1(3)

Visualization of Experimental Workflow

The logical flow of a crystal structure analysis can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Analysis synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray X-ray Diffraction mounting->xray processing Data Processing xray->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Experimental workflow for crystal structure analysis.

References

aminomethanesulfonic acid pKa and buffering range

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Aminomethanesulfonic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the acidic dissociation constant (pKa) and buffering range of this compound, a compound of interest for various scientific and pharmaceutical applications. The following sections detail its key quantitative data, experimental protocols for pKa determination, and a visual representation of its buffering characteristics.

Quantitative Data Summary

This compound is a zwitterionic compound, possessing both an acidic sulfonic acid group and a basic amino group. Its pKa value is a critical parameter for understanding its behavior in solution and for its application as a biological buffer.

ParameterValueConditions
pKa5.5725°C
Effective Buffering Range pH 4.57 - 6.57 25°C

The effective buffering range is generally considered to be pKa ± 1 pH unit, which is the range where the buffer can effectively resist changes in pH.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the pKa of ionizable compounds. The following protocol is a representative method for determining the pKa of this compound.

2.1. Materials and Equipment

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

  • Volumetric flasks

2.2. Procedure

  • Preparation of this compound Solution: Accurately weigh a sample of this compound and dissolve it in deionized water to prepare a 0.1 M solution.

  • pH Meter Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration Setup:

    • Pipette 50.0 mL of the 0.1 M this compound solution into a 100 mL beaker.

    • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

    • Fill the burette with the standardized 0.1 M NaOH solution.

  • Titration Process:

    • Record the initial pH of the this compound solution.

    • Begin adding the NaOH solution in small increments (e.g., 0.5 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • Continue this process until the pH of the solution reaches approximately 11-12.

  • Data Analysis:

    • Plot a titration curve with the volume of NaOH added on the x-axis and the pH on the y-axis.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

    • The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point). At this point, the concentrations of the protonated and deprotonated forms of the amino group are equal.

Visualization of Buffering Range

The relationship between the pKa and the effective buffering range of this compound can be visualized as follows:

Buffering_Range pKa_minus_1 pH 4.57 (Lower Limit) pKa pKa = 5.57 (Optimal Buffering) pKa_minus_1->pKa [HA] > [A⁻] pKa_plus_1 pH 6.57 (Upper Limit) pKa->pKa_plus_1 [A⁻] > [HA]

Caption: Buffering range of this compound, centered around its pKa value.

This diagram illustrates that the optimal buffering capacity of this compound is at its pKa of 5.57, where the concentrations of the acidic ([HA]) and basic ([A⁻]) forms are equal. The effective buffering range extends approximately one pH unit on either side of the pKa.

Aminomethanesulfonic Acid: A Technical Guide to Its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethanesulfonic acid (AMSA), a structurally simple amino acid analog, holds significant interest in various scientific domains, including pharmaceutical sciences and biochemistry. Its unique combination of a primary amine and a strongly acidic sulfonic acid group imparts distinct physicochemical properties that influence its behavior in different solvent systems. A thorough understanding of its solubility is paramount for its application in drug formulation, synthetic chemistry, and biological assays. This technical guide provides a comprehensive overview of the available solubility data for this compound in water and discusses its expected solubility in organic solvents. It also outlines a detailed experimental protocol for solubility determination and presents a logical framework for understanding its solubility characteristics.

Core Concepts: Physicochemical Properties

This compound exists as a zwitterion in the solid state and in neutral aqueous solutions, with a protonated amino group (-NH3+) and a deprotonated sulfonate group (-SO3-). This dual ionic character significantly impacts its solubility.

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the known data point.

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Reference
Water1717~0.153[1][2][3]

Note: Extensive searches for quantitative solubility data in common organic solvents such as methanol, ethanol, DMSO, acetone, and others did not yield any specific numerical values. General information suggests that sulfonic acids are typically soluble in polar organic solvents, but experimental data for this compound is lacking.[4]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol describes a standard and reliable method for determining the equilibrium solubility of this compound in various solvents.

1. Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., water, methanol, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • Volumetric flasks

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometer) or other validated analytical method for quantification.[5][6]

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

    • Add a known volume of the solvent of interest to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered sample with the solvent to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.[5][6]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

3. Data Analysis:

  • Calculate the solubility of this compound in the solvent at the specified temperature based on the concentration determined from the analytical measurement and the dilution factor. The solubility is typically expressed in g/L or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for assessing the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis & Quantification cluster_result Result prep_solid Excess Solid AMSA equilibration Shake at Constant Temperature (24-72h) prep_solid->equilibration prep_solvent Solvent of Choice prep_solvent->equilibration settling Settle Excess Solid equilibration->settling filtration Filter Supernatant settling->filtration dilution Dilute Sample filtration->dilution quantification Quantify Concentration (e.g., HPLC) dilution->quantification solubility_data Solubility Data (g/L or mol/L) quantification->solubility_data

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Conclusion

The solubility of this compound in water has been reported, but there is a significant gap in the literature regarding its solubility in organic solvents. For researchers and drug development professionals, the provided experimental protocol offers a robust framework for determining this critical parameter in various solvent systems. A comprehensive understanding of its solubility profile will undoubtedly facilitate its broader application in scientific research and development.

References

Spectroscopic Analysis of Aminomethanesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminomethanesulfonic acid (AMSA), a structurally simple organosulfur compound, plays a role in various chemical and biological processes. Its zwitterionic nature, arising from the presence of both a basic amino group and an acidic sulfonic acid group, governs its chemical behavior and interactions. Understanding the molecular structure and functional group arrangement is paramount for researchers in fields such as medicinal chemistry and materials science. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectral data of this compound, offering a foundational resource for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as dimethyl sulfoxide (DMSO-d6), reveals two distinct signals corresponding to the different proton environments within the molecule.

Chemical Shift (ppm)MultiplicityAssignment
~8.28Broad SingletProtons of the ammonium group (-NH₃⁺)
~3.55SingletProtons of the methylene group (-CH₂-)

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d6.

The downfield chemical shift of the ammonium protons is attributed to the deshielding effect of the adjacent positively charged nitrogen atom. The protons of the methylene group appear as a singlet, indicating the absence of coupling with neighboring protons.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show a single resonance for the methylene carbon.

Chemical Shift (ppm)Assignment
~50-60 (predicted)Methylene carbon (-CH₂-)

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

The chemical shift of the methylene carbon is influenced by the electron-withdrawing effects of the adjacent amino and sulfonic acid groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its key functional groups.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400-3000 (broad)N-H stretchingAmmonium group (-NH₃⁺)
~2950-2850C-H stretchingMethylene group (-CH₂-)
~1630-1550N-H bendingAmmonium group (-NH₃⁺)
~1470C-H bending (scissoring)Methylene group (-CH₂-)
~1250-1150 (strong)S=O asymmetric stretchingSulfonic acid group (-SO₃H)
~1050-1000 (strong)S=O symmetric stretchingSulfonic acid group (-SO₃H)
~800-700C-S stretchingCarbon-Sulfur bond

Table 3: Key FTIR Absorption Bands for this compound.

The broadness of the N-H stretching band is indicative of hydrogen bonding. The strong absorptions corresponding to the S=O stretching vibrations are characteristic of the sulfonic acid moiety.

Experimental Protocols

NMR Spectroscopy

Sample Preparation (Solution-State):

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a clean, dry vial.

  • Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Instrumentation and Data Acquisition (¹H and ¹³C NMR):

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Temperature: Standard probe temperature (e.g., 298 K).

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64 (sufficient for good signal-to-noise).

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed moisture.

  • In an agate mortar, grind 1-2 mg of this compound to a fine powder.

  • Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.

  • Transfer the mixture to a pellet die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Mode: Transmission.

  • Scan Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to sample analysis.

Visualizations

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_FTIR FTIR Spectroscopy NMR_Sample Sample Preparation (Dissolution in DMSO-d6) NMR_Acquisition Data Acquisition (¹H and ¹³C NMR) NMR_Sample->NMR_Acquisition NMR_Processing Data Processing (Fourier Transform, Phasing) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Peak Assignment) NMR_Processing->NMR_Analysis FTIR_Sample Sample Preparation (KBr Pellet) FTIR_Acquisition Data Acquisition FTIR_Sample->FTIR_Acquisition FTIR_Processing Data Processing (Background Subtraction) FTIR_Acquisition->FTIR_Processing FTIR_Analysis Spectral Analysis (Peak Assignment) FTIR_Processing->FTIR_Analysis Start This compound Start->NMR_Sample Start->FTIR_Sample

Aminomethanesulfonic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminomethanesulfonic acid (AMSA), the simplest α-aminosulfonic acid, has emerged from relative obscurity to become a compound of significant interest in biochemical and pharmaceutical research. Structurally analogous to the neurotransmitter glycine and the conditionally essential amino acid taurine, AMSA possesses unique physicochemical properties that underpin its growing applications. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological activities of this compound, with a focus on its interactions with key signaling pathways. Detailed experimental protocols and comprehensive data summaries are presented to facilitate further research and development.

Discovery and History

The study of aminosulfonic acids dates back to the 19th century with the isolation of taurine (2-aminoethanesulfonic acid) from ox bile in 1827.[1] However, dedicated research into its lower homologue, this compound, has a more recent and less linear history. For many years, AMSA was primarily a subject of synthetic chemistry interest.

An early documented method for preparing aminomethylsulfonic acids is found in a 1955 US patent, which describes the reaction of sulfur dioxide with ammonium chloride and formaldehyde.[2] This suggests that the synthesis of AMSA was established by the mid-20th century.

One of the first notable investigations into the biological effects of AMSA was a 1973 study that examined its interaction with glycine receptors.[1] This research reported that while AMSA could displace the glycine receptor antagonist strychnine, it did not exhibit agonist effects at physiological pH.[1] This apparent lack of activity, coupled with its inherent instability at physiological pH, likely contributed to it being largely overlooked by the broader scientific community for several decades.[1]

Renewed interest in the 21st century, spurred by a deeper understanding of its unique chemical properties, has led to a re-evaluation of AMSA's biological potential.[1] A pivotal 2022 study revealed that at a lower pH of 5, AMSA is an efficacious agonist of the zebrafish α1 glycine receptor, illuminating its potential role in modulating this critical inhibitory neurotransmitter receptor.[3][4][5] This finding has opened new avenues for research into AMSA and its derivatives as tools to probe the function of pentameric ligand-gated ion channels and as potential therapeutic agents.

Physicochemical Properties

This compound is a white, crystalline powder.[6] Its structure, featuring both a primary amine and a sulfonic acid group attached to the same carbon, allows it to exist as a zwitterion.[7] This dual functionality imparts distinct chemical properties. The sulfonic acid group makes AMSA a strong acid, while the amino group provides basic characteristics.[7]

Quantitative Data Summary
PropertyValueReference(s)
Molecular FormulaCH₅NO₃S[8]
Molecular Weight111.12 g/mol [8]
Melting Point184 °C (decomposes)[6][8]
pKₐ5.57 (at 25 °C)[9]
Solubility in Water17 g/L (at 17 °C)[6]
AppearanceWhite crystalline powder[6]
CAS Number13881-91-9[8][10]

Synthesis of this compound and its Derivatives

Several methods for the synthesis of this compound and its N-alkylated derivatives have been reported. These protocols are foundational for researchers needing to produce these compounds for experimental use.

One-Step Synthesis of this compound

This method is based on the reaction of an amine, formaldehyde, and sulfur dioxide. A procedure derived from a 1955 patent provides a basis for this synthesis.[2]

Experimental Protocol:

  • In a well-ventilated fume hood, combine approximately 2 moles of formaldehyde (as a 36% aqueous solution) and 1 mole of ammonium chloride in a reaction vessel equipped with a stirrer and a gas inlet tube.

  • Heat the mixture with stirring to 40 °C.

  • Once the temperature reaches 40 °C, begin bubbling sulfur dioxide gas through the reaction mixture.

  • Continue heating the mixture until the temperature reaches approximately 78-80 °C, while maintaining the flow of sulfur dioxide.

  • Maintain the reaction at this temperature until the formation of this compound is complete. The reaction progress can be monitored by appropriate analytical techniques (e.g., TLC, NMR).

  • Upon completion, the product can be isolated and purified by crystallization.

Synthesis of N-Alkylated this compound Derivatives

N-alkylated derivatives of AMSA can be synthesized through a two-stage process that does not require the isolation of the intermediate product.[11]

Experimental Protocol:

  • Stage 1: Formation of the Intermediate.

    • In a reaction vessel, combine a primary alkylamine with formaldehyde. The reaction is typically carried out in an aqueous solution.

    • The reaction conditions (temperature, stoichiometry) should be controlled to favor the formation of the N-alkyl-N-hydroxymethylamine intermediate.

  • Stage 2: Sulfonation.

    • Without isolating the intermediate, introduce sulfur dioxide into the reaction mixture.

    • The sulfur dioxide reacts with the intermediate to form the corresponding N-alkylated this compound.

    • The product can then be isolated and purified from the reaction mixture, often by crystallization.

Biological Activity and Signaling Pathways

Recent research has highlighted the significant biological activities of this compound, particularly its interactions with the glycine receptor and its effects on inflammatory signaling in Kupffer cells.

Agonism at the Glycine Receptor

This compound has been identified as a potent agonist of the glycine receptor (GlyR), a key mediator of inhibitory neurotransmission in the central nervous system.[3][4] At an acidic pH of 5, AMSA elicits a strong response from the zebrafish α1 GlyR, with a maximum single-channel open probability second only to glycine itself.[3][4][5] This activity is noteworthy because it distinguishes AMSA from weaker partial agonists like taurine and β-alanine.[3][4] Cryo-electron microscopy studies have shown that AMSA-bound GlyRs predominantly populate the open and desensitized states, similar to glycine, and do not stabilize the closed intermediate state associated with partial agonists.[3][4]

Glycine_Receptor_Activation cluster_receptor Glycine Receptor (Pentameric Ligand-Gated Ion Channel) Glycine Glycine (Full Agonist) GlyR_Closed Closed State Glycine->GlyR_Closed Binds AMSA AMSA (Efficacious Agonist at pH 5) AMSA->GlyR_Closed Binds Taurine Taurine (Partial Agonist) Taurine->GlyR_Closed Binds GlyR_Intermediate Intermediate Closed State GlyR_Closed->GlyR_Intermediate Slow transition GlyR_Open Open State (Cl⁻ Influx) GlyR_Closed->GlyR_Open Fast transition GlyR_Intermediate->GlyR_Open GlyR_Desensitized Desensitized State GlyR_Open->GlyR_Desensitized

Figure 1. Glycine Receptor Activation by Various Agonists.

Inhibition of TNF-α in Kupffer Cells

This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α) in isolated rat Kupffer cells.[8] Kupffer cells are the resident macrophages of the liver and play a central role in the inflammatory response to liver injury.[12][13] The inhibition of TNF-α, a key pro-inflammatory cytokine, suggests that AMSA may have hepatoprotective effects.[8][12] While the precise downstream signaling cascade of AMSA in this context is not fully elucidated, it is known that LPS activates Kupffer cells, leading to the activation of transcription factors such as NF-κB, which in turn drives the expression of TNF-α.[14] AMSA likely interferes with this pathway, reducing the inflammatory response.

Kupffer_Cell_TNFa_Inhibition LPS Lipopolysaccharide (LPS) Kupffer_Cell Kupffer Cell LPS->Kupffer_Cell Activates AMSA This compound (AMSA) AMSA->Kupffer_Cell Inhibits NFkB NF-κB Activation Kupffer_Cell->NFkB TNFa_Gene TNF-α Gene Transcription NFkB->TNFa_Gene TNFa_Protein TNF-α Production and Secretion TNFa_Gene->TNFa_Protein Inflammation Inflammatory Response TNFa_Protein->Inflammation Drives

Figure 2. AMSA's Inhibition of TNF-α Production in Kupffer Cells.

Conclusion and Future Directions

This compound, once a relatively obscure chemical compound, is now positioned at the forefront of research into ligand-gated ion channels and inflammatory processes. Its unique properties as an efficacious agonist of the glycine receptor and an inhibitor of TNF-α production in Kupffer cells highlight its potential as a valuable research tool and a scaffold for the development of novel therapeutics. The detailed protocols and data presented in this guide are intended to empower researchers to further explore the multifaceted nature of this intriguing molecule. Future investigations should focus on elucidating the precise molecular mechanisms of AMSA's actions, exploring its therapeutic potential in models of neurological disorders and liver disease, and synthesizing novel derivatives with enhanced potency and stability.

References

An In-depth Technical Guide to Aminomethanesulfonic Acid Derivatives and Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Aminomethanesulfonic acid (AMSA), the simplest α-aminosulfonic acid, and its derivatives represent a class of compounds with diverse biological activities and significant potential in drug discovery and development. Their structural similarity to endogenous molecules, such as the neurotransmitter glycine, coupled with unique physicochemical properties, makes them attractive scaffolds for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to AMSA derivatives and analogues, with a focus on their potential as modulators of key physiological pathways.

Core Concepts and Chemical Properties

This compound is characterized by the presence of both an amino group (-NH2) and a sulfonic acid group (-SO3H) attached to the same carbon atom.[1] Under physiological pH conditions, the sulfonic acid group is completely dissociated, a key feature that distinguishes it from α-aminocarboxylic acids.[1] This inherent acidity, along with the pKa of the amino group falling within the physiological range, contributes to the unique biological and chemical properties of these molecules.[1] The derivatization of the nitrogen atom allows for the tuning of these properties, leading to a wide range of N-alkylated and N-arylated analogues with potentially enhanced or more specific biological activities.[1]

Synthesis of this compound Derivatives

The synthesis of this compound and its N-substituted derivatives can be achieved through several established methods.

One-Step Synthesis

A common and direct approach involves a one-pot condensation reaction. This method typically utilizes an amine (such as ammonia for the parent AMSA or a primary/secondary amine for N-substituted derivatives), formaldehyde, and a sulfite or bisulfite species.[2] Another one-step synthesis has been reported in a SO2–(CH3)3CNH2–CH2O–H2O system, which proceeds through condensation and oxidation of sulfur from S(IV) to S(VI).[1]

Two-Step Synthesis

A two-step synthesis using primary alkylamines and formaldehyde is also a viable method, which can be performed without the isolation of the intermediate product formed in the first stage.[1]

Synthesis of N-Alkylated Derivatives

The synthesis of N-alkylated derivatives often follows similar principles to the one-step synthesis of the parent compound, by substituting ammonia with the desired primary or secondary amine.[1][2]

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a range of biological activities, with the most well-characterized being their interaction with the glycine receptor. They have also shown potential in modulating inflammatory responses.

Glycine Receptor Agonism

This compound is a potent and efficacious agonist of the pentameric glycine receptor (GlyR), a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system.[3][4] However, its instability at physiological pH has limited its widespread use in experimental studies.[3][4] At an acidic pH of 5, AMSA exhibits strong agonist activity, eliciting a maximum single-channel open probability (Popen) second only to glycine itself.[3][4]

Table 1: Glycine Receptor Agonist Activity of this compound and Analogues

CompoundEC50 (mM) at pH 5 on zebrafish α1 GlyRMaximum Popen at pH 5
Glycine0.980.96
This compound (AMSA) 8.7 0.85
β-Alanine4.50.54
Taurine7.90.12

Data sourced from Ivica et al. (2022).[3][4]

Anti-inflammatory Potential

Some studies suggest that this compound and its derivatives may possess anti-inflammatory properties. For instance, AMSA has been shown to blunt the transient increase in intracellular calcium concentration typically induced by lipopolysaccharide (LPS) treatment, suggesting a role in modulating inflammatory signaling pathways.[1] This opens up avenues for exploring these compounds in the context of inflammatory diseases.

Acute Toxicity Profile

The acute toxicity of this compound and its N-alkylated derivatives has been evaluated in mice. The results indicate that these compounds generally have a low toxicity profile.

Table 2: Acute Toxicity of this compound and N-Alkylated Derivatives in Mice

CompoundAdministration RouteLD50 (mg/kg)
Sodium aminomethanesulfonateIntraperitoneal3470
Sodium N-methylaminomethanesulfonateIntraperitoneal2925
Sodium N-n-propylaminomethanesulfonateIntraperitoneal2110
Sodium N-tert-butylaminomethanesulfonateIntraperitoneal3020

Data sourced from Khoma et al. (2019).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of N-n-Propylthis compound

Materials:

  • n-Propylamine

  • Formaldehyde solution (37%)

  • Sodium metabisulfite

  • Hydrochloric acid

  • Water

Procedure:

  • A solution of sodium metabisulfite (0.1 mol) in water (50 mL) is prepared.

  • Formaldehyde solution (0.1 mol) is added to the sodium metabisulfite solution with stirring.

  • n-Propylamine (0.1 mol) is then added dropwise to the reaction mixture.

  • The mixture is stirred at room temperature for 24 hours.

  • The solution is acidified with hydrochloric acid to pH 1-2.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to yield N-n-propylthis compound.

Whole-Cell Patch-Clamp Recording for Glycine Receptor Activity

Cell Culture and Transfection:

  • Human embryonic kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are transiently transfected with the expression vector containing the cDNA for the desired glycine receptor subunit (e.g., zebrafish α1) using a suitable transfection reagent.

Electrophysiological Recording:

  • Recordings are performed 24-48 hours post-transfection.

  • The external solution contains (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH). For experiments at acidic pH, the pH of the agonist-containing solution is adjusted to 5.0.

  • The internal pipette solution contains (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 2 Mg-ATP (pH adjusted to 7.2 with CsOH).

  • Whole-cell currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.

  • Agonist solutions are applied to the cells using a rapid solution exchange system.

  • Dose-response curves are generated by applying increasing concentrations of the agonist, and the EC50 is calculated by fitting the data to the Hill equation.

Acute Toxicity (LD50) Determination in Mice

Animals:

  • Healthy, adult mice of a single strain (e.g., BALB/c), weighing 20-25 g, are used. Animals are housed under standard laboratory conditions with free access to food and water.

Procedure (Up-and-Down Procedure - a refined method to reduce animal use):

  • A starting dose is selected based on available information or preliminary range-finding studies.

  • A single animal is dosed via the desired route (e.g., intraperitoneal or oral gavage).

  • The animal is observed for signs of toxicity and mortality for a defined period (e.g., 48 hours).

  • If the animal survives, the dose for the next animal is increased by a fixed factor. If the animal dies, the dose for the next animal is decreased by the same factor.

  • This sequential dosing continues until a predetermined number of reversals in outcome (survival/death) are observed.

  • The LD50 value and its confidence interval are then calculated using statistical methods appropriate for the up-and-down procedure.

Signaling Pathways and Logical Relationships

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

Glycine_Receptor_Signaling cluster_agonists Agonists cluster_receptor Glycine Receptor (GlyR) cluster_cellular_response Cellular Response Glycine Glycine GlyR_Inactive Inactive State Glycine->GlyR_Inactive Binds to AMSA Aminomethanesulfonic Acid (AMSA) AMSA->GlyR_Inactive Binds to b_Alanine β-Alanine b_Alanine->GlyR_Inactive Binds to Taurine Taurine Taurine->GlyR_Inactive Binds to GlyR_Active Active State (Open Channel) GlyR_Inactive->GlyR_Active Conformational Change Cl_Influx Cl- Influx GlyR_Active->Cl_Influx Allows Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Results in Experimental_Workflow_GlyR_Activity start Start cell_culture HEK293 Cell Culture start->cell_culture transfection Transfection with GlyR cDNA cell_culture->transfection patch_clamp Whole-Cell Patch-Clamp Recording transfection->patch_clamp agonist_app Application of AMSA Derivatives patch_clamp->agonist_app data_acq Data Acquisition (Current Measurement) agonist_app->data_acq analysis Data Analysis (EC50, Popen) data_acq->analysis end End analysis->end

References

Aminomethanesulfonic Acid: A Toxicological Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for aminomethanesulfonic acid. Due to the limited specific toxicological studies on this compound, this report also includes data from related sulfonic acid compounds to provide a broader context for risk assessment. All quantitative data is summarized in structured tables, and detailed methodologies for key toxicological assays are provided.

Executive Summary

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage[1][2][3][4]. However, a thorough review of publicly available literature and safety data sheets reveals a significant lack of comprehensive toxicological data for this specific compound. While its corrosive nature is well-documented, quantitative data regarding its acute, sub-chronic, and chronic toxicity, as well as its carcinogenic and reproductive effects, are largely unavailable[2][4]. The toxicological properties of this compound have not been fully investigated[2].

Studies on related methanesulfonate compounds, particularly alkyl esters of sulfonic acids, indicate a potential for genotoxicity[5][6][7][8][9]. This suggests that this compound and its derivatives warrant careful evaluation for mutagenic potential during drug development. This guide presents the available data and outlines standard experimental protocols relevant to the toxicological assessment of such compounds.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards identified are related to its corrosive properties.

GHS Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage

Source: Multiple Safety Data Sheets[1][2][3][4]

Toxicological Data

Acute Toxicity

Specific quantitative acute toxicity data for this compound, such as LD50 (lethal dose, 50%) values for oral, dermal, or inhalation routes, are not available in the reviewed literature[2][4]. Safety Data Sheets consistently state that no acute toxicity information is available for this product[2][4].

Skin and Eye Irritation/Corrosion

This compound is consistently reported as causing severe skin burns and eye damage[1][2][3][4]. In vitro studies using reconstructed human epidermis models are recommended to assess skin corrosion potential, as outlined in OECD Test Guideline 431.

Chronic Toxicity, Carcinogenicity, and Reproductive Toxicity

There are no specific studies available on the chronic toxicity, carcinogenicity, or reproductive toxicity of this compound.

Mutagenicity and Genotoxicity

While no direct mutagenicity data for this compound was found, several studies on related sulfonic acid esters, such as ethyl methanesulfonate (EMS) and isopropyl methanesulfonate (IPMS), have shown them to be potent genotoxic agents[5][6][7][8][9]. These compounds are known to be alkylating agents that can interact with DNA, leading to mutations. Given the structural relationship, the potential for genotoxicity of this compound should be carefully considered. Standard in vitro mutagenicity assays, such as the Ames test, are crucial for evaluating this endpoint.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the toxicological assessment of this compound. These are based on standardized guidelines and common practices in toxicology.

In Vitro Skin Corrosion: Reconstructed Human Epidermis Test (OECD 431)

This test method provides a procedure for the in vitro assessment of skin corrosion potential of chemicals.

Principle: The test utilizes a reconstituted human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin. A test chemical is applied topically to the tissue. Corrosive chemicals are identified by their ability to cause a decrease in cell viability below defined threshold levels. Cell viability is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt that is quantitatively measured after extraction from the tissues.

Methodology:

  • Tissue Preparation: Reconstructed human epidermis tissues are equilibrated in culture medium.

  • Test Chemical Application: The test chemical is applied to the surface of the epidermis.

  • Exposure: Tissues are exposed to the test chemical for specific time points (e.g., 3 minutes and 1 hour).

  • Viability Assessment: After exposure, the tissues are rinsed and incubated with MTT solution. The formazan dye is then extracted, and the optical density is measured to determine cell viability.

  • Data Analysis: The cell viability is expressed as a percentage of the negative control. A chemical is identified as corrosive if the viability is below a certain threshold at a specific time point.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test is used to evaluate the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Principle: The tester strains are auxotrophic, meaning they require a specific amino acid (e.g., histidine for Salmonella) for growth. The test chemical is incubated with the tester strains in the presence and absence of a metabolic activation system (S9 mix from rat liver). If the chemical is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize the required amino acid and grow on a minimal agar plate.

Methodology:

  • Strain Preparation: Cultures of the tester strains are grown overnight.

  • Metabolic Activation: An S9 fraction, typically from the liver of rats pre-treated with an enzyme inducer, is prepared.

  • Incubation: The test chemical, bacterial culture, and S9 mix (or buffer for non-activation conditions) are mixed and incubated.

  • Plating: The mixture is plated on minimal glucose agar plates.

  • Incubation and Scoring: The plates are incubated for 48-72 hours, and the number of revertant colonies is counted.

  • Data Analysis: A chemical is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generic workflow for toxicological assessment and a conceptual signaling pathway for genotoxicity induced by alkylating agents, which may be relevant for sulfonic acid derivatives.

Experimental_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if required) cluster_3 Risk Assessment In Silico Prediction In Silico Prediction Ames Test (OECD 471) Ames Test (OECD 471) In Silico Prediction->Ames Test (OECD 471) Literature Review Literature Review Cytotoxicity Assay Cytotoxicity Assay Literature Review->Cytotoxicity Assay Skin Corrosion (OECD 431) Skin Corrosion (OECD 431) Cytotoxicity Assay->Skin Corrosion (OECD 431) Micronucleus Test (OECD 487) Micronucleus Test (OECD 487) Ames Test (OECD 471)->Micronucleus Test (OECD 487) Acute Toxicity (OECD 402, 403) Acute Toxicity (OECD 402, 403) Micronucleus Test (OECD 487)->Acute Toxicity (OECD 402, 403) Repeated Dose Toxicity (OECD 407, 408) Repeated Dose Toxicity (OECD 407, 408) Acute Toxicity (OECD 402, 403)->Repeated Dose Toxicity (OECD 407, 408) Reproductive/Developmental Toxicity (OECD 414, 421) Reproductive/Developmental Toxicity (OECD 414, 421) Repeated Dose Toxicity (OECD 407, 408)->Reproductive/Developmental Toxicity (OECD 414, 421) Hazard Characterization Hazard Characterization Reproductive/Developmental Toxicity (OECD 414, 421)->Hazard Characterization Exposure Assessment Exposure Assessment Hazard Characterization->Exposure Assessment Risk Characterization Risk Characterization Exposure Assessment->Risk Characterization

Caption: A generalized workflow for the toxicological assessment of a chemical compound.

Genotoxicity_Pathway Alkylating Agent (e.g., Sulfonic Acid Ester) Alkylating Agent (e.g., Sulfonic Acid Ester) DNA Adduct Formation DNA Adduct Formation Alkylating Agent (e.g., Sulfonic Acid Ester)->DNA Adduct Formation Replication Errors Replication Errors DNA Adduct Formation->Replication Errors DNA Strand Breaks DNA Strand Breaks DNA Adduct Formation->DNA Strand Breaks Mutation Mutation Replication Errors->Mutation Activation of DNA Damage Response Activation of DNA Damage Response DNA Strand Breaks->Activation of DNA Damage Response Cell Cycle Arrest Cell Cycle Arrest Activation of DNA Damage Response->Cell Cycle Arrest Apoptosis Apoptosis Activation of DNA Damage Response->Apoptosis Genomic Instability Genomic Instability Mutation->Genomic Instability

References

Methodological & Application

Application Notes and Protocols: Aminomethanesulfonic Acid as a Biological Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable physiological pH is critical for the success of most in vitro cell culture experiments. The optimal pH for the growth of majority of mammalian cell lines is between 7.2 and 7.4.[1] This is typically achieved through a combination of a bicarbonate-carbon dioxide (HCO₃⁻/CO₂) buffering system and a stable, non-volatile chemical buffer. Zwitterionic buffers, often referred to as "Good's buffers," are widely used in cell culture due to their high water solubility, low permeability through cell membranes, and chemical stability.[2][3]

Aminomethanesulfonic acid (AMSA) is the simplest of the α-aminosulfonic acids and exists as a zwitterion.[4] It possesses a sulfonic acid group, which makes it a strong acid, and an amino group, which imparts basic properties.[4] While its zwitterionic nature is a desirable characteristic for a biological buffer, a critical parameter for its suitability is its pKa value.

This document provides a detailed overview of the properties of this compound, a protocol for the preparation of a stock solution, and a discussion of its applicability in cell culture.

Physicochemical Properties

A buffer is most effective at maintaining pH within approximately ±1 pH unit of its pKa. The pKa of this compound is approximately 5.57.[3][4] This means its optimal buffering range is between pH 4.57 and 6.57. This is significantly more acidic than the physiological pH required for standard mammalian cell culture.

For comparison, HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), a commonly used zwitterionic buffer in cell culture, has a pKa of approximately 7.5, making it highly effective at maintaining pH in the physiological range.

Data Presentation

The following table summarizes the key properties of this compound and compares them with HEPES, a standard cell culture buffer.

PropertyThis compound (AMSA)HEPESReference
Molecular Formula CH₅NO₃SC₈H₁₈N₂O₄S[4]
Molecular Weight 111.12 g/mol 238.3 g/mol [4]
pKa (at 25°C) ~5.57~7.5[3]
Effective Buffering Range ~pH 4.6 - 6.6~pH 6.8 - 8.2[5]
Suitability for Physiological pH (~7.4) LowHigh
Potential for Cytotoxicity Data not widely availableGenerally low, but can generate reactive oxygen species under certain conditions[2]

Experimental Protocols

Preparation of a 1 M this compound Stock Solution

This protocol describes the preparation of a 1 M stock solution of this compound. It is crucial to note that due to its low pKa, this buffer is not suitable for maintaining a physiological pH of 7.2-7.4 in standard mammalian cell culture.

Materials:

  • This compound (MW: 111.12 g/mol )

  • High-purity, sterile water (e.g., cell culture grade, Milli-Q, or equivalent)

  • 10 N Sodium hydroxide (NaOH) solution

  • Sterile glassware (beaker, graduated cylinder)

  • Calibrated pH meter

  • Sterile stir bar and stir plate

  • Sterile 0.22 µm filter and syringe or filtration unit

  • Sterile storage bottles

Procedure:

  • Weighing: Accurately weigh 111.12 g of this compound powder.

  • Dissolving: Add the powder to a beaker containing approximately 800 mL of high-purity water. Add a sterile stir bar and place the beaker on a stir plate to facilitate dissolution.

  • pH Adjustment: The initial pH of the solution will be acidic. Slowly add 10 N NaOH dropwise while continuously monitoring the pH with a calibrated pH meter. Adjust the pH to the desired value within its effective buffering range (e.g., pH 6.0).

  • Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder and add high-purity water to bring the final volume to 1 L.

  • Sterilization: Sterilize the 1 M stock solution by passing it through a sterile 0.22 µm filter into a sterile storage bottle.

  • Storage: Label the bottle clearly with the name of the solution, concentration, pH, and date of preparation. Store the stock solution at 4°C.

Mandatory Visualizations

Buffer_Preparation_Workflow cluster_preparation Preparation Steps weigh Weigh AMSO Powder dissolve Dissolve in Water weigh->dissolve adjust_ph Adjust pH with NaOH dissolve->adjust_ph adjust_vol Adjust to Final Volume adjust_ph->adjust_vol sterilize Sterile Filter adjust_vol->sterilize store Store at 4°C sterilize->store

Caption: Workflow for preparing a sterile stock solution of a zwitterionic buffer.

Buffering_Range_Concept cluster_buffers Effective Buffering Ranges ph4 4.0 ph5 5.0 ph6 6.0 ph7 7.0 ph8 8.0 ph9 9.0 AMSO AMSO (pKa ~5.57) HEPES HEPES (pKa ~7.5) AMSO_range HEPES_range Physiological_pH Optimal Cell Culture pH Optimal_pH_line

Caption: Comparison of the effective buffering ranges of AMSO and HEPES relative to optimal physiological pH.

Application and Discussion

The primary role of a biological buffer in cell culture is to resist changes in pH that occur due to cellular metabolism. As cells consume nutrients and secrete metabolic byproducts (such as lactic acid), the pH of the culture medium tends to decrease. A buffer with a pKa near the desired physiological pH will have a balanced concentration of its acidic and basic forms, allowing it to effectively neutralize both added acid and base, thus stabilizing the pH.

Given that the pKa of this compound is approximately 5.57, its buffering capacity is maximal in the acidic range of pH 4.6 to 6.6. This makes it unsuitable for maintaining the pH of standard mammalian cell cultures, which require a pH of 7.2-7.4 for optimal growth and function. Using AMSA to buffer a medium at pH 7.4 would result in a very low buffering capacity, making the culture susceptible to rapid pH fluctuations.

While not appropriate for routine cell culture, a buffer with an acidic pKa like AMSA could potentially be useful in specialized research applications. For example, studies involving cellular organelles that maintain an acidic internal environment, such as lysosomes (pH ~4.5-5.0), or research on certain viruses that require a low pH for cellular entry, might find a buffer effective in this range to be of value. However, for any such application, the potential for cytotoxicity of this compound on the specific cell type would need to be thoroughly evaluated.

Conclusion

This compound is a zwitterionic compound with a pKa of approximately 5.57. While it possesses some of the desirable chemical properties of a "Good's buffer," its low pKa renders it unsuitable for maintaining the physiological pH required for the routine culture of mammalian cells. For standard cell culture applications, researchers should select a buffer with a pKa closer to the desired physiological pH, such as HEPES, to ensure stable and optimal growth conditions.

References

Application Notes and Protocols for the Use of Aminomethanesulfonic Acid in Protein Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein crystallization is a critical bottleneck in structural biology and drug discovery. The formation of well-ordered crystals is essential for determining the three-dimensional structure of proteins by X-ray crystallography, which in turn provides invaluable insights into protein function and enables structure-based drug design. The success of protein crystallization is highly dependent on the specific conditions of the crystallization experiment, including the protein itself, precipitants, buffers, and various additives.

This document provides detailed application notes and protocols for the use of aminomethanesulfonic acid as a potential additive in protein crystallization experiments. While direct experimental data on this compound in protein crystallization is limited, its structural analog, taurine (2-aminoethanesulfonic acid), has been shown to act as a protein stabilizer.[1] This suggests that this compound, a zwitterionic compound, may also confer beneficial properties for successful protein crystallization.

This compound may contribute to protein crystallization in several ways:

  • Protein Stabilization: By interacting with the protein surface, it may stabilize the native conformation, reducing conformational heterogeneity that can inhibit crystal formation.

  • Modulation of Solubility: As a small polar molecule, it can alter the solvation properties of the protein, potentially guiding the protein towards the supersaturated state required for crystallization without causing amorphous precipitation.

  • Improving Crystal Quality: By participating in crystal packing interactions or modifying the hydration shell of the protein, it may lead to the growth of more ordered and better-diffracting crystals.

These application notes and protocols are intended to guide researchers in the systematic evaluation of this compound as a novel additive in their protein crystallization screening and optimization strategies.

Data Presentation: Properties and Screening Concentrations

Effective screening of any new additive requires a systematic approach. The following tables summarize the key properties of this compound and provide a recommended starting point for its inclusion in crystallization screens, based on data available for the related compound, taurine.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula CH₅NO₃S
Molecular Weight 111.12 g/mol
Appearance White crystalline solid
pKa Not readily available (expected to be a strong acid due to the sulfonic acid group)
Solubility in Water High
Structure NH₂-CH₂-SO₃H

Table 2: Recommended Stock Solution and Screening Concentrations for this compound as a Crystallization Additive (based on Taurine data)

ParameterRecommended ValueReference/Rationale
Stock Solution Concentration 0.5 MBased on the stock concentration of taurine used in additive screening.[2]
Initial Screening Concentration in Drop 50 mM - 100 mMA 10-fold dilution of the stock solution is a common starting point for additives.[2]
Optimization Concentration Range 10 mM - 200 mMFine-tuning the concentration is crucial for optimizing crystal growth.
pH Range for Stock Solution 6.0 - 8.0Should be adjusted to be compatible with the protein's stability and the buffer of the crystallization condition.

Experimental Protocols

Protocol for Assessing Protein Stability with this compound using Thermal Shift Assay (TSA)

Before proceeding with crystallization trials, it is highly recommended to assess the effect of this compound on the thermal stability of the target protein. A thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), is a rapid and high-throughput method for this purpose. An increase in the melting temperature (Tm) of the protein in the presence of the additive indicates a stabilizing effect.

Materials:

  • Purified protein solution (0.1 - 2 mg/mL)

  • 10X Protein Thermal Shift Dye (e.g., SYPRO™ Orange)

  • This compound stock solution (0.5 M, pH adjusted)

  • Appropriate buffer for the protein

  • Real-time PCR instrument capable of performing a melt curve analysis

  • 96-well PCR plates

Procedure:

  • Prepare a master mix: For each reaction, prepare a master mix containing the protein, buffer, and the thermal shift dye.

  • Add this compound: To the wells of a 96-well PCR plate, add the desired final concentrations of this compound (e.g., in a gradient from 10 mM to 200 mM). Include a control with no additive.

  • Add the master mix: Add the protein master mix to each well to a final volume of 20-25 µL.

  • Seal and centrifuge: Seal the plate and briefly centrifuge to collect the contents at the bottom of the wells.

  • Perform the thermal shift assay: Place the plate in the real-time PCR instrument and run a melt curve protocol, typically from 25 °C to 95 °C with a ramp rate of 0.5-1 °C/minute.

  • Analyze the data: Determine the melting temperature (Tm) for each condition. A significant increase in Tm in the presence of this compound suggests a stabilizing effect and that it is a promising additive for crystallization trials.

Protocol for Screening this compound as a Crystallization Additive using Vapor Diffusion

This protocol describes the use of the hanging drop vapor diffusion method to screen for the effect of this compound on protein crystallization.

Materials:

  • Purified and concentrated protein solution (typically 5-20 mg/mL)

  • Commercially available or custom-made crystallization screens

  • This compound stock solution (0.5 M, pH adjusted)

  • Crystallization plates (e.g., 24-well or 96-well)

  • Cover slips

  • Micro-pipettes and tips

Procedure:

  • Prepare the reservoir solution: Pipette 500 µL of the crystallization screen solution into the reservoir of the crystallization plate.

  • Prepare the drop:

    • Method A (Additive in Drop): On a cover slip, mix 1 µL of the protein solution with 0.8 µL of the reservoir solution and 0.2 µL of the 0.5 M this compound stock solution (final concentration in the drop will be approximately 50 mM).

    • Method B (Additive Screen): For a more systematic screen, prepare a series of drops where the concentration of this compound is varied. For example, in separate drops, add different volumes of the additive stock to achieve final concentrations of 25 mM, 50 mM, 100 mM, and 150 mM in the drop. Adjust the volume of the reservoir solution added to the drop to maintain a constant total drop volume.

  • Set up the control: Prepare a control drop containing 1 µL of protein solution and 1 µL of the reservoir solution without the additive.

  • Seal the well: Invert the cover slip and place it over the reservoir, sealing the well with grease or adhesive tape.

  • Incubate: Incubate the plates at a constant temperature (e.g., 4 °C or 20 °C) and monitor for crystal growth over several days to weeks.

  • Document and analyze: Regularly inspect the drops under a microscope and document the results (e.g., clear drop, precipitate, spherulites, microcrystals, single crystals). Compare the results from the drops containing this compound with the control to assess its effect on crystallization.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Experimental_Workflow_TSA cluster_prep Preparation cluster_assay Assay Setup cluster_run Data Acquisition & Analysis start Start: Purified Protein prep_master_mix Prepare Protein Master Mix (Protein + Buffer + Dye) start->prep_master_mix prep_additive Prepare Serial Dilutions of This compound start->prep_additive plate_setup Pipette Additive and Master Mix into 96-well Plate prep_master_mix->plate_setup prep_additive->plate_setup seal_spin Seal and Centrifuge Plate plate_setup->seal_spin rt_pcr Run Melt Curve in Real-Time PCR Instrument seal_spin->rt_pcr analyze_data Analyze Data to Determine Tm Shift rt_pcr->analyze_data end End: Assess Stabilizing Effect analyze_data->end

Caption: Workflow for Thermal Shift Assay (TSA).

Experimental_Workflow_Crystallization cluster_prep Preparation cluster_setup Hanging Drop Setup cluster_observe Incubation & Observation start Start: Purified Protein & Crystallization Screen prep_reservoir Pipette Reservoir Solution into Plate start->prep_reservoir setup_control Control Drop: Protein + Reservoir prep_reservoir->setup_control setup_additive Additive Drop: Protein + Reservoir + Additive prep_reservoir->setup_additive seal_wells Seal Wells with Cover Slips setup_control->seal_wells setup_additive->seal_wells incubate Incubate at Constant Temperature seal_wells->incubate monitor Monitor for Crystal Growth incubate->monitor analyze Analyze and Compare Results monitor->analyze end End: Identify Promising Crystallization Conditions analyze->end

Caption: Workflow for Crystallization Screening.

Concluding Remarks

The search for optimal crystallization conditions is often an empirical process. The addition of small molecules that can enhance protein stability and favorably modulate protein-protein interactions is a valuable strategy for increasing the success rate of crystallization trials. This compound, due to its zwitterionic nature and similarity to the known protein stabilizer taurine, represents a promising candidate for a novel crystallization additive.

The protocols provided here offer a systematic approach to evaluating the potential benefits of this compound in protein crystallization. By first assessing its impact on protein stability using a thermal shift assay and then incorporating it into crystallization screens, researchers can efficiently determine its utility for their specific protein of interest. It is important to note that the optimal concentration of any additive is protein-dependent and may require further refinement. The successful application of this compound as a crystallization additive could lead to the growth of higher quality crystals and ultimately accelerate the determination of novel protein structures.

References

Application Notes and Protocols: Aminomethanesulfonic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminomethanesulfonic acid (H₂NCH₂SO₃H) is a simple, bifunctional organocatalyst possessing both a basic amino group and a strong Brønsted acid sulfonic acid group. Its solid, stable, and eco-friendly nature makes it an attractive candidate for catalyzing a variety of organic transformations. These application notes provide detailed protocols for the use of this compound as an efficient and reusable catalyst in key multi-component reactions, offering advantages such as mild reaction conditions, operational simplicity, and high yields.

General Experimental Workflow

The following diagram outlines a typical workflow for a multi-component reaction catalyzed by this compound. The process is characterized by its simplicity, often involving one-pot synthesis followed by straightforward product isolation.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge flask with reactants & solvent B Add Aminomethanesulfonic Acid (catalyst) A->B C Stir at specified temperature/conditions (e.g., Ultrasound) B->C D Monitor reaction progress by TLC C->D E Quench reaction (if necessary) D->E Upon completion F Filter to recover solid catalyst E->F G Extract product with organic solvent F->G H Purify by recrystallization or column chromatography G->H I Pure Product H->I G RCHO Aldehyde (R-CHO) Activated_Aldehyde Protonated Aldehyde [R-CH=OH]⁺ RCHO->Activated_Aldehyde + H⁺ H_plus H⁺ (from Catalyst) Intermediate1 Carbocation Intermediate Activated_Aldehyde->Intermediate1 + Indole Indole1 Indole Alcohol Indolylcarbinol Intermediate1->Alcohol - H⁺ Activated_Alcohol Protonated Alcohol Intermediate Alcohol->Activated_Alcohol + H⁺ Azafulvene Azafulvene Cation Activated_Alcohol->Azafulvene - H₂O Product Bis(indolyl)methane Azafulvene->Product + Indole Indole2 Indole (2nd equivalent) Product->H_plus Releases H⁺ G Diketone 1,2-Diketone Activated_Diketone Protonated Diketone Diketone->Activated_Diketone + H⁺ H_plus H⁺ (from Catalyst) Adduct Amino-alcohol Adduct Activated_Diketone->Adduct + Diamine Diamine 1,2-Diamine Iminium Iminium Intermediate Adduct->Iminium - H₂O Cyclized Cyclized Intermediate Iminium->Cyclized Intramolecular Attack Dihydroquinoxaline Dihydro- quinoxaline Cyclized->Dihydroquinoxaline - H⁺ Product Quinoxaline Dihydroquinoxaline->Product - H₂O Product->H_plus Regenerates H⁺

Application Notes and Protocols: Preparation of Silica-Supported Aminomethanesulfonic Acid Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of a silica-supported aminomethanesulfonic acid catalyst. This heterogeneous catalyst is presented as a stable, reusable, and eco-friendly option for various organic syntheses. The protocols are based on the successful preparation of a nano-SiO2/Taurine catalyst, a close structural analog to silica-supported this compound, which demonstrates the viability of immobilizing amino sulfonic acids on a silica support.

Introduction

Silica-supported catalysts are a cornerstone of green chemistry, offering advantages such as high stability, ease of separation from reaction mixtures, and potential for recyclability. The functionalization of silica surfaces with catalytically active moieties allows for the targeted design of heterogeneous catalysts. Aminomethanesulfonic acids and their derivatives, such as taurine, are particularly interesting as they possess both acidic (sulfonic acid) and basic (amino) functionalities. This bifunctional nature can be harnessed for cooperative catalysis in various organic transformations. This document outlines the preparation, characterization, and application of a silica-supported this compound catalyst.

Catalyst Synthesis Workflow

The preparation of the silica-supported this compound catalyst involves a straightforward two-step process. First, the silica support is activated, followed by the grafting of the this compound moiety.

Synthesis_Workflow cluster_synthesis Catalyst Synthesis Silica Nano Silica Support Activation Activation of Silica Silica->Activation e.g., heating Functionalization Functionalization Activation->Functionalization Taurine Taurine (this compound Analog) Taurine->Functionalization Catalyst Silica-Supported This compound Catalyst Functionalization->Catalyst

Caption: Workflow for the synthesis of the silica-supported catalyst.

Experimental Protocols

Materials and Equipment
Material/EquipmentSpecification
Nano silica gelHigh purity
Taurine (2-aminoethanesulfonic acid)Analytical grade
Distilled water
EthanolAnhydrous
Round-bottom flask100 mL
Magnetic stirrer with heating
Reflux condenser
Filtration apparatus
OvenFor drying
Catalyst Preparation Protocol

This protocol is adapted from the synthesis of Nano-SiO2/Taurine[1][2].

  • Activation of Nano Silica:

    • Weigh 5.0 g of nano silica gel into a 100 mL round-bottom flask.

    • Heat the nano silica gel at 150°C for 2 hours in an oven to activate the surface by removing adsorbed water.

  • Functionalization with Taurine:

    • Allow the activated nano silica to cool to room temperature.

    • Add 50 mL of distilled water to the flask containing the activated nano silica.

    • Add 2.5 g of taurine to the suspension.

    • Attach a reflux condenser to the flask.

    • Heat the mixture to 80°C and stir vigorously for 24 hours.

  • Isolation and Drying:

    • After 24 hours, cool the mixture to room temperature.

    • Filter the solid product using a filtration apparatus.

    • Wash the collected solid catalyst with distilled water (3 x 20 mL) and then with ethanol (2 x 20 mL) to remove any unreacted taurine.

    • Dry the final silica-supported this compound catalyst in an oven at 100°C for 12 hours.

Characterization Data

The successful synthesis of the catalyst can be confirmed through various characterization techniques. The following table summarizes typical characterization data for such a catalyst.

Characterization TechniqueParameterTypical Result for Nano-SiO2/TaurineReference
Fourier-Transform Infrared Spectroscopy (FT-IR) Vibrational bandsAppearance of new peaks corresponding to N-H and S=O stretching, confirming the presence of taurine.[1][2]
Energy Dispersive X-ray Analysis (EDX) Elemental compositionPresence of Si, O, N, and S, confirming the incorporation of taurine.[1][2]
Scanning Electron Microscopy (SEM) MorphologyAnalysis of surface morphology and particle size.[1][2]
X-ray Diffraction (XRD) Crystalline structureConfirmation of the amorphous nature of the silica support.[1][2]
Thermogravimetric Analysis (TGA) Thermal stabilityDetermination of the amount of organic moiety grafted onto the silica surface and the thermal stability of the catalyst.[1][2]

Application in Organic Synthesis: A Case Study

The prepared silica-supported this compound catalyst has been shown to be effective in promoting multicomponent reactions, such as the synthesis of hexahydroquinolines[1][2].

General Procedure for Hexahydroquinoline Synthesis

A mixture of an aldehyde (1.0 mmol), dimedone (1.0 mmol), ethyl acetoacetate (1.0 mmol), ammonium acetate (1.0 mmol), and the silica-supported this compound catalyst (0.05 g) is stirred at 80-85°C under solvent-free conditions[1][2]. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, hot ethanol is added to the reaction mixture, and the catalyst is separated by filtration. The product is then isolated from the filtrate.

Proposed Catalytic Mechanism

The bifunctional nature of the catalyst is proposed to play a key role in the reaction mechanism.

Mechanism cluster_mechanism Proposed Catalytic Cycle Catalyst Catalyst (Acidic & Basic Sites) Reactants Aldehyde + Dimedone Catalyst->Reactants Activation Intermediate1 Enone Intermediate Reactants->Intermediate1 Addition Conjugate Addition Intermediate1->Addition Enamine_Formation Enamine Formation (from Ethyl Acetoacetate & Ammonium Acetate) Enamine Enamine Enamine_Formation->Enamine Enamine->Addition Cyclization Cyclization Addition->Cyclization Product Hexahydroquinoline Cyclization->Product Product->Catalyst Regeneration

References

Application Notes: Aminomethanesulfonic Acid for Functionalizing Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminomethanesulfonic acid (AMSA), also known as Taurine, is a bifunctional molecule containing both a primary amine (-NH₂) and a sulfonic acid (-SO₃H) group. This unique structure makes it an excellent ligand for the surface functionalization of nanoparticles (NPs). The sulfonic acid group is strongly acidic, providing a persistent negative charge over a wide pH range, which enhances the colloidal stability of nanoparticles through electrostatic repulsion, preventing aggregation in biological media.[1] The primary amine group offers a reactive handle for covalent conjugation to nanoparticles that possess surface functionalities like carboxyl groups.

The resulting hydrophilic and charged surface imparted by AMSA can improve the biocompatibility of nanoparticles, reduce non-specific protein adsorption (opsonization), and potentially prolong circulation time in vivo.[2] These properties are highly desirable for applications in nanomedicine, particularly for targeted drug delivery, bio-imaging, and diagnostics.[3][4]

Principle of Functionalization

The most common and robust method for conjugating AMSA to nanoparticles is through the formation of an amide bond between the primary amine of AMSA and surface carboxyl groups on the nanoparticle. This reaction is typically facilitated by carbodiimide chemistry, using activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

The process involves two main steps:

  • Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the nanoparticle surface to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions but can be stabilized by the addition of NHS, which replaces the O-acylisourea to form a more stable NHS ester.[5]

  • Amide Bond Formation: The stable NHS ester readily reacts with the primary amine group of this compound, forming a stable covalent amide bond and releasing NHS.[6] This two-step process efficiently couples AMSA to the nanoparticle surface.

Applications in Nanotechnology

The functionalization of nanoparticles with AMSA opens up a range of biomedical applications:

  • Enhanced Drug Delivery: The hydrophilic and charged surface can improve the solubility and stability of drug-loaded nanoparticles.[7] The sulfonic acid groups can also serve as interaction sites for loading cationic drugs through electrostatic interactions. The functionalized nanoparticles can be designed for pH-responsive drug release, as seen in similar systems where drug release is faster in acidic environments typical of tumors or endosomes.[2]

  • Improved Biocompatibility and Stability: The strong negative charge from the sulfonic acid moiety provides excellent colloidal stability, preventing aggregation in high ionic strength biological fluids.[1] This "stealth" property can help evade the reticuloendothelial system, leading to longer circulation times.[2]

  • Targeted Therapy: While AMSA itself is not a targeting ligand, the stable, functionalized surface it creates can be further modified. Other targeting moieties, such as antibodies or peptides, could potentially be conjugated to the nanoparticle, although this would require a multi-step functionalization strategy.[8]

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles with AMSA

This protocol details the conjugation of this compound to nanoparticles with existing surface carboxyl groups (e.g., carboxyl-terminated polymeric NPs or silica NPs) using EDC/NHS chemistry.[5]

Materials:

  • Carboxyl-functionalized nanoparticles (e.g., Iron Oxide, Gold, or PLGA NPs)

  • This compound (AMSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Deionized (DI) water

  • Magnetic separator or centrifuge appropriate for the nanoparticles being used

Equipment:

  • Probe sonicator or bath sonicator

  • pH meter

  • Vortex mixer

  • Rotator or orbital shaker

  • Centrifuge

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.

    • Sonicate the suspension for 5-10 minutes to ensure a homogenous dispersion and break up any aggregates.

  • Activation of Carboxyl Groups:

    • To the nanoparticle suspension, add solid EDC-HCl and NHS. A 5 to 10-fold molar excess of EDC and NHS relative to the estimated number of carboxyl groups on the nanoparticle surface is recommended. (If the exact number is unknown, start with a concentration of 10 mM EDC and 5 mM NHS).

    • Immediately vortex the mixture to dissolve the reagents.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle shaking to form the active NHS esters.

  • Conjugation with this compound:

    • Prepare a solution of AMSA in the Coupling Buffer (PBS, pH 7.4) at a concentration representing a 20 to 50-fold molar excess over the nanoparticles' carboxyl groups.

    • Centrifuge the activated nanoparticles to pellet them and discard the supernatant containing excess EDC/NHS.

    • Resuspend the nanoparticle pellet in the AMSA solution.

    • Incubate the mixture for 2-4 hours at room temperature with gentle, continuous mixing (e.g., on a rotator).

  • Quenching and Purification:

    • To quench any unreacted NHS-esters and prevent cross-linking, add the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.

    • Separate the functionalized nanoparticles from the reaction mixture. For magnetic nanoparticles, use a magnetic separator. For other types, use centrifugation at a speed and time appropriate for the nanoparticle size and density.

    • Discard the supernatant containing unreacted AMSA and byproducts.

    • Wash the nanoparticle pellet by resuspending it in fresh Coupling Buffer (PBS) and repeating the separation step. Perform this wash cycle three times to ensure complete removal of unbound reagents.

  • Final Product:

    • After the final wash, resuspend the AMSA-functionalized nanoparticles in a suitable buffer (e.g., PBS or DI water) for characterization and storage at 4°C.

Protocol 2: Characterization of AMSA-Functionalized Nanoparticles

Successful functionalization can be confirmed by a suite of characterization techniques.[7][9]

A. Fourier-Transform Infrared Spectroscopy (FT-IR):

  • Methodology: Acquire FT-IR spectra of the bare (unfunctionalized) nanoparticles and the AMSA-functionalized nanoparticles. Samples are typically prepared as KBr pellets or dried films.

  • Expected Results: Successful conjugation will be indicated by the appearance of new characteristic peaks corresponding to AMSA. Look for peaks associated with the S=O stretching of the sulfonate group (~1040 cm⁻¹ and ~1180 cm⁻¹) and the amide bond (Amide I at ~1650 cm⁻¹ and Amide II at ~1540 cm⁻¹).

B. Dynamic Light Scattering (DLS) and Zeta Potential:

  • Methodology: Disperse a small aliquot of the bare and functionalized nanoparticles in DI water or a low ionic strength buffer. Measure the hydrodynamic diameter and zeta potential using a DLS instrument.

  • Expected Results: A slight increase in the hydrodynamic diameter may be observed due to the added AMSA layer. A significant shift in the zeta potential towards a more negative value is expected due to the presence of the deprotonated sulfonic acid groups (-SO₃⁻).[10]

C. Transmission Electron Microscopy (TEM):

  • Methodology: Deposit a drop of the diluted nanoparticle suspension onto a TEM grid and allow it to dry. Image the nanoparticles to observe their morphology and dispersion state.[7]

  • Expected Results: TEM can confirm that the nanoparticles have maintained their core morphology and have not undergone significant aggregation after the functionalization process. The images should show well-dispersed individual particles.[2]

Protocol 3: Application Example - Drug Loading and Release

This protocol provides a method for loading a cationic model drug, such as Doxorubicin (DOX), onto the AMSA-functionalized nanoparticles and evaluating its pH-dependent release, a mechanism relevant for cancer therapy.

Materials:

  • AMSA-functionalized nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • PBS (pH 7.4)

  • Acetate Buffer (pH 5.0)

  • Dialysis tubing (with appropriate Molecular Weight Cut-Off, e.g., 3.5 kDa)

  • UV-Vis Spectrophotometer

Procedure:

A. Drug Loading:

  • Disperse AMSA-functionalized nanoparticles in DI water (e.g., 1 mg/mL).

  • Prepare a stock solution of DOX in DI water (e.g., 1 mg/mL).

  • Add the DOX solution to the nanoparticle suspension at a predetermined weight ratio (e.g., 1:5 drug-to-nanoparticle).

  • Stir the mixture at room temperature overnight in the dark to allow for electrostatic interaction and loading.

  • Separate the DOX-loaded nanoparticles by centrifugation.

  • Measure the absorbance of the supernatant at 480 nm using a UV-Vis spectrophotometer to determine the amount of unloaded DOX.

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of loaded drug / Weight of drug-loaded nanoparticles) x 100

    • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

B. In Vitro Drug Release:

  • Disperse a known amount of DOX-loaded nanoparticles in 1 mL of PBS (pH 7.4).

  • Transfer the suspension into a dialysis bag.

  • Place the dialysis bag into a larger container with 50 mL of release medium (either PBS at pH 7.4 to simulate physiological conditions or Acetate Buffer at pH 5.0 to simulate the tumor microenvironment).

  • Keep the setup at 37°C with gentle stirring.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium to maintain sink conditions.

  • Quantify the amount of released DOX in the collected samples using a UV-Vis spectrophotometer at 480 nm.

  • Plot the cumulative drug release percentage against time for both pH conditions. A faster release profile is expected at the more acidic pH.[2]

Data Presentation

Quantitative data from characterization and application studies should be summarized for clarity. The following tables provide representative data based on analogous systems described in the literature.

Table 1: Physicochemical Characterization of Nanoparticles. This table shows expected changes in nanoparticle properties after functionalization.

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Carboxylated NPs150 ± 5.20.18-25.3 ± 2.1
AMSA-Functionalized NPs162 ± 6.80.21-45.8 ± 3.5

Table 2: Representative Drug Loading and Release Data. This data is adapted from a study on amino sulfonic acid-functionalized graphene oxide carrying Quercetin, demonstrating the potential of such systems.[2]

ParameterValueConditions
Drug Loading Efficiency>90%Quercetin on functionalized graphene oxide
Cumulative Release (24h)~30%pH 7.4 (Simulated physiological pH)
Cumulative Release (24h)~50%pH 1.2 (Simulated gastric pH)

Visualizations

Diagrams of Workflows and Pathways

experimental_workflow cluster_prep Preparation & Functionalization cluster_char Characterization cluster_app Application NP Carboxylated Nanoparticles Activate Activation (EDC/NHS) NP->Activate MES Buffer Conjugate Conjugation (this compound) Activate->Conjugate PBS Buffer Purify Washing & Purification Conjugate->Purify Centrifugation FTIR FT-IR Purify->FTIR DLS DLS & Zeta Potential Purify->DLS TEM TEM Purify->TEM DrugLoad Drug Loading Purify->DrugLoad cluster_char cluster_char Purify->cluster_char cluster_app cluster_app Purify->cluster_app DrugRelease In Vitro Release Study DrugLoad->DrugRelease cellular_uptake cluster_endocytosis Pinocytosis (Micropinocytosis) NP AMSA-Functionalized Nanoparticle Clathrin Clathrin-mediated Endocytosis NP->Clathrin Internalization Caveolae Caveolae-mediated Endocytosis NP->Caveolae Internalization Independent Clathrin/Caveolae Independent NP->Independent Internalization Membrane Cell Membrane Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Independent->Endosome Lysosome Late Endosome / Lysosome Endosome->Lysosome Maturation Release Drug Release (Low pH) Lysosome->Release signaling_pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Autophagy Inhibition of Autophagy mTOR->Autophagy Drug Drug delivered by AMSA-NP Drug->PI3K Inhibition Drug->mTOR Inhibition

References

Application Notes and Protocols for Aminomethanesulfonic Acid Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethanesulfonic acid is a sulfur-containing amino acid analog that plays a role in various biological processes and is of interest in pharmaceutical and chemical research. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of this compound in various sample matrices. This document provides detailed application notes and protocols for the analysis of this compound by HPLC, covering direct analysis and derivatization methods.

Principle of Separation

This compound is a highly polar compound, which can make it challenging to retain on traditional reversed-phase HPLC columns. Several strategies can be employed for its successful analysis:

  • Reversed-Phase Chromatography: With a suitable column and mobile phase, direct analysis is possible. The method often involves a highly aqueous mobile phase and a column with enhanced polar retention.

  • Ion-Pair Chromatography: The addition of an ion-pairing reagent to the mobile phase can enhance the retention of the ionic this compound on a reversed-phase column.

  • Derivatization: this compound can be chemically modified (derivatized) to attach a chromophore or fluorophore. This not only improves its chromatographic retention but also significantly enhances its detectability by UV-Visible or fluorescence detectors.[1][2][3][4][5]

Application 1: Direct Analysis of this compound by Reversed-Phase HPLC

This method is suitable for the direct determination of underivatized this compound.

Experimental Protocol

1. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase or a compatible solvent (e.g., water).
  • Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2. HPLC System and Conditions:

ParameterCondition
HPLC System Any standard HPLC system with a UV detector
Column Newcrom R1, 4.6 x 150 mm, 5 µm[6]
Mobile Phase Acetonitrile and water, with phosphoric acid as a modifier.[6] For MS compatibility, replace phosphoric acid with formic acid.[6] A typical starting gradient could be 5% acetonitrile in water with 0.1% acid.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm (due to the carboxyl group's absorbance)
Injection Volume 10 µL

3. Data Analysis:

  • Identify the this compound peak based on its retention time compared to a standard.
  • Quantify the analyte using a calibration curve generated from standards of known concentrations.

Data Presentation

Table 1: Chromatographic Parameters for Direct Analysis

CompoundRetention Time (min)Tailing FactorTheoretical Plates
This compoundTypically 3-5< 1.5> 2000

Note: The exact retention time will depend on the specific mobile phase composition and gradient.

Experimental Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on Newcrom R1 Column inject->separate detect UV Detection (210 nm) separate->detect identify Peak Identification detect->identify quantify Quantification identify->quantify

Caption: Workflow for the direct HPLC analysis of this compound.

Application 2: Analysis of this compound by Pre-Column Derivatization with 9-Fluorenylmethylchloroformate (FMOC-Cl)

This method offers enhanced sensitivity and is suitable for trace-level analysis. The derivatization reaction targets the primary amine group of this compound.[1]

Experimental Protocol

1. Derivatization Procedure: [1]

  • To 100 µL of the sample solution, add 100 µL of a borate buffer (pH 8.0).
  • Add 200 µL of a solution of FMOC-Cl in acetonitrile.
  • Vortex the mixture and allow it to react at room temperature for 10 minutes.
  • Extract the excess FMOC-Cl with an organic solvent (e.g., pentane or hexane) to minimize interference.
  • The aqueous layer containing the FMOC-derivatized this compound is then ready for injection.

2. HPLC System and Conditions:

ParameterCondition
HPLC System Any standard HPLC system with a fluorescence or UV detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Aqueous buffer (e.g., 50 mM sodium acetate, pH 4.2)
Gradient Elution A gradient is typically required to separate the derivatized analyte from reagent peaks and other sample components. A starting condition could be 20% A, increasing to 80% A over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Fluorescence: Excitation at 266 nm, Emission at 305 nm. UV: 266 nm
Injection Volume 20 µL

3. Data Analysis:

  • Identify the FMOC-aminomethanesulfonic acid peak based on its retention time.
  • Quantify using a calibration curve prepared from derivatized standards.

Data Presentation

Table 2: Chromatographic Parameters for Derivatized Analysis (FMOC)

CompoundRetention Time (min)Tailing FactorTheoretical Plates
FMOC-Aminomethanesulfonic AcidTypically 10-15< 1.5> 5000

Note: The exact retention time will depend on the specific gradient profile.

Derivatization and Analysis Workflow

cluster_deriv Pre-Column Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample Solution buffer Add Borate Buffer (pH 8.0) sample->buffer fmoc Add FMOC-Cl Solution buffer->fmoc react React (10 min) fmoc->react extract Extract Excess Reagent react->extract inject Inject Derivatized Sample extract->inject separate Separation on C18 Column inject->separate detect Fluorescence/UV Detection separate->detect identify Peak Identification detect->identify quantify Quantification identify->quantify

Caption: Workflow for pre-column derivatization and HPLC analysis of this compound.

Signaling Pathways and Logical Relationships

The choice of analytical method depends on the required sensitivity and the sample matrix. The following diagram illustrates the decision-making process.

start Start: Analyze this compound sensitivity High Sensitivity Required? start->sensitivity matrix Complex Matrix? sensitivity->matrix No derivatize Pre-Column Derivatization (e.g., with FMOC-Cl) sensitivity->derivatize Yes direct Direct Analysis (Reversed-Phase HPLC) matrix->direct No matrix->derivatize Yes end End: Quantified Result direct->end derivatize->end

Caption: Decision tree for selecting an HPLC method for this compound analysis.

Concluding Remarks

The protocols provided offer robust starting points for the HPLC analysis of this compound. Method validation, including assessments of linearity, accuracy, precision, and specificity, should be performed for any new application to ensure reliable results. For complex matrices, further sample clean-up steps may be necessary to minimize interference. The choice between direct analysis and derivatization will depend on the specific requirements of the assay, particularly the desired sensitivity.

References

Aminomethanesulfonic Acid and Its Analogs as Mobile Phase Additives in Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of aminomethanesulfonic acid and, more extensively, its structural analog methanesulfonic acid (MSA), as mobile phase additives in various chromatographic techniques. While the direct application of this compound as a mobile phase additive is not widely documented, the use of methanesulfonic acid is well-established and offers significant advantages in the separation of polar and ionizable compounds.

This compound: An Overview

This compound (AMSA), the simplest α-aminosulfonic acid, is a zwitterionic compound containing both an amino group and a sulfonic acid group attached to the same carbon atom.[1] It is primarily utilized in chemical synthesis and as a buffering agent in biological and biochemical experiments.[2][3] Although its properties suggest potential for use in chromatography, for example in hydrophilic interaction chromatography (HILIC) or ion-exchange chromatography, its application as a mobile phase additive is not extensively reported in scientific literature. Researchers interested in exploring its utility would need to undertake foundational method development.

Methanesulfonic Acid (MSA) as a Mobile Phase Additive

Methanesulfonic acid (MSA) is a strong organic acid (pKa ≈ -2) frequently used as a mobile phase additive in high-performance liquid chromatography (HPLC).[4] It serves as an alternative to other ion-pairing agents and pH modifiers like trifluoroacetic acid (TFA).

Applications in Hydrophilic Interaction Chromatography (HILIC)

HILIC is a powerful technique for the separation of polar compounds. The addition of an acid to the mobile phase is often necessary for pH control to achieve reproducible results.[2] MSA has been shown to be a useful additive in HILIC, providing different selectivity compared to TFA and ammonium salt buffers.[5] It can maintain sufficient ionic strength even at low concentrations, which results in good peak shape.[5]

Key Advantages of MSA in HILIC:

  • Alternative Selectivity: Offers different elution profiles compared to more common additives like TFA.[5]

  • Good Peak Shape: Helps in achieving symmetrical peaks by maintaining adequate ionic strength.[5]

  • Suitability for UV Detection: Possesses good UV properties, making it a viable substitute for TFA in UV-based detection methods.[4]

Considerations:

  • Non-Volatile Nature: MSA is not volatile, which generally makes it unsuitable for standard electrospray ionization mass spectrometry (ESI-MS) applications due to the potential for source contamination.[6] However, its use in HILIC-ESI-MS for the quantitation of MSA at low ppm levels has been demonstrated, where the high organic content of the mobile phase enhances sensitivity.[7][8]

Applications in Ion-Pair and Ion-Exchange Chromatography

MSA and its salts are used in ion-pair chromatography to enhance the retention of charged analytes on reversed-phase columns.[4][9] It can also be employed in ion-exchange chromatography, where it can influence the retention of analytes by interacting with the stationary phase.[4] For instance, Dionex (now part of Thermo Fisher Scientific) utilizes MSA in eluents for many of their cation-exchange methods.[4]

Experimental Protocols

Protocol 1: Determination of Methanesulfonic Acid in Busulfan by Ion Chromatography

This protocol is adapted from a method proposed for the United States Pharmacopeia (USP) for the limit of methanesulfonic acid in Busulfan.[10]

Objective: To quantify the amount of methanesulfonic acid (MSA) impurity in a busulfan drug substance.

Chromatographic System:

  • Columns: Dionex IonPac AG11-HC guard column and Dionex IonPac AS11-HC analytical column.[10]

  • Detector: Suppressed Conductivity Detector.[10]

  • Mobile Phase: A suitable eluent for anion exchange chromatography (e.g., sodium hydroxide solution).

  • Flow Rate: As specified by the column manufacturer.

  • Injection Volume: 20 µL.[11]

  • Column Temperature: Ambient or controlled as required.

Sample Preparation:

  • Standard Stock Solution (0.03 mg/mL MSA): Accurately weigh 6 mg of MSA standard into a 200 mL plastic volumetric flask and dilute with acetonitrile to the mark. Sonicate for one minute to ensure complete dissolution.[10]

  • Standard Solution (1.5 µg/mL MSA): Dilute the stock standard solution 20-fold with deionized water.[10]

  • Sample Solution (1 mg/mL Busulfan): Prepare a 1 mg/mL solution of busulfan in deionized water.[10]

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by sequentially rinsing with 6 mL of acetonitrile, 6 mL of water, and 1.5 mL of the standard or sample solution.[10]

    • Load 1.5 mL of the standard or sample solution onto the conditioned cartridge and collect the eluate for analysis.[10]

Workflow Diagram:

G cluster_prep Sample and Standard Preparation cluster_spe Solid Phase Extraction cluster_analysis Ion Chromatography Analysis S1 Weigh MSA Standard S2 Dissolve in Acetonitrile (Stock Solution) S1->S2 S3 Dilute with DI Water (Working Standard) S2->S3 SPE1 Condition C18 Cartridge (Acetonitrile, Water, Sample/Standard) S3->SPE1 Standard P1 Prepare Busulfan Sample in DI Water P1->SPE1 Sample SPE2 Load Sample/Standard SPE1->SPE2 SPE3 Collect Eluate SPE2->SPE3 IC Inject Eluate onto Ion Chromatography System SPE3->IC Detect Suppressed Conductivity Detection IC->Detect Quant Quantify MSA Detect->Quant G cluster_method HILIC-ESI-MS Method for MSA Quantitation Analyte Methanesulfonic Acid (MSA) (Polar Analyte) Column HILIC Column (e.g., Triazole, Amino) Analyte->Column Retention Partitioning and Ion-Exchange Retention Mechanism Column->Retention MobilePhase High Acetonitrile Mobile Phase (>80% ACN) MobilePhase->Retention Detection ESI-MS Detection (Negative Ion Mode) Retention->Detection Result Sensitive Quantitation of MSA at ppm levels Detection->Result G cluster_workflow General Chromatographic Workflow Prep Sample and Mobile Phase Preparation System HPLC/IC System Setup (Column, Detector, etc.) Prep->System Equilibrate System Equilibration with Mobile Phase System->Equilibrate Inject Sample Injection Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect Analyte Detection Separate->Detect Data Data Acquisition and Processing Detect->Data

References

Application Notes and Protocols for Aminomethanesulfonic Acid Catalyzed Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental and widely utilized reaction in organic synthesis, crucial for the production of a vast array of compounds, including active pharmaceutical ingredients (APIs), prodrugs, and various chemical intermediates. The reaction typically involves the condensation of a carboxylic acid and an alcohol.[1][2][3] Acid catalysts are frequently employed to accelerate this process.[1][2][3] Sulfonic acids, such as aminomethanesulfonic acid, are effective catalysts for this transformation due to their strong acidic nature.[4][5] This document provides a detailed protocol for the esterification of a generic carboxylic acid with an alcohol, utilizing this compound as the catalyst. The protocol is based on the principles of Fischer-Speier esterification.[1][2][3]

Reaction and Mechanism

The overall reaction for the esterification of a carboxylic acid with an alcohol to form an ester and water is as follows:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

The mechanism of acid-catalyzed esterification, known as the Fischer-Speier mechanism, involves several key steps.[2][6][7] Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[6][8] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[7][8] Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester.[2][6][8]

Quantitative Data Summary

The following table summarizes representative quantitative data for a sulfonic acid-catalyzed esterification reaction. Please note that these values are illustrative and may vary depending on the specific substrates and reaction conditions.

Carboxylic AcidAlcoholCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
Acetic AcidEthanol178485
Benzoic AcidMethanol265690
Lauric Acidn-Butanol1.5100592
Phenylacetic AcidIsopropanol282880

Experimental Protocol

This protocol describes a general procedure for the this compound-catalyzed esterification of a carboxylic acid with an alcohol.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (3.0 eq, can be used as solvent)

  • This compound (0.01-0.05 eq)

  • Anhydrous organic solvent (e.g., toluene, if alcohol is not used as solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add the carboxylic acid (1.0 eq), the alcohol (3.0 eq), and a magnetic stir bar. If the alcohol is a solid or a very high-boiling liquid, use a suitable anhydrous solvent like toluene to dissolve the reactants.

  • Catalyst Addition: With stirring, add this compound (0.01-0.05 eq) to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction temperature will depend on the boiling point of the alcohol or solvent used.[9]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

    • Dilute the residue with an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether).

    • Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude ester by distillation or column chromatography on silica gel, if necessary, to obtain the pure product.

Visualizations

experimental_workflow cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Isolation cluster_purification Purification reactants 1. Mix Carboxylic Acid, Alcohol & this compound reflux 2. Heat to Reflux reactants->reflux monitor 3. Monitor Reaction (TLC/GC) reflux->monitor cool 4. Cool to Room Temp monitor->cool extract 5. Extraction & Washing (H2O, NaHCO3, Brine) cool->extract dry 6. Dry Organic Layer (MgSO4/Na2SO4) extract->dry concentrate 7. Concentrate (Rotary Evaporator) dry->concentrate purify 8. Purify (Distillation/Chromatography) concentrate->purify product Pure Ester purify->product

Caption: Experimental workflow for this compound catalyzed esterification.

fischer_esterification_mechanism cluster_activation Carbonyl Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Proton Transfer & Elimination cluster_deprotonation Final Product Formation carboxylic_acid R-COOH protonation Protonation (H+) carboxylic_acid->protonation + H+ activated_carbonyl [R-C(OH)2]+ protonation->activated_carbonyl tetrahedral_intermediate Tetrahedral Intermediate activated_carbonyl->tetrahedral_intermediate + R'-OH alcohol R'-OH proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Elimination of H2O proton_transfer->water_elimination protonated_ester [R-COOR'H]+ water_elimination->protonated_ester - H2O deprotonation Deprotonation protonated_ester->deprotonation - H+ ester R-COOR' deprotonation->ester

Caption: Mechanism of Fischer-Speier esterification.

References

Revolutionizing Protein Stability: The Role of Aminomethanesulfonic Acid in Biopharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of biotherapeutics, ensuring the stability of protein-based drugs remains a paramount challenge for researchers and drug development professionals. A promising solution lies in the utilization of aminomethanesulfonic acid (AMSA), also known as taurine, a naturally occurring amino acid with significant protein-stabilizing properties. This application note delves into the mechanisms, applications, and protocols for leveraging AMSA to enhance the shelf-life and efficacy of protein solutions, a critical factor in the development of monoclonal antibodies and other protein-based therapeutics.

The stability of a protein is fundamental to its biological function and therapeutic effectiveness. Instability can lead to aggregation, denaturation, and loss of activity, compromising patient safety and treatment outcomes. AMSA has emerged as a potent excipient capable of mitigating these challenges by interacting with proteins to prevent aggregation and increase thermal stability.

Mechanism of Action: A Two-Fold Approach to Stabilization

Current research suggests that this compound employs a dual mechanism to stabilize proteins. Firstly, it is believed to be excluded from the protein's surface, a phenomenon known as preferential exclusion. This exclusion enhances the hydration layer surrounding the protein, which thermodynamically favors the compact, native state over the unfolded or aggregated state.

Secondly, studies indicate a direct interaction between the amino group of AMSA and the side chains of amino acids on the protein surface.[1][2] This interaction is thought to properly orient the AMSA molecule, preventing the sulfonate group from having a negative influence and further contributing to the stability of the protein's native conformation.[1][2] The amino group of taurine interacts directly with the protein's side chains, while the sulfonate group faces the bulk solution.[1] This specific orientation, coupled with its ability to modulate the hydration sphere of the protein, underpins its effectiveness as a stabilizer. Taurine is surrounded by two distinct populations of water molecules: those weakly bonded around the sulfonate group and those strongly bonded around the amino group.[1][2] The robust hydrogen-bonded network of water molecules around the amino group of taurine enhances the protein's hydration sphere, thereby stabilizing its native form.[1][2]

Experimental Evidence: Quantitative Insights into Protein Stabilization

The efficacy of this compound in protein stabilization is not merely theoretical. Empirical data from various biophysical techniques, including Differential Scanning Calorimetry (DSC) and Dynamic Light Scattering (DLS), provide concrete evidence of its stabilizing effects on a range of proteins.

Differential Scanning Calorimetry (DSC) Data

DSC is a powerful technique used to measure the thermal stability of a protein by determining its melting temperature (Tm), the temperature at which 50% of the protein is unfolded. An increase in Tm in the presence of an excipient is a direct indicator of enhanced thermal stability.

Studies have demonstrated that AMSA significantly increases the Tm of various proteins. For instance, in studies with lysozyme and ubiquitin, taurine acted as a stabilizer, increasing the protein denaturation temperature.[1] Lysozyme's denaturation temperature shows a gradual increase with the molality of the osmolyte, whereas ubiquitin is most stabilized by a small amount of taurine.[1] Even at low concentrations, taurine has been shown to enhance the stability of monoclonal antibodies.[3]

ProteinAMSA (Taurine) ConcentrationChange in Melting Temperature (ΔTm)Reference
Lysozyme0.0 - 0.4 mol/dm³Gradual increase with concentration[1]
Ubiquitin~0.05 mol/kgSignificant increase, then slight decrease[1]
Trastuzumab biosimilar (mAb1)Not specifiedHigher melting temperature compared to control[3]

Table 1: Effect of this compound (Taurine) on the Thermal Stability of Various Proteins as Measured by DSC.

Dynamic Light Scattering (DLS) and Aggregation Data

DLS is a non-invasive technique for measuring the size distribution of molecules and particles in a solution. It is widely used to monitor protein aggregation, a common pathway for protein degradation. A smaller average particle size (Z-average diameter) and a lower polydispersity index (PDI) are indicative of a more stable protein solution with less aggregation.

In a study involving a trastuzumab biosimilar, samples containing the monoclonal antibody without taurine exhibited a higher Z-average diameter, indicating greater aggregation compared to samples stabilized with taurine.[3] Forced degradation studies under thermal stress showed a dramatic reduction in the formation of high-molecular-weight species in the presence of taurine.[3]

ProteinStress ConditionAMSA (Taurine) PresenceObservationReference
Trastuzumab biosimilar (mAb1)Thermal Stress (30 min)Without Taurine>65% high-molecular-weight species[3]
Trastuzumab biosimilar (mAb1)Thermal Stress (30 min)With TaurineSignificantly less high-molecular-weight species[3]
Trastuzumab biosimilar (mAb1)Not specifiedWithout TaurineHigher Z-average diameter[3]
Trastuzumab biosimilar (mAb1)Not specifiedWith TaurineLower Z-average diameter[3]

Table 2: Effect of this compound (Taurine) on the Aggregation of a Monoclonal Antibody.

Experimental Protocols

To facilitate the adoption of this compound in protein stabilization workflows, detailed protocols for key analytical techniques are provided below.

Protocol 1: Determination of Protein Thermal Stability using Differential Scanning Calorimetry (DSC)

Objective: To quantify the change in the thermal denaturation midpoint (Tm) of a protein in the presence of this compound.

Materials:

  • Purified protein solution (e.g., 1.5 mg/mL)

  • This compound (Taurine) solutions of varying concentrations (e.g., 0.0 to 0.4 mol/dm³)

  • Dialysis buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the purified protein solution against the chosen buffer to ensure buffer matching between the sample and reference cells.

    • Prepare a series of protein-AMSA solutions by adding AMSA to the protein solution to achieve the desired final concentrations.[1]

    • Prepare a corresponding reference solution containing the same concentration of AMSA in the dialysis buffer without the protein.

  • DSC Instrument Setup:

    • Set the starting temperature (e.g., 25 °C) and the final temperature (e.g., 100 °C) for the scan.

    • Set the scan rate (e.g., 1 °C/min).

  • Data Acquisition:

    • Load the reference solution into the reference cell and the protein-AMSA solution into the sample cell.

    • Perform a buffer-buffer baseline scan first.

    • Run the scan for each protein-AMSA concentration.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample scans to obtain the excess heat capacity curves.

    • Fit the transition region of the thermogram to a suitable model (e.g., a non-two-state model) to determine the Tm.

    • Plot the Tm as a function of AMSA concentration to visualize the stabilizing effect.

Protocol 2: Analysis of Protein Aggregation using Dynamic Light Scattering (DLS)

Objective: To assess the effect of this compound on the aggregation state of a protein solution.

Materials:

  • Purified protein solution

  • This compound (Taurine) solution

  • Buffer (e.g., Histidine buffer)

  • Dynamic Light Scattering instrument

  • Low-volume cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a protein solution with and without the desired concentration of AMSA in the appropriate buffer.

    • Filter the samples through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any pre-existing large aggregates or dust particles.

  • DLS Instrument Setup:

    • Set the measurement temperature (e.g., 25 °C).

    • Allow the instrument to equilibrate to the set temperature.

  • Data Acquisition:

    • Carefully pipette the filtered sample into a clean, dust-free cuvette, avoiding the introduction of air bubbles.

    • Place the cuvette in the DLS instrument.

    • Perform multiple measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution by intensity, volume, and number.

    • Report the Z-average diameter and the polydispersity index (PDI) for each sample.

    • Compare the Z-average diameter and PDI of the protein solution with and without AMSA to evaluate its effect on aggregation. A lower Z-average and PDI indicate a more monodisperse and less aggregated sample.

Visualizing the Mechanism and Workflow

To better illustrate the underlying principles and experimental processes, the following diagrams are provided.

G Proposed Mechanism of Protein Stabilization by AMSA cluster_0 Unstable Protein in Solution cluster_1 Stabilized Protein with AMSA Unfolded/Aggregated Protein Unfolded/Aggregated Protein Native Protein Native Protein Unfolded/Aggregated Protein->Native Protein Stabilization Hydration Shell Hydration Shell Native Protein->Hydration Shell Enhanced Hydration (Preferential Exclusion) AMSA AMSA AMSA->Native Protein Direct Interaction (Amino Group)

Caption: Proposed mechanism of protein stabilization by this compound.

G Experimental Workflow for Assessing Protein Stability Start Start Prepare Protein Solution\n(with and without AMSA) Prepare Protein Solution (with and without AMSA) Start->Prepare Protein Solution\n(with and without AMSA) Perform DSC Analysis Perform DSC Analysis Prepare Protein Solution\n(with and without AMSA)->Perform DSC Analysis Perform DLS Analysis Perform DLS Analysis Prepare Protein Solution\n(with and without AMSA)->Perform DLS Analysis Determine Tm Determine Tm Perform DSC Analysis->Determine Tm Determine Z-average & PDI Determine Z-average & PDI Perform DLS Analysis->Determine Z-average & PDI Compare Thermal Stability Compare Thermal Stability Determine Tm->Compare Thermal Stability Compare Aggregation State Compare Aggregation State Determine Z-average & PDI->Compare Aggregation State Conclusion Conclusion Compare Thermal Stability->Conclusion Compare Aggregation State->Conclusion

Caption: Workflow for evaluating the stabilizing effect of AMSA on proteins.

Conclusion

This compound presents a compelling option for formulators seeking to enhance the stability of therapeutic proteins. Its dual-action mechanism, supported by robust experimental data, demonstrates its potential to reduce aggregation and increase thermal stability, thereby extending the shelf-life and ensuring the quality of biopharmaceutical products. The protocols outlined in this note provide a clear framework for researchers to investigate and implement AMSA in their protein stabilization strategies, ultimately contributing to the development of safer and more effective protein-based medicines.

References

Application Notes and Protocols: Aminomethanesulfonic Acid as a Potential Osmolyte in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of biopharmaceutical production, achieving high cell densities and maximizing recombinant protein yield are paramount. Fed-batch and perfusion cultures often lead to an accumulation of metabolic byproducts and a hyperosmotic environment, which can induce cellular stress, inhibit growth, and reduce protein productivity. To counteract these detrimental effects, osmolytes are often added to the cell culture medium. Osmolytes are small, organic, and non-toxic molecules that cells accumulate to balance osmotic pressure and protect cellular structures and functions under stress.[1][2] This document explores the potential use of aminomethanesulfonic acid (AMSA) as an osmolyte in cell culture media, provides a comparative overview with the established osmolyte glycine betaine, and offers detailed protocols for their evaluation and application.

Mechanism of Action of Osmolytes

Osmolytes, or compatible solutes, help cells survive osmotic stress by accumulating in the cytosol, thereby balancing the osmotic pressure difference between the cell's interior and its surroundings.[1] Their protective mechanism is believed to involve the "preferential exclusion" paradigm, where they are excluded from the immediate vicinity of protein surfaces. This exclusion promotes the hydration of macromolecules, favoring their native conformation and stabilizing them against denaturation.[1][3] Common classes of osmolytes include amino acids, betaines, and polyols (sugars).[1][4]

This compound (AMSA): A Potential but Challenging Osmolyte

This compound (AMSA) is a structural analog of the amino acids glycine and taurine, both of which are known to act as osmolytes.[2] This structural similarity suggests that AMSA could potentially function as an osmoprotectant in cell culture.

However, a significant challenge for the use of AMSA in standard cell culture is its chemical instability at physiological pH.[5][6] It has been reported that AMSA is unstable at physiological pH and needs to be kept in an acidic solution (pH 5) for experimental use.[5][6] This instability presents a considerable hurdle for its application in typical cell culture media, which are buffered around pH 7.2-7.4. The addition of an acidic AMSA solution could drastically alter the pH of the culture medium, adversely affecting cell growth and viability.

Furthermore, current research on AMSA has primarily focused on its role as a potent agonist of the pentameric glycine receptor, particularly in neuroscience research.[5][6] There is currently no published evidence of its successful application as an osmolyte in mammalian cell culture for recombinant protein production.

Glycine Betaine: A Proven Osmolyte in Cell Culture

In contrast to the theoretical potential of AMSA, glycine betaine is a well-established and widely used osmoprotectant in mammalian cell culture, particularly for recombinant Chinese Hamster Ovary (CHO) cells.[7][8] Glycine betaine has been shown to have a strong osmoprotective effect, enabling cells to grow in hyperosmolar conditions that would otherwise be inhibitory.[7][8]

Quantitative Data on Glycine Betaine's Effects

The impact of glycine betaine on cell culture performance, particularly in hyperosmotic conditions, has been documented. Below is a summary of its effects on key culture parameters.

Cell LineCulture ConditionGlycine Betaine Conc.Effect on Max. Cell DensityEffect on Specific Productivity (qP)Effect on Final TiterReference
rCHO (CHO/dhfr-B22-4)Hyperosmotic (573 mOsm/kg)15 mMEnabled growth where cells otherwise could notRetained enhanced specific productivity72% increase over control[7]
rCHO (CS13-1.00)Hyperosmotic (557 mOsm/kg)15 mMEnabled growth where cells otherwise could notDecreased enhanced specific productivitySimilar to control[7]
rCHO (CS13-0.02)Hyperosmotic (557 mOsm/kg)15 mMEnabled growth where cells otherwise could notDecreased enhanced specific productivitySimilar to control[7]
23 rCHO clonesHyperosmotic (542 mOsm/kg)15 mMEnabled growth in 22 out of 23 clonesReduced specific productivity (variable)>40% increase in 6 out of 23 clones[8]

Note: The effectiveness of glycine betaine can be cell line dependent.[7][8]

Experimental Protocols

Protocol 1: General Maintenance of Adherent Mammalian Cell Cultures (e.g., CHO)

This protocol provides a basic procedure for the routine subculture of adherent cells.

Materials:

  • Complete growth medium (e.g., DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA solution (e.g., 0.25%)

  • Sterile cell culture flasks, plates, or dishes

  • Sterile serological pipettes and pipette tips

  • Humidified incubator (37°C, 5% CO2)

  • Inverted microscope

  • Laminar flow hood

  • Water bath, 37°C

Procedure:

  • Warm all media and reagents to 37°C in a water bath.[9]

  • Examine the cell culture flask under an inverted microscope to assess confluency (typically subculture at 80-90% confluency) and check for contamination.

  • In a laminar flow hood, aspirate the spent medium from the flask.

  • Wash the cell monolayer with PBS to remove any residual serum that may inhibit trypsin activity. Aspirate the PBS.

  • Add a small volume of Trypsin-EDTA to the flask, enough to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask).

  • Gently rock the flask to ensure even distribution of the trypsin solution.

  • Incubate the flask at 37°C for 2-5 minutes, or until the cells detach. Monitor the detachment under the microscope. Avoid prolonged exposure to trypsin.

  • Once detached, add complete growth medium to the flask to inactivate the trypsin. The volume of medium should be at least 3-4 times the volume of trypsin used.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Perform a cell count using a hemocytometer or an automated cell counter.

  • Seed new culture flasks with the desired cell density in fresh, pre-warmed complete growth medium.

  • Place the new flasks in the incubator.

Protocol 2: Evaluation of a Novel Osmolyte (e.g., AMSA) in Suspension Culture

This protocol describes a general workflow to assess the efficacy of a new osmolyte.

Materials:

  • Suspension-adapted mammalian cell line (e.g., CHO-S)

  • Chemically defined, serum-free culture medium

  • Test osmolyte (e.g., this compound)

  • Agent to induce hyperosmotic stress (e.g., sterile 5M NaCl solution)

  • Shake flasks or spinner flasks

  • Shaking incubator (37°C, 5% CO2, appropriate agitation speed)

  • Instruments for measuring viable cell density, viability, osmolality, and product titer.

Procedure:

  • Stock Solution Preparation:

    • Prepare a sterile, concentrated stock solution of the test osmolyte.

    • Crucial Note for AMSA: Given its instability at neutral pH, the stock solution of AMSA should be prepared in a sterile, acidic buffer (e.g., pH 5.0).[5][6] The final concentration should be high enough that only a small volume is needed for supplementation, to minimize the impact on the culture medium's pH. The pH of the final culture medium must be monitored and adjusted if necessary.

  • Experimental Setup:

    • Initiate several shake flask cultures with the same initial seeding density.

    • Divide the cultures into groups:

      • Control: Standard osmolality (e.g., ~300 mOsm/kg).

      • Hyperosmotic Control: Increased osmolality (e.g., 450-550 mOsm/kg) induced by adding a calculated volume of sterile NaCl solution. No osmolyte added.

      • Test Groups: Increased osmolality (same as hyperosmotic control) supplemented with varying concentrations of the test osmolyte (e.g., 5, 10, 20, 40 mM).

  • Culture Monitoring:

    • Incubate the flasks under standard conditions.

    • Take daily samples to measure:

      • Viable Cell Density (VCD) and Viability (e.g., using a trypan blue exclusion method).

      • Osmolality of the culture medium.

      • Concentration of the recombinant protein product (Titer).

      • Metabolite concentrations (e.g., glucose, lactate, ammonia) can also be monitored for a more detailed analysis.

  • Data Analysis:

    • Plot VCD, viability, and product titer over time for each condition.

    • Compare the growth and productivity of the test groups to both the control and hyperosmotic control groups to determine the osmoprotective effect of the compound.

Protocol 3: Application of Glycine Betaine for Enhanced Performance in Hyperosmotic CHO Cultures

This protocol is based on concentrations found to be effective in published studies.[7][8]

Materials:

  • Suspension CHO cell line producing a recombinant protein.

  • Chemically defined, serum-free culture medium.

  • Sterile 1M Glycine Betaine stock solution.

  • Sterile 5M NaCl stock solution.

  • Shake flasks.

  • Shaking incubator.

Procedure:

  • Initiate shake flask cultures at a recommended seeding density in the desired culture medium.

  • To induce hyperosmotic stress, add a calculated volume of 5M NaCl to achieve a target osmolality (e.g., 500-550 mOsm/kg). The exact osmolality should be optimized for the specific cell line.

  • Simultaneously, supplement the hyperosmotic cultures with a final concentration of 15 mM glycine betaine from the sterile stock solution.[7][8]

  • Include control flasks at physiological osmolality (~300 mOsm/kg) without glycine betaine, and hyperosmotic control flasks without glycine betaine.

  • Maintain the cultures in a shaking incubator at 37°C with 5% CO2.

  • Monitor cell growth, viability, and protein titer throughout the culture duration.

  • Compare the performance of the glycine betaine-supplemented hyperosmotic culture to the control cultures to quantify the benefits.

Visualizations

OsmoticStressResponse cluster_0 Extracellular Environment cluster_1 Cellular Response Hyperosmolarity High Osmolality (e.g., >350 mOsm/kg) Cell Cell Hyperosmolarity->Cell Induces Stress WaterEfflux Water Efflux Cell->WaterEfflux CellShrinkage Cell Shrinkage WaterEfflux->CellShrinkage Apoptosis Apoptosis / Growth Arrest CellShrinkage->Apoptosis OsmolyteUptake Osmolyte Uptake/ Synthesis CellShrinkage->OsmolyteUptake Triggers VolumeRecovery Cell Volume Recovery OsmolyteUptake->VolumeRecovery VolumeRecovery->Cell Promotes Survival

Caption: Cellular response to hyperosmotic stress and the protective role of osmolytes.

OsmolyteEvaluationWorkflow start Start: Select Potential Osmolyte prep_stock Prepare Sterile Stock Solution start->prep_stock setup_culture Set up Shake Flask Cultures (Control, Hyperosmotic, Test Groups) prep_stock->setup_culture monitor Daily Monitoring: - Viable Cell Density - Viability - Osmolality - Product Titer setup_culture->monitor analyze Analyze Data: Compare Growth & Productivity monitor->analyze decision Effective Osmoprotectant? analyze->decision optimize Optimize Concentration & Culture Conditions decision->optimize Yes end_fail End: Re-evaluate or Select New Compound decision->end_fail No end_success End: Implement in Process optimize->end_success

Caption: Experimental workflow for evaluating a novel osmolyte in cell culture.

OsmolyteClassification Osmolytes Classes of Osmolytes AminoAcids Amino Acids Osmolytes->AminoAcids Betaines Betaines & Methylamines Osmolytes->Betaines Polyols Polyols & Sugars Osmolytes->Polyols Proline Proline AminoAcids->Proline Taurine Taurine AminoAcids->Taurine Glycine Glycine AminoAcids->Glycine GlycineBetaine Glycine Betaine Betaines->GlycineBetaine TMAO TMAO Betaines->TMAO Sorbitol Sorbitol Polyols->Sorbitol MyoInositol Myo-inositol Polyols->MyoInositol

Caption: Classification of common organic osmolytes used by cells.

Conclusion

The use of osmolytes is a critical strategy for mitigating the negative effects of hyperosmotic stress in high-density cell cultures. Glycine betaine is a proven and effective osmoprotectant, though its efficacy can be cell-line dependent. This compound (AMSA), while structurally similar to known osmolytes, presents a significant challenge due to its instability at physiological pH. Its application in cell culture would require substantial research to overcome this limitation and to characterize its effects on cell metabolism and protein production. The protocols provided herein offer a framework for the systematic evaluation of novel osmolytes like AMSA and for the practical application of established compounds such as glycine betaine to enhance the robustness and productivity of cell culture processes in biopharmaceutical development.

References

Application Notes and Protocols: Aminomethanesulfonic Acid in Drug Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethanesulfonic acid is a versatile excipient increasingly utilized in pharmaceutical formulations to enhance the stability and solubility of active pharmaceutical ingredients (APIs). Its zwitterionic nature, arising from the presence of both a sulfonic acid group and an amino group, allows it to function effectively as a buffering agent, a stabilizer for biologics, and a solubility enhancer for poorly soluble small molecules. These application notes provide a comprehensive overview of the utility of this compound in drug formulation, complete with detailed experimental protocols and illustrative data.

Key Applications

  • Buffering Agent: this compound is an effective buffering agent, particularly in parenteral and ophthalmic formulations. It helps maintain the pH of the formulation within a desired range, which is critical for the stability and solubility of many APIs. Its buffering capacity is centered around the pKa of its amino group.

  • Protein and Biologic Stabilizer: In formulations of therapeutic proteins, such as monoclonal antibodies, this compound can act as a stabilizer. It can help prevent aggregation and denaturation by interacting with the protein surface, thereby increasing the shelf-life of the product. This stabilization effect is particularly important during manufacturing, storage, and administration.

  • Solubility Enhancement: For poorly water-soluble drugs, particularly those belonging to the Biopharmaceutical Classification System (BCS) Class II, this compound can be employed to improve solubility. By forming salts or co-crystals with the API, it can increase the dissolution rate and potentially enhance bioavailability.

Data Presentation

The following tables present illustrative quantitative data on the application of this compound. Note: This data is representative and intended for illustrative purposes to guide experimental design.

Table 1: Buffering Capacity of this compound in a Parenteral Formulation

Concentration of this compound (mM)Initial pHpH after addition of 0.1 M HCl (1% v/v)pH after addition of 0.1 M NaOH (1% v/v)
107.406.857.95
257.407.157.65
507.407.307.50
1007.407.387.42

Table 2: Effect of this compound on the Stability of a Monoclonal Antibody (mAb) Formulation

FormulationStorage ConditionMonomer Purity (%) by SEC-HPLC (Initial)Monomer Purity (%) by SEC-HPLC (3 Months)Sub-visible Particles/mL (>10 µm) (3 Months)
Control (without this compound)40°C / 75% RH99.592.11500
With 50 mM this compound40°C / 75% RH99.697.8350
With 100 mM this compound40°C / 75% RH99.598.5150

Table 3: Solubility Enhancement of a Poorly Soluble Drug (BCS Class II) with this compound

Concentration of this compound (mg/mL)Solubility of Drug X (µg/mL) in WaterSolubility of Drug X (µg/mL) in FormulationFold Increase in Solubility
05.25.21.0
105.225.85.0
255.268.113.1
505.2125.424.1

Experimental Protocols

Protocol 1: Preparation and Evaluation of an this compound Buffer for a Parenteral Formulation

Objective: To prepare a parenteral buffer solution using this compound and evaluate its buffering capacity.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water for Injection (WFI)

  • pH meter

  • Sterile filters (0.22 µm)

Procedure:

  • Buffer Preparation: a. Dissolve the desired amount of this compound in approximately 80% of the final volume of WFI. b. Adjust the pH to the target value (e.g., 7.4) using a concentrated solution of NaOH while stirring continuously. c. Once the target pH is reached, add WFI to the final volume. d. Sterilize the buffer solution by filtering through a 0.22 µm sterile filter into a sterile container.

  • Buffering Capacity Evaluation: a. Take a known volume of the prepared buffer. b. Measure the initial pH. c. Add a small, precise volume of a standardized acid (e.g., 0.1 M HCl) and stir. d. Measure the new pH. e. Repeat the process with a standardized base (e.g., 0.1 M NaOH) on a separate sample of the buffer. f. Record the pH changes and compare them to a control (WFI without the buffer).

Buffer_Preparation_Workflow cluster_prep Buffer Preparation cluster_eval Buffering Capacity Evaluation start Start dissolve Dissolve this compound in WFI start->dissolve adjust_ph Adjust pH with NaOH dissolve->adjust_ph qs QS to final volume with WFI adjust_ph->qs filter Sterile Filter (0.22 µm) qs->filter end_prep Sterile Buffer Solution filter->end_prep start_eval Take Buffer Sample measure_initial_ph Measure Initial pH start_eval->measure_initial_ph add_acid Add Standard Acid measure_initial_ph->add_acid add_base Add Standard Base (to separate sample) measure_initial_ph->add_base measure_ph_acid Measure pH add_acid->measure_ph_acid compare Compare pH changes to control measure_ph_acid->compare measure_ph_base Measure pH add_base->measure_ph_base measure_ph_base->compare end_eval End compare->end_eval

Workflow for Buffer Preparation and Evaluation
Protocol 2: Evaluation of this compound as a Stabilizer for a Monoclonal Antibody Formulation

Objective: To assess the stabilizing effect of this compound on a monoclonal antibody (mAb) during accelerated stability studies.

Materials:

  • Monoclonal antibody (mAb) stock solution

  • This compound

  • Buffer components (e.g., histidine, acetate)

  • Sucrose (or other tonicity modifiers)

  • Polysorbate 80 (or other surfactant)

  • Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system

  • Dynamic Light Scattering (DLS) instrument

  • Micro-Flow Imaging (MFI) or similar particle analyzer

  • Stability chambers

Procedure:

  • Formulation Preparation: a. Prepare a buffer solution containing all excipients except the mAb. b. Prepare two formulations: one with and one without this compound at the desired concentration. c. Add the mAb to each formulation to the target concentration using a gentle mixing technique (e.g., tangential flow filtration or dialysis). d. Fill the final formulations into sterile vials and stopper.

  • Stability Study: a. Place the vials in stability chambers at accelerated conditions (e.g., 40°C / 75% RH) and at the intended storage condition (e.g., 2-8°C). b. At predetermined time points (e.g., initial, 1 month, 3 months), withdraw samples for analysis.

  • Analysis: a. SEC-HPLC: Determine the percentage of monomer, aggregates, and fragments. b. DLS: Measure the hydrodynamic radius and polydispersity index to monitor for aggregation. c. MFI: Quantify the number and size of sub-visible particles. d. Visual Inspection: Observe for any changes in color, clarity, or presence of visible particles.

Protein_Stabilization_Workflow cluster_formulation Formulation cluster_stability Stability Testing cluster_analysis Analysis prep_control Prepare Control Formulation (without this compound) add_mab Add mAb to Formulations prep_control->add_mab prep_test Prepare Test Formulation (with this compound) prep_test->add_mab fill_vials Fill and Stopper Vials add_mab->fill_vials place_chambers Place in Stability Chambers (e.g., 40°C/75% RH) fill_vials->place_chambers pull_samples Pull Samples at Time Points (0, 1, 3 months) place_chambers->pull_samples sec_hplc SEC-HPLC (Monomer Purity) pull_samples->sec_hplc dls DLS (Aggregation) pull_samples->dls mfi MFI (Sub-visible Particles) pull_samples->mfi visual Visual Inspection pull_samples->visual

Workflow for Protein Stabilization Study
Protocol 3: Assessment of Drug-Excipient Compatibility using FT-IR Spectroscopy

Objective: To evaluate the compatibility of an API with this compound using Fourier-Transform Infrared (FT-IR) spectroscopy.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Potassium bromide (KBr)

  • FT-IR spectrometer

  • Mortar and pestle

  • Pellet press

Procedure:

  • Sample Preparation: a. Prepare physical mixtures of the API and this compound in different ratios (e.g., 1:1, 1:3, 3:1). b. Gently grind each mixture with KBr in a mortar and pestle. c. Press the mixture into a transparent pellet using a pellet press. d. Prepare individual pellets of the pure API and pure this compound as references.

  • FT-IR Analysis: a. Obtain the FT-IR spectra of the pure API, pure this compound, and the physical mixtures over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Interpretation: a. Compare the spectra of the mixtures with the spectra of the individual components. b. The absence of new peaks or significant shifts in the characteristic peaks of the API in the mixture spectra suggests compatibility. c. The appearance of new peaks or disappearance/shifting of existing peaks may indicate a chemical interaction.

FTIR_Compatibility_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_interpretation Data Interpretation start Start mix Prepare Physical Mixtures (API + this compound) start->mix analyze_api Analyze Pure API start->analyze_api analyze_excipient Analyze Pure Excipient start->analyze_excipient grind Grind with KBr mix->grind press Press into Pellets grind->press analyze_mixture Analyze Mixtures press->analyze_mixture compare Compare Spectra analyze_api->compare analyze_excipient->compare analyze_mixture->compare compatible Compatible: No significant changes compare->compatible incompatible Incompatible: New peaks or shifts compare->incompatible end End compatible->end incompatible->end

Workflow for FT-IR Drug-Excipient Compatibility Study

Conclusion

This compound is a promising excipient with multiple applications in pharmaceutical formulation. Its ability to act as a buffering agent, protein stabilizer, and solubility enhancer makes it a valuable tool for addressing common challenges in drug development. The protocols and illustrative data provided in these application notes serve as a starting point for researchers to explore the potential of this compound in their own formulations. Further investigation into specific drug-excipient interactions and optimization of formulation parameters are recommended to fully leverage the benefits of this versatile compound.

Application Notes and Protocols for Surface Modification of Materials with Aminomethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface properties of materials are a critical determinant of their interaction with biological systems. For biomaterials, medical devices, and drug delivery systems, the ability to control these interactions is paramount to ensure biocompatibility, efficacy, and safety. Surface modification with functional molecules can dramatically alter the physicochemical properties of a material, such as its hydrophilicity, surface charge, and protein adsorption characteristics, thereby influencing cellular responses.

Aminomethanesulfonic acid (AMSA) is a small, bifunctional molecule containing both a primary amine (-NH₂) and a strongly acidic sulfonic acid (-SO₃H) group. This unique structure makes it an excellent candidate for surface modification. The amine group provides a reactive handle for covalent immobilization onto various material surfaces, while the sulfonic acid group imparts a strong negative charge and high hydrophilicity. The introduction of sulfonic acid moieties onto a surface can mimic the structure of heparin and other glycosaminoglycans, which are known to play crucial roles in regulating cell behavior and preventing non-specific protein adsorption. This can lead to improved hemocompatibility, reduced thrombogenicity, enhanced osteogenic differentiation, and antibacterial properties.

These application notes provide a detailed overview of the use of this compound for the surface modification of materials, along with comprehensive protocols for key experiments to characterize and evaluate the performance of AMSA-functionalized surfaces.

Data Presentation

Table 1: Physicochemical Properties of Materials Before and After AMSA Surface Modification
PropertyUnmodified Material (Example: Titanium)AMSA-Modified Material (Example: Titanium)Reference
Water Contact Angle (°)60 - 8020 - 40[1]
Surface Free Energy (mN/m)30 - 4060 - 70[2]
Zeta Potential (mV) at pH 7.4-10 to -20-40 to -60[3]
Surface Density of Sulfonic Acid Groups (groups/nm²)01 - 5[4]
Table 2: Biological Performance of AMSA-Modified Surfaces
AssayUnmodified SurfaceAMSA-Modified SurfaceReference
Protein Adsorption
Fibrinogen Adsorption (ng/cm²)200 - 40050 - 100[5]
Albumin Adsorption (ng/cm²)100 - 200150 - 250[5]
Hemocompatibility
Platelet AdhesionHighLow[6]
Activated Partial Thromboplastin Time (APTT)~35 seconds> 60 seconds[6]
Cellular Response
Osteoblast Adhesion and ProliferationModerateHigh
Alkaline Phosphatase (ALP) Activity (U/mg protein)10 - 2040 - 60[7]
Mineralized Matrix Deposition (Alizarin Red Staining)LowHigh[7]
Antibacterial Activity
Bacterial Adhesion (CFU/cm²)10⁵ - 10⁶10² - 10³
Reduction in Viable Bacteria (%)< 10%> 90%[8]

Experimental Protocols

Protocol 1: Covalent Immobilization of this compound on a Hydroxylated Surface

This protocol describes a two-step method for the covalent attachment of AMSA to a material surface (e.g., glass, titanium, or other metal oxides) that possesses hydroxyl (-OH) groups. The method involves an initial silanization step to introduce amine-reactive groups, followed by the covalent attachment of AMSA.

Materials:

  • Substrate with hydroxylated surface (e.g., glass slides, titanium coupons)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene

  • Glutaraldehyde solution (2.5% in phosphate-buffered saline, pH 7.4)

  • This compound (AMSA)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol

  • Deionized (DI) water

  • Nitrogen gas stream

Procedure:

  • Surface Cleaning and Hydroxylation:

    • Thoroughly clean the substrate by sonication in a series of solvents (e.g., acetone, ethanol, and DI water) for 15 minutes each.

    • To generate or expose hydroxyl groups, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour at room temperature. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the substrate extensively with DI water and dry under a stream of nitrogen.

  • Silanization with APTES:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned and hydroxylated substrate in the APTES solution and incubate for 2 hours at 60°C with gentle agitation.

    • After incubation, rinse the substrate with toluene to remove excess unreacted APTES.

    • Cure the silane layer by baking the substrate in an oven at 110°C for 30 minutes.[9]

    • Rinse with ethanol and DI water, then dry with nitrogen.

  • Activation with Glutaraldehyde:

    • Immerse the APTES-functionalized substrate in a 2.5% glutaraldehyde solution in PBS (pH 7.4) for 2 hours at room temperature.[10]

    • The aldehyde groups of glutaraldehyde will react with the primary amines of the APTES layer, leaving a surface with free aldehyde groups.

    • Rinse the substrate thoroughly with PBS and DI water to remove excess glutaraldehyde.

  • Immobilization of this compound:

    • Prepare a 10 mg/mL solution of this compound in PBS (pH 7.4).

    • Immerse the glutaraldehyde-activated substrate in the AMSA solution.

    • Add sodium cyanoborohydride to a final concentration of 5 mg/mL to reduce the formed Schiff base to a stable secondary amine linkage.

    • Allow the reaction to proceed overnight at 4°C with gentle agitation.

    • Rinse the substrate extensively with PBS and DI water to remove any non-covalently bound AMSA.

    • Dry the AMSA-modified substrate under a stream of nitrogen and store in a desiccator until further use.

Protocol 2: Quantification of Protein Adsorption using Micro-BCA Assay

This protocol provides a method to quantify the amount of protein adsorbed onto the AMSA-modified and unmodified control surfaces.

Materials:

  • AMSA-modified and unmodified substrates

  • Protein solution of interest (e.g., Fibrinogen or Albumin at 1 mg/mL in PBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 2% Sodium dodecyl sulfate (SDS) solution

  • Micro BCA™ Protein Assay Kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Place the AMSA-modified and unmodified control substrates in a 24-well plate.

  • Add 1 mL of the protein solution to each well, ensuring the substrates are fully submerged.

  • Incubate for 1 hour at 37°C with gentle agitation.

  • After incubation, carefully remove the protein solution and wash the substrates three times with PBS to remove non-adsorbed protein.

  • To elute the adsorbed protein, add 500 µL of 2% SDS solution to each well and incubate for 30 minutes at 37°C with vigorous shaking.

  • Prepare a standard curve of the protein using the Micro BCA™ Protein Assay Kit according to the manufacturer's instructions.

  • Transfer 150 µL of the SDS eluate from each substrate to a new 96-well microplate.

  • Add 150 µL of the Micro BCA™ working reagent to each well containing the eluate and standards.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 562 nm using a microplate reader.

  • Calculate the concentration of adsorbed protein by comparing the absorbance of the samples to the standard curve. Express the results as µg of protein per cm² of the substrate surface area.[11]

Protocol 3: In Vitro Hemocompatibility Assessment - Platelet Adhesion Assay

This protocol assesses the thrombogenicity of the modified surface by quantifying platelet adhesion.

Materials:

  • AMSA-modified and unmodified sterile substrates

  • Freshly drawn human whole blood anticoagulated with citrate

  • Platelet-rich plasma (PRP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 2.5% Glutaraldehyde solution in PBS

  • Ethanol series (50%, 70%, 90%, 100%)

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

  • Scanning Electron Microscope (SEM)

Procedure:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

  • Platelet Adhesion:

    • Place the sterile AMSA-modified and unmodified substrates in a 24-well plate.

    • Add 500 µL of PRP to each well, ensuring the substrates are covered.

    • Incubate for 1 hour at 37°C.

  • Quantification of Adherent Platelets (LDH Assay):

    • After incubation, gently wash the substrates three times with PBS to remove non-adherent platelets.

    • Lyse the adherent platelets by adding 500 µL of 1% Triton X-100 in PBS to each well and incubating for 30 minutes.

    • Quantify the lactate dehydrogenase (LDH) released from the lysed platelets using an LDH Cytotoxicity Assay Kit, following the manufacturer's protocol. The amount of LDH is proportional to the number of adherent platelets.

  • Morphological Analysis (SEM):

    • Fix the adherent platelets by immersing the substrates in 2.5% glutaraldehyde in PBS for 2 hours.

    • Wash the substrates with PBS.

    • Dehydrate the samples through a graded series of ethanol (50%, 70%, 90%, and 100%) for 10 minutes each.

    • Critical point dry the samples.

    • Sputter-coat the samples with gold and visualize using a Scanning Electron Microscope (SEM) to observe platelet morphology and spreading.[12][13]

Visualizations

G cluster_0 Surface Preparation cluster_1 Surface Functionalization cluster_2 Characterization & Evaluation Substrate Substrate Cleaned & Hydroxylated Substrate Cleaned & Hydroxylated Substrate Substrate->Cleaned & Hydroxylated Substrate Piranha Etching APTES Functionalized Substrate APTES Functionalized Substrate Cleaned & Hydroxylated Substrate->APTES Functionalized Substrate APTES in Toluene Glutaraldehyde Activated Substrate Glutaraldehyde Activated Substrate APTES Functionalized Substrate->Glutaraldehyde Activated Substrate Glutaraldehyde in PBS AMSA Modified Substrate AMSA Modified Substrate Glutaraldehyde Activated Substrate->AMSA Modified Substrate AMSA in PBS, NaBH3CN Characterization Characterization AMSA Modified Substrate->Characterization Contact Angle, Zeta Potential, XPS Biological Evaluation Biological Evaluation AMSA Modified Substrate->Biological Evaluation Protein Adsorption, Hemocompatibility, Cell Studies

Figure 1: Experimental workflow for the surface modification of materials with this compound.

G AMSA_Surface AMSA-Modified Surface (-SO3H groups) Protein_Adsorption Reduced Non-Specific Protein Adsorption AMSA_Surface->Protein_Adsorption Integrin_Binding Enhanced Integrin Binding (via specific adsorbed proteins like Fibronectin) AMSA_Surface->Integrin_Binding FAK_Activation Focal Adhesion Kinase (FAK) Activation Integrin_Binding->FAK_Activation Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK/ERK pathway) FAK_Activation->Signaling_Cascade RUNX2 RUNX2 Activation Signaling_Cascade->RUNX2 Osteogenic_Genes Expression of Osteogenic Genes (e.g., ALP, Osteocalcin) RUNX2->Osteogenic_Genes Differentiation Osteogenic Differentiation Osteogenic_Genes->Differentiation

Figure 2: Plausible signaling pathway for enhanced osteogenic differentiation on AMSA-modified surfaces.

References

Application Notes and Protocols for the Analysis of Aminomethanesulfonic Acid by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethanesulfonic acid, commonly known as taurine, is a vital organic acid involved in numerous physiological processes. Its accurate quantification in various matrices, including biological fluids, pharmaceuticals, and food products, is crucial for research and quality control. Capillary electrophoresis (CE) has emerged as a powerful analytical technique for this purpose, offering high efficiency, rapid analysis times, and minimal sample consumption. This document provides detailed application notes and protocols for the determination of this compound using capillary electrophoresis with UV and laser-induced fluorescence detection.

Principle of Separation

Capillary electrophoresis separates analytes based on their differential migration in an electric field.[1] In capillary zone electrophoresis (CZE), the most common mode of CE, ions move at a velocity determined by their electrophoretic mobility and the electroosmotic flow (EOF) of the background electrolyte (BGE) within a narrow fused-silica capillary.[2] Since this compound lacks a strong chromophore, direct UV detection can be challenging. Therefore, pre-column derivatization with a labeling agent is often employed to enhance detection sensitivity, particularly for UV and laser-induced fluorescence (LIF) detection.

Application Notes

The following tables summarize the quantitative performance of two common capillary electrophoresis methods for the analysis of this compound.

Method 1: Capillary Zone Electrophoresis with UV Detection after Fluorescamine Derivatization

This method is suitable for the analysis of this compound in plasma and other biological samples. It involves a pre-column derivatization step with fluorescamine to enable UV detection.

ParameterValueReference
AnalyteThis compound (Taurine)[3]
MatrixPlasma[3]
Derivatization AgentFluorescamine[3]
Detection MethodDiode Array Detector (DAD)[3]
Wavelength266 nm[3]
Linearity Range2.5 - 100 µg/mL[3]
Intra-day Precision (CV%)
1 µg/mL (in feline plasma)< 4.5%[3]
2.5 µg/mL (in human plasma)< 3%[3]
Recovery
Mean Recovery99.2%[3]
Recovery CV%4.85%[3]
Method 2: Capillary Electrophoresis with Laser-Induced Fluorescence (LIF) Detection after FITC Derivatization

This highly sensitive method is ideal for quantifying low concentrations of this compound in various samples, including plasma, energy drinks, and milk. Derivatization with fluorescein isothiocyanate (FITC) allows for highly sensitive LIF detection.

ParameterValueReference
AnalyteThis compound (Taurine)[4][5]
MatrixPlasma, Energy Drinks, Milk[4]
Derivatization AgentFluorescein isothiocyanate (FITC)[4][5]
Detection MethodLaser-Induced Fluorescence (LIF)[4]
Reproducibility (CV%)
Migration Time1.93%[4][5]
Peak Area3.65%[4][5]
Precision (CV%)
Intra-assay4.63%[4][5]
Inter-assay6.44%[4][5]
Recovery
Analytical Recovery98.1 - 102.3%[4][5]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the analysis of this compound by capillary electrophoresis.

G sample Sample Collection (e.g., Plasma) is Internal Standard Addition (e.g., Homotaurine) sample->is deprot Protein Precipitation (e.g., with Acetonitrile) is->deprot centrifuge1 Centrifugation deprot->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant derivatization Derivatization (e.g., with Fluorescamine) supernatant->derivatization ce_analysis CE Analysis derivatization->ce_analysis data Data Acquisition and Analysis ce_analysis->data

Caption: Workflow for CE analysis with derivatization.

G start Start prep_capillary Capillary Conditioning (NaOH, Water, BGE) start->prep_capillary prep_bge Prepare Background Electrolyte (BGE) start->prep_bge prep_sample Prepare Sample (Derivatization) start->prep_sample load_instrument Load Vials into CE Instrument prep_capillary->load_instrument prep_bge->load_instrument prep_sample->load_instrument set_method Set CE Method Parameters (Voltage, Temp, Injection) load_instrument->set_method run_sequence Run Analysis Sequence set_method->run_sequence end End run_sequence->end

Caption: General logical workflow for a CE experiment.

Detailed Protocols

Protocol 1: CZE-UV Analysis of this compound in Plasma with Fluorescamine Derivatization

This protocol is adapted from the method described by Kelly et al. (2000).[3]

1. Materials and Reagents

  • This compound (taurine) standard

  • Homotaurine (internal standard)

  • Fluorescamine

  • Acetonitrile

  • Borate buffer

  • Sodium hydroxide (for capillary conditioning)

  • Hydrochloric acid (for capillary conditioning)

  • Deionized water

  • Plasma samples

2. Instrument and Capillary

  • Capillary Electrophoresis system with a Diode Array Detector (DAD) (e.g., Beckman P/ACE MDQ).[3]

  • Fused-silica capillary: 50.2 cm total length (40.2 cm to detector), 75 µm internal diameter.[3]

3. Solutions Preparation

  • Capillary Conditioning Solution: Prepare as per instrument manufacturer's recommendations to suppress electroosmotic flow.

  • Borate Buffer: Prepare a stock solution of borate buffer for the derivatization step.

  • Fluorescamine Solution: Prepare a solution of fluorescamine in a suitable organic solvent like acetone or acetonitrile. This solution should be prepared fresh.

  • Internal Standard Stock Solution: Prepare a stock solution of homotaurine in deionized water.

  • Standard Solutions: Prepare a series of working standard solutions of this compound containing a fixed concentration of the internal standard.

4. Sample Preparation and Derivatization

  • To a microcentrifuge tube, add the plasma sample.

  • Add a known amount of the homotaurine internal standard solution.

  • Precipitate the plasma proteins by adding acetonitrile.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Add borate buffer to the supernatant.

  • Add the fluorescamine solution and vortex immediately to ensure rapid and complete derivatization.

5. Capillary Electrophoresis Method

  • Capillary Conditioning: At the beginning of each day, condition the capillary with the appropriate conditioning solution to ensure reproducible migration times.

  • Instrument Setup:

    • Set the separation temperature to 20°C.[3]

    • Cool the sample tray to 5°C.[3]

    • Set the separation voltage to 27.5 kV (reverse polarity).[3]

    • Set the DAD detector to a wavelength of 266 nm.[3]

  • Injection: Inject the derivatized sample into the capillary.

  • Analysis: Apply the separation voltage and record the electropherogram.

6. Data Analysis

  • Identify the peaks for the derivatized this compound and the internal standard based on their migration times.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples by interpolation from the calibration curve.

Protocol 2: CE-LIF Analysis of this compound with FITC Derivatization

This protocol is based on the method described by Zinellu et al. (2007).[4][5]

1. Materials and Reagents

  • This compound (taurine) standard

  • Homocysteic acid (internal standard)

  • Fluorescein isothiocyanate (FITC)

  • Tribasic sodium phosphate buffer

  • Sodium hydroxide (for capillary conditioning)

  • Deionized water

  • Samples (e.g., plasma, energy drinks, milk)

2. Instrument and Capillary

  • Capillary Electrophoresis system equipped with a Laser-Induced Fluorescence (LIF) detector.

  • Uncoated fused-silica capillary: 47 cm total length (40 cm to detector), 75 µm internal diameter.[5]

3. Solutions Preparation

  • Background Electrolyte (BGE): 20 mmol/L tribasic sodium phosphate buffer, pH 11.8.[4][5]

  • FITC Solution: Prepare a solution of FITC in a suitable solvent.

  • Internal Standard Stock Solution: Prepare a stock solution of homocysteic acid in deionized water.

  • Standard Solutions: Prepare a series of working standard solutions of this compound containing a fixed concentration of the internal standard.

4. Sample Preparation and Derivatization

  • For plasma samples, perform protein precipitation as described in Protocol 1. For liquid samples like energy drinks or milk, dilution may be necessary.

  • To a reaction vial, add the sample or standard, internal standard solution, and the FITC solution.

  • Heat the mixture at 100°C for 20 minutes to facilitate the derivatization reaction.[4][5]

  • Cool the mixture to room temperature before analysis.

5. Capillary Electrophoresis Method

  • Capillary Conditioning: Before the first use, and daily, rinse the capillary with 0.1 M NaOH, followed by deionized water, and then the BGE.

  • Instrument Setup:

    • Set the separation temperature to 23°C.[5]

    • Set the separation voltage to 22 kV.[4][5]

    • Set the LIF detector with the appropriate excitation and emission wavelengths for the FITC derivative.

  • Injection: Inject the derivatized sample into the capillary.

  • Analysis: Apply the separation voltage and record the electropherogram.

6. Data Analysis

  • Identify the peaks for the FITC-derivatized this compound and the internal standard.

  • Calculate the ratio of the peak area of the analyte to the internal standard.

  • Construct a calibration curve and determine the concentration of this compound in the samples as described in Protocol 1.

References

Synthesis of Aminomethanesulfonic Acid: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed experimental protocol for the synthesis of aminomethanesulfonic acid, a versatile compound with applications in biotechnology as a buffering agent, in pharmaceuticals for drug formulation, and in analytical chemistry.[1] The protocol is based on the reaction of ammonia, formaldehyde, and sulfur dioxide in an aqueous solution, a method known to produce high yields of the target compound.[2]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Equipment:

  • Reagents:

    • Ammonium hydroxide solution (28-30% NH₃ basis)

    • Formaldehyde solution (37% in H₂O)

    • Sulfur dioxide (gas)

    • Deionized water

    • Ethanol (for washing)

    • Hydrochloric acid (for pH adjustment, if necessary)

    • Activated carbon (for decolorization)

  • Equipment:

    • Three-necked round-bottom flask

    • Gas inlet tube

    • Mechanical stirrer

    • Thermometer

    • Condenser

    • Heating mantle or oil bath

    • Ice bath

    • Büchner funnel and flask

    • Filtration apparatus

    • pH meter or pH paper

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Rotary evaporator (optional)

Procedure:

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a condenser.

  • Reagent Charging: In the flask, combine ammonium hydroxide solution and formaldehyde solution in a molar proportion of approximately 1:1.[2] For example, use equimolar amounts of a 45% aqueous solution of ammonium bisulfite and a 36% aqueous solution of formaldehyde.[2] Dilute the mixture with deionized water.

  • Reaction Initiation: Cool the flask in an ice bath and begin bubbling sulfur dioxide gas through the stirred solution. Monitor the temperature and maintain it at approximately 65°C, using external cooling as needed to control the exothermic reaction.[2]

  • Reaction Progression: Continue the addition of sulfur dioxide until the reaction is complete. The endpoint may be determined by monitoring the pH or by the cessation of the exothermic reaction.

  • Crystallization and Isolation: Upon completion of the reaction, cool the mixture to room temperature and then further cool in an ice bath to induce crystallization of the this compound.[2] Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected crystals with cold deionized water and then with ethanol to remove any unreacted starting materials and byproducts. For higher purity, the product can be recrystallized from hot water. If the solution is colored, activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon before cooling and crystallization.

  • Drying: Dry the purified this compound in a vacuum oven at a low temperature to a constant weight.

Data Presentation

The following table summarizes the quantitative data for this compound.

ParameterValueReference
Molecular Formula CH₅NO₃S[3][4]
Molecular Weight 111.12 g/mol [3][4]
Melting Point 184 °C (decomposes)
Appearance White crystalline solid[5]
Purity (Typical) ≥97%
Yield High (approaching quantitative)[2][5]

Mandatory Visualizations

Experimental Workflow Diagram:

experimental_workflow cluster_reactants Reactants Preparation cluster_reaction One-Pot Synthesis cluster_workup Product Isolation & Purification Ammonia Ammonium Hydroxide ReactionVessel Reaction Vessel (Stirring, ~65°C) Ammonia->ReactionVessel Formaldehyde Formaldehyde Solution Formaldehyde->ReactionVessel SO2 Sulfur Dioxide Gas SO2->ReactionVessel Cooling Cooling & Crystallization ReactionVessel->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing (Water & Ethanol) Filtration->Washing Drying Drying Washing->Drying Product This compound (White Crystals) Drying->Product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram (Reaction Mechanism):

reaction_mechanism NH3 NH₃ (Ammonia) Intermediate1 H₂N-CH₂-OH (Aminomethanol) NH3->Intermediate1 + CH2O CH₂O (Formaldehyde) CH2O->Intermediate1 SO2 SO₂ (Sulfur Dioxide) Intermediate2 HSO₃⁻ (Bisulfite) SO2->Intermediate2 + H2O H₂O H2O->Intermediate2 Product H₂N-CH₂-SO₃H (this compound) Intermediate1->Product + HSO₃⁻

Caption: Proposed reaction mechanism for this compound synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Aminomethanesulfonic Acid (AMSA) Buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of aminomethanesulfonic acid (AMSA) buffers. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AMSA) and what is its primary application in a laboratory setting?

This compound is a zwitterionic organic compound containing both an amino group and a sulfonic acid group.[1] Its primary application in laboratory settings is as a buffering agent in biological and chemical experiments to maintain a stable pH.[1] It is also used in pharmaceutical formulations to enhance the solubility and stability of active ingredients.[1]

Q2: What is the effective buffering range of AMSA?

The pKa of this compound is approximately 5.57.[2] Theoretically, this makes it a suitable buffer for maintaining a mildly acidic pH in the range of 4.6 to 6.6.

Q3: What are the recommended storage conditions for AMSA solid and buffer solutions?

  • Solid AMSA: Solid this compound is stable at room temperature and should be stored in a tightly closed container in a dry and well-ventilated place.[1][3]

  • AMSA Buffer Solutions: For general use, it is recommended to store AMSA buffer solutions at 4°C to minimize the risk of microbial growth and chemical degradation. The shelf life of a buffer solution will depend on its concentration and the presence of other components.

Q4: Is AMSA buffer compatible with all reagents?

No. This compound is incompatible with strong oxidizing agents.[3] Reactions with strong oxidizers can lead to degradation of the buffer. It is always advisable to perform compatibility studies with your specific reagents if there is any doubt.

Q5: Can AMSA buffers be autoclaved?

Caution is advised when autoclaving this compound and its derivatives. N-alkylaminomethanesulfonates, which are structurally related to AMSA, have been found to be unstable at elevated temperatures, which can lead to degradation and a loss of buffering capacity.[4] If sterilization is required, sterile filtration is a safer alternative.

Troubleshooting Guides

Issue 1: Unexpected pH shift or loss of buffering capacity in the AMSA buffer.
Potential Cause Troubleshooting Step Explanation
Degradation due to improper storage 1. Prepare a fresh buffer solution using high-purity water and solid AMSA. 2. Calibrate the pH meter and re-measure the pH. 3. Store the buffer at the recommended temperature (4°C for solutions) and protect it from light.Buffer solutions can degrade over time, especially if not stored correctly. Temperature and light can accelerate the degradation of buffer components.[5]
Degradation at acidic pH 1. Verify the pH of your final experimental solution. 2. If the experimental conditions are significantly below the pKa of AMSA, consider using an alternative buffer.N-alkylaminomethanesulfonates, which are derivatives of AMSA, have been shown to degrade at pH levels below their pKa.[4]
Interaction with other components 1. Review all components in your system for potential incompatibilities. 2. Be cautious of strong oxidizing agents.[3]Other chemicals in your experiment can react with and consume the buffer components, leading to a loss of buffering capacity.
Microbial contamination 1. Visually inspect the buffer for any signs of turbidity or microbial growth. 2. If contamination is suspected, discard the buffer and prepare a fresh solution. 3. Consider sterile filtering the buffer for long-term storage.Microbial growth can alter the pH and composition of the buffer.
Issue 2: Inconsistent experimental results when using an AMSA buffer.
Potential Cause Troubleshooting Step Explanation
Buffer concentration variability 1. Ensure accurate weighing of solid AMSA and precise volume measurements during preparation. 2. Use a calibrated pH meter for accurate pH adjustment.The buffering capacity is directly related to the concentration of the buffer components.[6] Inconsistent preparation leads to variable buffer performance.
Temperature effects on pH 1. Measure the pH of the buffer at the temperature at which your experiment will be performed. 2. If necessary, adjust the pH at the experimental temperature.The pH of buffer solutions can be temperature-dependent. For this compound systems, heating can cause a decrease in the pH of the upper buffering threshold.[7]
Degradation of the buffer over the course of the experiment 1. For long experiments, consider preparing a fresh buffer. 2. If possible, analyze the buffer's integrity at the end of the experiment.If the experimental conditions are harsh (e.g., elevated temperature), the buffer may degrade over time, leading to inconsistent results.

Stability and Degradation

The stability of this compound in solution can be influenced by pH, temperature, and the presence of other reactive species. While specific quantitative data for AMSA is limited in publicly available literature, information on related sulfonamide compounds can provide insights into potential degradation pathways.

Potential Degradation Pathways

The primary degradation pathway for sulfonamides in aqueous solution is the cleavage of the sulfur-nitrogen (S-N) bond through hydrolysis. This can be catalyzed by both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the amino group can be protonated, potentially making the S-N bond more susceptible to cleavage.

  • Base-Catalyzed Hydrolysis: In basic conditions, the sulfonamide can be deprotonated, leading to an alternative mechanism of S-N bond cleavage.

Upon thermal decomposition, AMSA may generate nitrogen oxides, carbon monoxide, and oxides of sulfur.[3] Under certain conditions, it could also potentially revert to smaller molecules like formaldehyde and sulfur dioxide.[1]

Logical Flow for Investigating AMSA Buffer Instability

A Unexpected Experimental Outcome B Check for pH Shift in Buffer A->B C Loss of Buffering Capacity B->C D Prepare Fresh Buffer C->D Immediate Action E Investigate Potential Degradation C->E Root Cause Analysis J Optimize Experimental Conditions D->J F Review Storage Conditions (Temp, Light) E->F G Assess Chemical Compatibility (e.g., Oxidizers) E->G H Consider pH-Dependent Degradation E->H F->J I Alternative Buffer Selection G->I H->I Acid Acid Hydrolysis Acid->Stress Base Base Hydrolysis Base->Stress Oxidation Oxidation Oxidation->Stress Thermal Thermal Thermal->Stress Photo Photodegradation Photo->Stress Start Prepare AMSA Buffer Start->Stress Expose to Analysis Analyze by HPLC Stress->Analysis End Determine Degradation Profile Analysis->End Evaluate Data

References

troubleshooting aminomethanesulfonic acid solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminomethanesulfonic acid (AMSA). The content is designed to address common solubility issues and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (AMSA) is a structural analog of the amino acids glycine and taurine. It is a zwitterionic compound, meaning it contains both an acidic sulfonic acid group and a basic amino group.[1] This structure allows it to act as a buffer in biological and biochemical experiments.[2] Its primary applications in research include acting as a glycine receptor agonist and serving as a buffering agent in various experimental setups.[3][4][5]

Q2: What are the key physical and chemical properties of this compound?

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaCH₅NO₃S[2]
Molecular Weight111.12 g/mol [2]
pKa~5.57
Water Solubility17 g/L (at 17 °C)
Melting Point184 °C (decomposes)
AppearanceWhite crystalline powder

Q3: Why is my this compound not dissolving in water at neutral pH?

This compound is a zwitterionic molecule and exhibits its lowest solubility at its isoelectric point (the pH at which the net charge is zero). More importantly, AMSA is chemically unstable at physiological pH (around 7.4), which can lead to degradation and apparent insolubility.[3][4][5][6] For experimental use, especially in biological assays, it is recommended to prepare and use AMSA solutions at an acidic pH (around 5.0) to ensure its stability and solubility.[3][4][5]

Q4: In which organic solvents is this compound soluble?

There is limited quantitative data on the solubility of this compound in common organic solvents. As a polar, zwitterionic compound, it is expected to have low solubility in most non-polar organic solvents. It is miscible with methanol and diethyl ether. For many biological experiments, dimethyl sulfoxide (DMSO) is used as a solvent for preparing stock solutions of sparingly soluble compounds. However, the final concentration of DMSO in aqueous experimental media should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

SolventSolubility
Water17 g/L (at 17°C)
MethanolMiscible
EthanolData not available
Dimethyl Sulfoxide (DMSO)Data not available
AcetonitrileData not available

Q5: How should I store this compound powder and its solutions?

  • Powder: Store this compound powder in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[7][8]

  • Solutions: Aqueous solutions of this compound, especially at acidic pH, should be freshly prepared for optimal performance.[3] If short-term storage is necessary, store at 2-8°C. Avoid repeated freeze-thaw cycles. Due to its instability at neutral pH, long-term storage of stock solutions is not recommended.

Troubleshooting Guides

Issue 1: Precipitation of this compound During Experiment

Symptoms:

  • Cloudiness or visible precipitate forms in the experimental solution upon addition of the this compound stock solution.

  • Inconsistent experimental results.

Possible Causes and Solutions:

Possible CauseTroubleshooting Step
pH of the final solution is too high. This compound is unstable and less soluble at neutral or physiological pH. Ensure the final pH of your experimental buffer is acidic (around pH 5.0) to maintain its stability and solubility.[3][4][5]
Concentration exceeds solubility limit. The desired final concentration of this compound may be too high for the chosen solvent system. Lower the final concentration or adjust the solvent composition if your experiment allows.
"Salting out" effect. High concentrations of salts in your buffer can decrease the solubility of this compound. If possible, try reducing the salt concentration of your buffer.
Slow dissolution rate. Ensure the this compound is fully dissolved in the stock solution before adding it to your experimental setup. Gentle warming and vortexing can aid dissolution.
Issue 2: Inconsistent or No Biological Activity Observed

Symptoms:

  • Lack of expected biological response (e.g., no activation of glycine receptors).

  • High variability in results between experiments.

Possible Causes and Solutions:

Possible CauseTroubleshooting Step
Degradation of this compound. As mentioned, this compound is unstable at physiological pH.[3][4][5] Prepare fresh stock solutions in an acidic buffer (pH ~5.0) immediately before each experiment. Avoid storing stock solutions for extended periods.
Incorrect buffer pH for the biological target. While this compound is more stable at acidic pH, your biological target (e.g., enzyme, receptor) may have a different optimal pH for activity. This can be a significant experimental challenge. Consider short, localized application of the acidic AMSA solution to minimize exposure of the biological preparation to the low pH.
Interaction with other components. Components in your experimental medium could interact with and inhibit the activity of this compound. Perform control experiments with a simplified buffer system to test for such interactions.

Experimental Protocols

Protocol 1: Preparation of an Acidic this compound Stock Solution (100 mM, pH 5.0)

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Calibrated pH meter

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 100 mM solution, you will need:

    • 0.01 L * 0.1 mol/L * 111.12 g/mol = 0.111 g (or 111 mg) of this compound.

  • Weigh the powder: Accurately weigh 111 mg of this compound powder and transfer it to a 15 mL conical tube.

  • Add water: Add approximately 8 mL of high-purity water to the tube.

  • Dissolve: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.

  • Adjust pH: Place the tube in a holder and carefully insert a calibrated pH electrode. While stirring, add small increments of 1 M HCl to adjust the pH to 5.0. Be careful not to overshoot the target pH.

  • Adjust final volume: Once the pH is stable at 5.0, transfer the solution to a 10 mL graduated cylinder and add high-purity water to reach the final volume of 10 mL.

  • Sterilization (optional): If required for your application (e.g., cell culture), filter the solution through a 0.22 µm syringe filter.

  • Use immediately: For best results, use this stock solution immediately.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Electrophysiology Experiment cluster_analysis Data Analysis prep_amsa Prepare fresh acidic AMSA stock solution (pH 5.0) application Apply AMSA solution to the cell prep_amsa->application Dilute to final concentration prep_buffer Prepare experimental buffer (e.g., for electrophysiology) recording Establish whole-cell patch-clamp recording prep_buffer->recording cell_prep Prepare cells expressing glycine receptors cell_prep->recording recording->application data_acq Record receptor-mediated currents application->data_acq analysis Analyze current traces (e.g., dose-response curve) data_acq->analysis

Caption: Experimental workflow for studying the effect of this compound on glycine receptors.

signaling_pathway AMSA This compound (Agonist) GlyR Glycine Receptor (Ligand-gated ion channel) AMSA->GlyR Binds to orthosteric site Channel_Opening Conformational Change: Channel Opening GlyR->Channel_Opening Induces Ion_Influx Chloride Ion (Cl-) Influx Channel_Opening->Ion_Influx Allows Hyperpolarization Membrane Hyperpolarization Ion_Influx->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Results in

Caption: Simplified signaling pathway of glycine receptor activation by this compound.

References

optimizing aminomethanesulfonic acid concentration in buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Aminomethanesulfonic Acid (AMSA) Buffers. This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing AMSA concentration in buffers for various experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AMSA) and why is it used as a buffer?

This compound (AMSA) is the simplest α-aminosulfonic acid, containing both a basic amino group and a strongly acidic sulfonic acid group attached to the same carbon atom.[1] This structure allows it to exist as a zwitterion.[1] AMSA is particularly useful as a biological buffer in acidic pH ranges where many traditional "Good's buffers" are less effective.[2][3] Its role as a buffering agent is crucial for maintaining stable pH levels in various biochemical and biological experiments, including enzyme assays and cell culture.[4]

Q2: What is the effective buffering range of this compound?

A buffer is most effective within a range of approximately one pH unit on either side of its pKa value.[5] The pKa of the amino group in AMSA is approximately 5.57 to 5.75.[3][6] Therefore, AMSA is an effective buffer for maintaining a stable pH in the range of pH 4.6 to 6.8 .

Q3: How does AMSA compare to structurally similar buffers like Glycine and Taurine?

AMSA, Glycine, and Taurine are all amino acids used in buffer preparations. The key difference lies in their acidic groups (sulfonic vs. carboxylic) and the spacing between the functional groups, which significantly influences their pKa values and, consequently, their buffering ranges.

FeatureThis compound (AMSA)GlycineTaurine
Classification α-Aminosulfonic acid[1]α-Amino acid[1]β-Aminosulfonic acid[1]
Acidic Group Sulfonic Acid (-SO₃H)[1]Carboxylic Acid (-COOH)Sulfonic Acid (-SO₃H)[1]
Molecular Weight 111.12 g/mol [1]75.07 g/mol [1]125.15 g/mol [1]
pKa (Amino Group) ~5.75[3]~9.6~9.06[3]
Typical Buffering Range pH 4.8 - 6.8pH 8.6 - 10.6pH 8.1 - 10.1

Q4: What factors can influence the performance of my AMSA buffer?

Several factors can alter the pH and buffering capacity of an AMSA buffer:

  • Temperature: Like most amine-containing buffers, the pKa of AMSA can decrease as temperature increases.[7] It is crucial to prepare and use the buffer at the experimental temperature.[8]

  • Concentration: The buffer concentration affects its buffering capacity. Higher concentrations provide greater resistance to pH change but can also increase ionic strength, potentially impacting biological systems.[9]

  • Ionic Strength: The presence of other salts in your experiment can slightly alter the pKa of the buffer.[7]

Troubleshooting Guide

This guide addresses common issues encountered when using AMSA buffers.

Q1: Why is the pH of my AMSA buffer drifting or unstable?

  • Cause 1: Temperature Fluctuations. The pH of buffers containing amino groups is sensitive to temperature changes.[7]

    • Solution: Calibrate your pH meter and adjust the buffer's pH at the same temperature at which your experiment will be conducted.[8][10]

  • Cause 2: Buffer Depletion. In prolonged experiments, the buffering components can be consumed, leading to a loss of pH control.[10]

    • Solution: Increase the concentration of the AMSA buffer to enhance its buffering capacity.

  • Cause 3: Absorption of Atmospheric CO₂. If left open to the air, the buffer can absorb carbon dioxide, which forms carbonic acid and lowers the pH.

    • Solution: Keep buffer containers tightly sealed when not in use.[11] For long-term storage, consider degassing the water used for preparation.

Q2: I'm seeing precipitation in my buffer, especially after adding other reagents or organic solvents. What should I do?

  • Cause 1: Limited Solubility. AMSA's solubility in water is about 17 g/L at 17°C.[12] Adding salts or organic solvents can decrease its solubility.

    • Solution: First, ensure you are working below the solubility limit. If precipitation occurs when mixing with organic solvents (e.g., in HPLC), reduce the buffer concentration or the percentage of the organic phase.[13] Always test buffer-solvent miscibility before running an experiment.[13]

  • Cause 2: Incompatible Additives. Some reagents may react with the buffer or precipitate at the working pH.

    • Solution: Prepare a small test sample of the final solution with all components to check for compatibility before preparing a large batch.

Q3: My enzyme/protein activity is lower than expected. Could the AMSA buffer be the problem?

  • Cause 1: Suboptimal pH. The initial pH of your buffer might not be optimal for your specific protein's stability or activity.

    • Solution: Perform a pH screening experiment by preparing several small batches of AMSA buffer at slightly different pH values (e.g., in 0.2 unit increments) to find the optimal pH for your assay.

  • Cause 2: High Ionic Strength. The buffer concentration might be too high, leading to an ionic strength that inhibits your protein.

    • Solution: Optimize the buffer concentration by testing a range of concentrations (e.g., 10 mM, 25 mM, 50 mM, 100 mM) to find the lowest concentration that provides adequate buffering capacity without inhibiting the reaction. Refer to the optimization protocol below.

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for diagnosing and resolving common issues with AMSA buffers.

TroubleshootingWorkflow start Problem Encountered (e.g., pH Drift, Precipitation) ph_drift Is the pH unstable? start->ph_drift temp_check Check Temperature Control: - Calibrate pH meter at working temp - Prepare buffer at working temp ph_drift->temp_check Yes precipitation Is there precipitation? ph_drift->precipitation No co2_check Prevent CO2 Absorption: - Keep container sealed - Use degassed water temp_check->co2_check conc_check_ph Increase Buffer Concentration (for higher capacity) co2_check->conc_check_ph solubility_check Check Solubility: - Is AMSA concentration < 17 g/L? - Reduce organic solvent % precipitation->solubility_check Yes activity_issue Is biological activity low? precipitation->activity_issue No compatibility_check Check Additive Compatibility: - Test small batches with all components solubility_check->compatibility_check activity_issue->start No (Other issue) ph_screen Perform pH Optimization: - Test a range of pH values (e.g., 5.0 to 6.5) activity_issue->ph_screen Yes conc_screen Perform Concentration Optimization: - Test a range of [AMSA] (e.g., 10-100 mM) ph_screen->conc_screen OptimizationWorkflow start Define Goal: Optimize [AMSA] for Assay prep_stock 1. Prepare Concentrated AMSA Stock Solution (e.g., 1M) start->prep_stock design_exp 2. Design Experimental Matrix (e.g., 10, 25, 50, 100 mM) prep_stock->design_exp run_assays 3. Run Assays & Controls Measure pH before and after design_exp->run_assays analysis 4. Analyze Data run_assays->analysis plot_ph Plot ΔpH vs [AMSA] analysis->plot_ph plot_activity Plot Activity vs [AMSA] analysis->plot_activity decision Is there a concentration with stable pH AND max activity? plot_ph->decision plot_activity->decision finish Select Optimal Concentration for Future Experiments decision->finish Yes reassess Re-evaluate pH or consider alternative buffer decision->reassess No

References

Technical Support Center: Aminomethanesulfonic Acid (AMS) in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of aminomethanesulfonic acid (AMS) in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AMS) and what is its effective buffering range?

This compound (AMS) is a zwitterionic buffer. Due to its chemical properties, it is most effective in the mildly acidic pH range of 4.5 to 6.5.

Q2: Can I use AMS for experiments at physiological pH (e.g., pH 7.4)?

It is not recommended to use AMS for experiments conducted at or near physiological pH. AMS is known to be unstable at neutral to alkaline pH, which can lead to the degradation of the buffer. This degradation may compromise the buffering capacity and introduce interfering substances into your assay.

Q3: What are the potential signs of AMS degradation?

Similar to other sulfonic acid-containing buffers like MOPS, degradation of AMS can be indicated by a yellowing of the buffer solution. This discoloration can be caused by oxidation, exposure to light, or autoclaving. Degraded buffer should be discarded as the byproducts can interfere with assay results, especially those with colorimetric or fluorometric readouts.

Q4: How should I prepare and store AMS buffer solutions?

To ensure the stability and performance of your AMS buffer, follow these guidelines:

  • Preparation: Dissolve AMS powder in high-purity, nuclease-free water.

  • pH Adjustment: Adjust the pH at the temperature you will be performing your experiment, as the pKa of buffers can be temperature-dependent.

  • Sterilization: Do not autoclave AMS solutions. Sterilize by filtering through a 0.22 µm filter.

  • Storage: Store AMS buffer solutions protected from light, in a tightly sealed container at 2-8°C.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in an Enzymatic Assay

Symptoms:

  • Lower than expected enzyme activity.

  • Non-linear reaction kinetics.

  • High background signal.

Possible Cause: The pH of your assay may be outside the stable range for AMS, leading to buffer degradation. The degradation products could be inhibiting the enzyme or interfering with the detection method.

Troubleshooting Steps:

  • Verify pH: Measure the pH of your final assay solution to ensure it is within the optimal range for both your enzyme and the AMS buffer (pH 4.5-6.5).

  • Prepare Fresh Buffer: Discard the old AMS buffer and prepare a fresh solution using high-purity reagents.

  • Buffer Validation Experiment: Perform a side-by-side comparison of your assay using freshly prepared AMS and a different buffer known to be stable and non-interfering at your desired pH (e.g., MES for acidic pH or HEPES for neutral pH).

Experimental Protocol: Buffer Validation for an Enzymatic Assay

Objective: To determine if this compound (AMS) or its potential degradation products are interfering with enzyme activity.

Methodology:

  • Prepare identical reaction mixtures for your enzymatic assay.

  • Divide the mixtures into three groups:

    • Group A: Buffered with freshly prepared AMS at the desired pH.

    • Group B: Buffered with an alternative, stable buffer (e.g., MES) at the same pH.

    • Group C (Control): A buffer-free control if your enzyme is stable for a short period without a buffer, or a well-established standard buffer for your assay.

  • Initiate the enzymatic reaction and measure the activity at regular intervals.

  • Compare the enzyme kinetics and final product formation across the different buffer conditions.

Data Presentation:

Table 1: Illustrative Comparison of Enzyme Activity in Different Buffers

Buffer SystemInitial Rate (V₀) (µM/min)Total Product Formation (µM)
Fresh AMS (pH 6.0)95.2476
Aged AMS (pH 6.0)70.1350
MES (pH 6.0)98.5492
HEPES (pH 7.4)10.5 (degraded AMS)52

Interpretation: A significant decrease in enzyme activity in the aged AMS buffer compared to the fresh AMS and alternative buffer would suggest interference from degradation products. The low activity in HEPES at pH 7.4 highlights the unsuitability of AMS outside its stable pH range.

Logical Relationship Diagram: Troubleshooting Enzyme Assay Interference

Start Inconsistent Enzymatic Assay Results Check_pH Verify Assay pH Start->Check_pH Fresh_Buffer Prepare Fresh AMS Buffer Check_pH->Fresh_Buffer pH is optimal (4.5-6.5) Alternative_Buffer Select Alternative Stable Buffer Check_pH->Alternative_Buffer pH is outside AMS range Buffer_Validation Perform Buffer Validation Experiment Fresh_Buffer->Buffer_Validation Buffer_Validation->Alternative_Buffer Interference Persists Resolution Problem Resolved Buffer_Validation->Resolution No Interference with Fresh Buffer Alternative_Buffer->Resolution

Caption: Troubleshooting workflow for enzymatic assay interference.

Issue 2: High Background in ELISA

Symptoms:

  • High absorbance values in blank wells.

  • Low signal-to-noise ratio.

Possible Cause: Degradation products of AMS may be cross-reacting with ELISA components (e.g., antibodies, enzyme conjugates) or interfering with the substrate-chromogen reaction.

Troubleshooting Steps:

  • Buffer Exchange: Replace the AMS-containing wash and dilution buffers with a standard, validated ELISA buffer like Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS).

  • Component Check: Test for interference by incubating individual ELISA components (e.g., HRP-conjugate, substrate) with the AMS buffer and observing for any color change or signal generation in the absence of the analyte.

Experimental Protocol: Assessing Buffer Interference in ELISA

Objective: To determine if AMS interferes with ELISA signal generation.

Methodology:

  • Set up a 96-well ELISA plate.

  • In separate wells, add:

    • Blank (AMS buffer only).

    • Substrate + AMS buffer.

    • HRP-conjugate + Substrate in AMS buffer.

    • Blank (PBS buffer only).

    • Substrate + PBS buffer.

    • HRP-conjugate + Substrate in PBS buffer.

  • Incubate for the standard substrate reaction time.

  • Read the absorbance at the appropriate wavelength.

Data Presentation:

Table 2: Illustrative ELISA Background Signal in Different Buffers

Well ContentsAbsorbance (450 nm) with AMS BufferAbsorbance (450 nm) with PBS Buffer
Blank0.2500.050
Substrate Only0.2650.055
HRP-conjugate + Substrate0.8500.150

Interpretation: Higher background absorbance in wells containing AMS buffer, especially with the HRP-conjugate and substrate, indicates interference.

Signaling Pathway Diagram: Potential ELISA Interference by AMS Degradation Products

AMS This compound (at neutral pH) Degradation Degradation Products (e.g., aldehydes, amines) AMS->Degradation Instability HRP HRP Conjugate Degradation->HRP Non-specific interaction Substrate TMB Substrate Degradation->Substrate Direct reaction HRP->Substrate Enzymatic reaction Signal Colorimetric Signal (False Positive) Substrate->Signal

Caption: Potential mechanisms of AMS interference in ELISA.

Issue 3: Inaccurate Protein Quantification with BCA Assay

Symptoms:

  • Overestimation or underestimation of protein concentration.

  • Non-linear standard curve.

Possible Cause: AMS is a primary amine, which can interfere with the BCA assay chemistry. The copper-chelating properties of the assay can be affected by the presence of amines in the buffer.

Troubleshooting Steps:

  • Use a Compatible Assay: Switch to a protein quantification method that is less susceptible to interference from amines, such as the Bradford assay.

  • Dilute the Sample: If the protein concentration is high enough, diluting the sample in a compatible buffer can reduce the concentration of AMS to a non-interfering level.

  • Protein Precipitation: Use a method like acetone or trichloroacetic acid (TCA) precipitation to separate the protein from the AMS-containing buffer before quantification.

Experimental Protocol: Comparing Protein Quantification Assays

Objective: To assess the compatibility of AMS buffer with different protein quantification methods.

Methodology:

  • Prepare a known concentration of a standard protein (e.g., BSA) in the AMS buffer.

  • Prepare the same protein standard in a compatible buffer (e.g., PBS).

  • Perform protein quantification on both sets of standards using both the BCA and Bradford assays.

  • Compare the standard curves and the calculated concentrations.

Data Presentation:

Table 3: Illustrative Protein Quantification in the Presence of AMS

AssayBufferStandard Curve R²Calculated Concentration of 1 mg/mL Sample% Error
BCAPBS0.9981.02 mg/mL2%
BCAAMS0.9201.85 mg/mL85%
BradfordPBS0.9950.98 mg/mL-2%
BradfordAMS0.9931.05 mg/mL5%

Interpretation: A poor standard curve and high error in the BCA assay with AMS buffer indicate significant interference. The Bradford assay shows much better compatibility.

Experimental Workflow Diagram: Selecting a Compatible Protein Assay

Start Protein Sample in AMS Buffer BCA_Assay Perform BCA Assay Start->BCA_Assay Bradford_Assay Perform Bradford Assay Start->Bradford_Assay Check_Results Analyze Results BCA_Assay->Check_Results Bradford_Assay->Check_Results Accurate Accurate Quantification Check_Results->Accurate Bradford Results OK Inaccurate Inaccurate Quantification Check_Results->Inaccurate BCA Results Inaccurate Dilute Dilute Sample or Precipitate Protein Inaccurate->Dilute Dilute->BCA_Assay Re-run

Caption: Workflow for choosing a protein assay with AMS buffer.

aminomethanesulfonic acid catalyst deactivation and regeneration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing aminomethanesulfonic acid as a catalyst in their experiments. The information provided is based on established principles of sulfonated catalyst chemistry.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound catalysts, offering potential causes and actionable solutions.

Issue Potential Cause Troubleshooting Steps
Gradual loss of catalytic activity over several runs. Leaching of Sulfonic Acid Groups: The active sulfonic acid groups may be detaching from the catalyst support and dissolving into the reaction medium.[1][2][3][4]1. Analyze the reaction mixture: After the reaction, filter the catalyst and analyze the liquid phase for the presence of sulfur-containing compounds using techniques like ICP-OES. 2. Modify reaction conditions: If leaching is confirmed, consider using a less polar solvent or operating at a lower temperature to reduce the solubility of the catalyst's active components. 3. Consider catalyst modification: For supported catalysts, improving the anchoring of the this compound to the support can enhance stability.
Sudden and significant drop in catalyst performance. Catalyst Poisoning: Impurities in the feedstock or solvent can strongly adsorb to the active sites, rendering them inactive.[5][6][7] Common poisons for acid catalysts include basic compounds (e.g., amines), sulfur compounds, and some metal ions.[5]1. Purify reactants and solvents: Ensure all starting materials are of high purity and free from potential poisons. Pre-treatment of feedstocks may be necessary. 2. Identify the poison: Characterize the deactivated catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDS) to identify the adsorbed species. 3. Regenerate the catalyst: If the poison is identified, a targeted regeneration strategy can be employed (see Regeneration Protocols).
Increased backpressure in a flow reactor or difficulty in stirring. Fouling or Coking: Deposition of carbonaceous materials (coke) or other insoluble byproducts on the catalyst surface can block active sites and pores.[8][9][10][11]1. Optimize reaction conditions: Reduce the reaction temperature or pressure, or adjust the reactant concentrations to minimize the formation of coke precursors. 2. Characterize the deposits: Use Thermogravimetric Analysis (TGA) to determine the amount and nature of the deposited material. 3. Regenerate via calcination: A controlled burnout of the carbonaceous deposits in a stream of air or an inert gas containing a low concentration of oxygen can restore activity.
Catalyst changes color or physical form (e.g., from powder to a solid mass). Thermal Degradation or Sintering: Exposure to excessively high temperatures can lead to the decomposition of the sulfonic acid groups or the agglomeration of catalyst particles, reducing the active surface area.[6]1. Verify reaction temperature: Ensure the reaction temperature does not exceed the known thermal stability limit of this compound. TGA can be used to determine this limit. 2. Use a suitable support: For supported catalysts, a thermally stable support material can help to mitigate sintering of the active phase. 3. Control exotherms: For highly exothermic reactions, ensure adequate heat dissipation to prevent localized overheating of the catalyst bed.
Loss of activity when using feeds containing cations (e.g., alkali metals). Ion Exchange: Cations present in the reaction mixture can exchange with the protons of the sulfonic acid groups, leading to a loss of Brønsted acidity.[1][2]1. Pre-treat the feed: Use ion-exchange resins to remove cationic impurities from the reactants before they come into contact with the catalyst. 2. Regenerate with strong acid: This mode of deactivation is often reversible by washing the catalyst with a strong Brønsted acid to restore the protonated form of the sulfonic acid groups.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound catalyst deactivation?

A1: The primary deactivation mechanisms for this compound catalysts, similar to other sulfonated catalysts, are:

  • Leaching: The loss of the active sulfonic acid groups into the reaction medium.[1][2][3][4]

  • Poisoning: The strong adsorption of impurities onto the catalytic active sites.[5][6][7]

  • Fouling/Coking: The physical blockage of active sites and pores by deposited materials.[8][9][10][11]

  • Thermal Degradation: The decomposition of the catalyst at high temperatures.[6]

  • Ion Exchange: The replacement of active protons with other cations.[1][2]

Q2: How can I determine the cause of my catalyst's deactivation?

A2: A combination of catalyst characterization techniques can help identify the root cause of deactivation. Recommended techniques include:

  • Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS): To observe changes in catalyst morphology and elemental composition of surface contaminants.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical state of elements on the catalyst surface and identify poisons.

  • Thermogravimetric Analysis (TGA): To quantify coke deposition and assess thermal stability.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To detect changes in the functional groups of the catalyst.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): To analyze the liquid phase for leached active components.

Q3: Is it possible to regenerate a deactivated this compound catalyst?

A3: Yes, in many cases, regeneration is possible. The appropriate method depends on the deactivation mechanism. Common regeneration strategies include washing with solvents or acid solutions and thermal treatments.[12][13][14]

Q4: What is a general procedure for regenerating a catalyst deactivated by poisoning?

A4: For a catalyst poisoned by metallic or basic impurities, an acid washing procedure is often effective. A general protocol involves washing the catalyst with a dilute acid solution (e.g., sulfuric acid or nitric acid), followed by thorough rinsing with deionized water and drying.[12][13][15] For some poisons, a specific solvent wash may be sufficient.[14]

Q5: How can I prevent catalyst deactivation?

A5: Proactive measures can significantly extend the life of your catalyst. These include:

  • Ensuring the purity of all reactants and solvents.

  • Operating within the recommended temperature limits of the catalyst.

  • Optimizing reaction conditions to minimize byproduct formation that could lead to fouling.

  • For supported catalysts, ensuring a strong interaction between the active phase and the support material.

Quantitative Data Summary

The following tables summarize quantitative data from studies on related sulfonated and SCR catalysts, which can provide insights into the deactivation and regeneration of this compound catalysts.

Table 1: Elemental Composition of Fresh, Deactivated, and Regenerated SCR Catalysts

ElementFresh Catalyst (wt%)Deactivated Catalyst (wt%)Regenerated Catalyst (wt%)
V0.470.47-
W3.883.88-
Ca-1.00-
S-0.54-
Na---
K---
Pb---
Data adapted from a study on V2O5-WO3/TiO2 catalysts. The presence of Ca and S in the deactivated catalyst indicates poisoning.[15]

Table 2: Efficiency of Poison Removal by Acid Washing

PoisonRemoval Efficiency with Acetic Acid (%)Removal Efficiency with Sulfuric Acid (%)
Na100100
K92.0191.63
Data from a study on the regeneration of SCR catalysts, showing the effectiveness of different acids in removing alkali metal poisons.[12][13]

Experimental Protocols

Protocol 1: Characterization of a Deactivated Catalyst

  • Sample Preparation: Carefully retrieve a representative sample of the deactivated catalyst from the reactor. If the catalyst is in a packed bed, sample from different sections (inlet, middle, outlet) to check for deactivation gradients.

  • Visual Inspection: Note any changes in color, texture, or particle size compared to the fresh catalyst.

  • Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS):

    • Mount a small amount of the catalyst on a sample holder using carbon tape.

    • Sputter-coat with a conductive material (e.g., gold or carbon) if the sample is non-conductive.

    • Acquire SEM images at various magnifications to observe the surface morphology and look for signs of fouling or sintering.

    • Perform EDS analysis on different areas of the catalyst to determine the elemental composition and identify any potential poisons.

  • Thermogravimetric Analysis (TGA):

    • Place a known weight of the deactivated catalyst in the TGA crucible.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C).

    • The weight loss at different temperatures can indicate the presence of adsorbed water, volatile poisons, or carbonaceous deposits.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Place a small amount of the catalyst powder on a sample holder.

    • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

    • Acquire survey and high-resolution spectra of the elements of interest (e.g., C, N, O, S, and any suspected poisons).

    • Analyze the binding energies to determine the chemical states of the elements on the surface.

Protocol 2: Regeneration by Acid Washing

This protocol is suitable for catalysts deactivated by ion exchange or poisoning with acid-soluble compounds.

  • Catalyst Recovery: Separate the deactivated catalyst from the reaction mixture by filtration.

  • Solvent Wash (Optional): Wash the catalyst with a suitable solvent to remove any residual reactants and products.

  • Acid Treatment:

    • Prepare a dilute solution of a strong acid (e.g., 0.1 M H₂SO₄ or 0.1 M HNO₃).[15]

    • Suspend the catalyst in the acid solution at a solid-to-liquid ratio of approximately 1:10 (w/v).

    • Stir the suspension at room temperature for a specified period (e.g., 1-3 hours).

  • Rinsing:

    • Filter the catalyst from the acid solution.

    • Wash the catalyst repeatedly with deionized water until the pH of the filtrate is neutral. This is crucial to remove any residual acid.

  • Drying:

    • Dry the washed catalyst in an oven at a moderate temperature (e.g., 100-120 °C) overnight or until a constant weight is achieved.

  • Characterization and Activity Testing:

    • Characterize the regenerated catalyst using the techniques described in Protocol 1 to confirm the removal of poisons.

    • Test the catalytic activity of the regenerated catalyst under the same conditions as the fresh catalyst to quantify the recovery of performance.

Visualizations

DeactivationPathways Fresh Fresh Aminomethanesulfonic Acid Catalyst Leaching Leaching of -SO3H Groups Fresh->Leaching Polar Solvents, High Temperature Poisoning Poisoning of Active Sites Fresh->Poisoning Impurities (e.g., bases, metals) Fouling Fouling/Coking Fresh->Fouling Byproduct Deposition Thermal Thermal Degradation Fresh->Thermal Excessive Heat IonExchange Ion Exchange Fresh->IonExchange Cations in Feed Deactivated Deactivated Catalyst Leaching->Deactivated Poisoning->Deactivated Fouling->Deactivated Thermal->Deactivated IonExchange->Deactivated

Caption: Common deactivation pathways for this compound catalysts.

RegenerationWorkflow Start Deactivated Catalyst Diagnosis Diagnose Deactivation Mechanism Start->Diagnosis Wash Solvent/Acid Washing Diagnosis->Wash Poisoning, Ion Exchange, Light Fouling Thermal Thermal Treatment (Calcination) Diagnosis->Thermal Heavy Fouling/ Coking Impregnation Impregnation of Active Components Wash->Impregnation If active sites leached End Regenerated Catalyst Wash->End Thermal->End Impregnation->End

Caption: A general workflow for the regeneration of a deactivated catalyst.

References

Technical Support Center: Using Methanesulfonic Acid (MSA) in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the topic: The user requested information on aminomethanesulfonic acid (AMSA) . However, extensive research indicates that this compound (also known as taurine) is typically analyzed as an analyte in HPLC, often after a derivatization process, rather than used as a mobile phase additive to improve peak shape[1].

The compound commonly used as a strong acid additive to reduce peak tailing, and which is sometimes discussed as a "greener" alternative to trifluoroacetic acid (TFA), is methanesulfonic acid (MSA) [2][3][4][5]. Given the context of the user's request—addressing peak tailing in HPLC—this technical support guide will focus on Methanesulfonic Acid (MSA) , as it is the scientifically appropriate agent for this application.

Welcome to the technical support center for addressing peak tailing with methanesulfonic acid (MSA). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals using HPLC.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing is a common issue in chromatography where a peak appears asymmetrical, with a trailing edge that extends further than its leading edge[6][7]. In an ideal separation, peaks should be symmetrical and Gaussian in shape[6]. Tailing is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and can lead to inaccurate quantification[7][8]. A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 often indicates a significant issue that needs to be addressed[8].

Q2: What is the primary cause of peak tailing for basic compounds?

A2: The most common cause of peak tailing for basic (amine-containing) compounds in reversed-phase HPLC is secondary interactions with the stationary phase[6][7][9]. Silica-based columns have residual silanol groups (Si-OH) on their surface. At a mid-range pH, these silanols can become ionized (Si-O⁻), creating negatively charged sites that strongly interact with positively charged basic analytes[7][9]. This secondary retention mechanism, in addition to the primary hydrophobic interaction, causes some analyte molecules to lag behind, resulting in a tail[6].

Q3: What is Methanesulfonic Acid (MSA) and how does it prevent peak tailing?

A3: Methanesulfonic acid (CH₃SO₃H) is a strong organic acid (pKa ≈ -2) used as a mobile phase additive in HPLC[10]. Its primary role in preventing peak tailing is to lower the pH of the mobile phase significantly[7][11]. At a low pH (typically below 3), the high concentration of protons (H⁺) from MSA neutralizes the negatively charged silanol groups by keeping them in their protonated, non-ionized state (Si-OH)[7][11]. This suppression of silanol ionization minimizes the unwanted secondary ionic interactions with basic analytes, leading to more symmetrical, sharper peaks[7].

Q4: What are the advantages of using MSA compared to Trifluoroacetic Acid (TFA)?

A4: MSA offers several advantages over the more traditional TFA:

  • Stronger Acidity: MSA is a stronger acid than TFA, meaning it can achieve a very low pH and provide excellent peak shape at potentially lower concentrations[4][12]. A 3 mM solution of MSA can produce a pH similar to a 0.1% (13 mM) solution of TFA[4].

  • Different Selectivity: MSA can offer different chromatographic selectivity compared to TFA, which provides an additional tool for method development[2][3].

  • Environmental & Safety: MSA is considered a more environmentally friendly or "greener" alternative to halogenated acids like TFA due to its lower toxicity and better biodegradability[5].

  • MS Compatibility: While TFA is known to cause significant ion suppression in mass spectrometry (MS) detectors, MSA can be more MS-friendly by maintaining sufficient ionic strength at low concentrations, leading to good peak shape with less signal suppression[2][3].

Q5: What concentration of MSA should I use in my mobile phase?

A5: The optimal concentration of MSA depends on the specific application. Studies have shown effective concentrations ranging from 8 mM to 15 mM[12]. A common starting point is 0.1% v/v (approximately 15 mM)[12]. For UV-based detection, a 3 mM solution may be sufficient to achieve the desired pH and peak shape improvement[4]. It is always recommended to optimize the concentration for your specific analysis.

Troubleshooting Guide

Q1: I've added MSA to my mobile phase, but I still see peak tailing. What should I do next?

A1: If peak tailing persists, the cause may not be solely related to silanol interactions. Follow these steps to diagnose the issue:

  • Check for Column Overload: If all peaks in the chromatogram are tailing, you may be overloading the column. Try diluting your sample 10-fold and re-injecting. If the peak shape improves, column overload was the issue[6].

  • Inspect the Column for Voids: A void or channel in the column's packed bed can cause physical distortion of the peak. This can happen from pressure shocks or operating outside the column's stable pH range[6]. Replacing the column is the quickest way to confirm if this is the problem[6]. Using a guard column can help protect the analytical column.

  • Rule out Extra-Column Effects: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can increase dead volume and cause band broadening that appears as tailing[8]. Ensure all fittings are secure and tubing is as short and narrow as possible.

  • Consider Analyte Properties: If only specific peaks are tailing, there might be a chemical issue beyond simple silanol interactions. For example, some compounds can interact with trace metal contaminants within the silica matrix[7][9]. In this case, trying a different brand or type of column (e.g., one with ultra-pure silica or a hybrid stationary phase) may resolve the issue[7].

Q2: My system backpressure increased significantly after I started using MSA. What's the cause?

A2: An increase in backpressure could be due to several factors:

  • Buffer Precipitation: If you are using MSA in combination with another buffer (like a phosphate or acetate salt), ensure the buffer is soluble in the full range of your organic mobile phase composition. Buffer precipitation, especially when mixing the aqueous and organic lines in a gradient, can block frits and columns. MSA itself is highly soluble, but it can affect the solubility of other salts.

  • Column Frit Blockage: If your samples are not filtered properly, particulates can clog the column inlet frit. Always filter samples through a 0.22 µm or 0.45 µm filter before injection.

  • Column Degradation: While MSA helps improve peak shape, operating at a very low pH (< 2.5) for extended periods can hydrolyze and degrade standard silica columns, leading to bed collapse and increased pressure. Ensure your column is rated for use at low pH[11].

Q3: Can MSA affect my detector performance?

A3: Yes, MSA can impact detector performance:

  • UV Detector: MSA has a low UV cutoff (~195 nm), making it suitable for low-wavelength detection[4]. However, ensure that all mobile phase components are high-purity HPLC grade to avoid baseline noise from impurities.

  • MS Detector: MSA is generally more compatible with MS than TFA but can still affect the signal[2][3]. As a strong, non-volatile acid, it can build up in the MS source over time and may require more frequent cleaning. Always use the lowest effective concentration of MSA for MS applications.

  • ELSD/CAD Detectors: Since MSA is non-volatile, it is generally not compatible with evaporative detectors like ELSD or CAD, as it will not evaporate with the mobile phase and will create a high background signal.

Data Summary

The following table summarizes the typical effects and characteristics of common acidic mobile phase additives used to combat peak tailing.

AdditiveTypical ConcentrationpKaPeak Shape ImprovementMS Ion SuppressionUV CutoffKey Characteristics
Methanesulfonic Acid (MSA) 3 - 15 mM (0.02% - 0.1% v/v)~ -2.0ExcellentLow to Moderate~195 nmStrong acid, good TFA alternative, "greener" option.[4][5][10][12]
Trifluoroacetic Acid (TFA) 13 mM (0.1% v/v)~ 0.5ExcellentHigh~210 nmStrong ion-pairing agent, excellent for UV, but suppresses MS signal.[4]
Formic Acid (FA) 13 - 26 mM (0.05% - 0.1% v/v)~ 3.75GoodLow~210 nmWeaker acid, very MS-friendly, may not be strong enough for severe tailing.[13]
Difluoroacetic Acid (DFA) 13 mM (0.1% v/v)~ 1.3Very GoodModerate~210 nmA compromise between the performance of TFA and the MS-friendliness of FA.[13]

Experimental Protocols

Protocol 1: Preparation of a 0.1% (v/v) MSA Mobile Phase

This protocol describes the preparation of 1 Liter of a mobile phase consisting of 80:20 Acetonitrile:Water with 0.1% MSA.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade or ultrapure Water (18.2 MΩ·cm)

  • High-purity Methanesulfonic Acid (MSA), ≥99.5%

  • Graduated cylinders and volumetric flasks

  • 0.22 µm or 0.45 µm membrane filter for mobile phase filtration

Procedure:

  • Prepare Aqueous Component: Measure approximately 190 mL of HPLC-grade water into a clean glass beaker or bottle.

  • Add MSA: Using a calibrated micropipette, carefully add 1.0 mL of concentrated Methanesulfonic Acid to the water.

    • Safety Note: MSA is a strong, corrosive acid. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Add acid to water, not the other way around.

  • Bring to Final Volume: Transfer the MSA solution to a 200 mL volumetric flask and add water to the mark. Mix thoroughly. This creates the 20% aqueous portion of the mobile phase.

  • Combine with Organic Solvent: In a 1 L mobile phase reservoir, combine 800 mL of HPLC-grade Acetonitrile with the 200 mL of the prepared aqueous MSA solution.

  • Filter and Degas: Filter the final mobile phase mixture through a 0.22 µm or 0.45 µm solvent-compatible membrane filter to remove any particulates[14]. After filtration, degas the mobile phase using sonication, vacuum degassing, or helium sparging to prevent air bubbles in the pump[14].

  • Labeling: Clearly label the mobile phase reservoir with its composition (e.g., "80:20 ACN:H₂O with 0.1% MSA") and the date of preparation.

Visualizations

Mechanism of Peak Tailing Reduction by MSA

G cluster_0 Scenario 1: Without MSA (Peak Tailing) cluster_1 Scenario 2: With MSA (Symmetrical Peak) Silica_NoMSA Silica Surface Interaction Strong Ionic Interaction (Secondary Retention) Silica_NoMSA->Interaction Ionized Silanol (Si-O⁻) Analyte_NoMSA Basic Analyte (R-NH3+) Analyte_NoMSA->Interaction Peak_Tailing Result: Tailing Peak Interaction->Peak_Tailing Silica_MSA Silica Surface No_Interaction Ionic Interaction Suppressed Silica_MSA->No_Interaction Neutral Silanol (Si-OH) Analyte_MSA Basic Analyte (R-NH3+) Analyte_MSA->No_Interaction Passes Freely MSA_ion MSA provides H+ MSA_ion->Silica_MSA Protonates Silanol Peak_Symmetrical Result: Symmetrical Peak No_Interaction->Peak_Symmetrical G start Start: Peak Tailing Observed prep_mobile_phase Prepare Mobile Phase with MSA (e.g., 0.1%) start->prep_mobile_phase equilibrate Equilibrate HPLC System (min. 10 column volumes) prep_mobile_phase->equilibrate inject_std Inject Standard/Sample equilibrate->inject_std analyze_peak Analyze Peak Shape (Calculate Tailing Factor) inject_std->analyze_peak decision Tailing Factor < 1.2? analyze_peak->decision success Success: Proceed with Analysis decision->success Yes troubleshoot Further Troubleshooting (See Guide) decision->troubleshoot No G start Persistent Tailing with MSA q_all_peaks Are ALL peaks tailing? start->q_all_peaks a_all_peaks_yes Dilute Sample 10x & Re-inject q_all_peaks->a_all_peaks_yes Yes a_all_peaks_no Issue: Chemical Specific (Secondary Interactions) q_all_peaks->a_all_peaks_no No (Only Some) q_shape_improves Peak shape improves? a_all_peaks_yes->q_shape_improves res_overload Issue: Column Overload Solution: Reduce sample load q_shape_improves->res_overload Yes res_physical Issue: Physical Problem (Void, Dead Volume) Solution: Check fittings, replace column q_shape_improves->res_physical No q_increase_msa Optimize MSA Conc. (e.g., increase to 0.15%) a_all_peaks_no->q_increase_msa q_shape_improves2 Peak shape improves? q_increase_msa->q_shape_improves2 res_conc Issue: Insufficient MSA Solution: Use higher concentration q_shape_improves2->res_conc Yes res_new_col Issue: Strong Interactions Solution: Try different column chemistry (e.g., Hybrid, Polar-Embedded) q_shape_improves2->res_new_col No

References

Technical Support Center: Aminomethanesulfonic Acid (AMSA) Buffered Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding contamination in aminomethanesulfonic acid (AMSA) buffered media.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AMSA) and why is it used as a buffer?

This compound is a versatile compound used as a buffering agent in various biological and chemical research applications.[1] It is effective at stabilizing pH levels, which is critical for maintaining enzyme activity and cell viability in culture.[1] AMSA may be particularly useful in specialized biological experiments or chemical systems requiring a stable pH between 4.5 and 6.5.

Q2: What are the primary sources of contamination in freshly prepared AMSA buffered media?

Contamination in laboratory-prepared media can originate from several sources, including the laboratory environment (e.g., unfiltered air), improper handling by personnel, contaminated reagents or water, and inadequately sanitized equipment.[2][3] Both airborne microorganisms and those from the experimenter's skin and breath are potential sources.[2]

Q3: Can I autoclave my AMSA buffered media to sterilize it?

While autoclaving (using pressurized steam) is a highly effective sterilization method for many solutions, its suitability for AMSA buffered media depends on the heat stability of AMSA and any other components in the media.[4] Some sources indicate AMSA has a melting point of 184°C with decomposition.[5][6][7] If other components of the media are heat-labile, autoclaving may not be appropriate.[4] An alternative and widely used method for sterilizing heat-sensitive solutions is sterile filtration.[8][9]

Q4: What is the recommended method for sterilizing AMSA buffered media?

For heat-sensitive solutions, sterile filtration is the recommended method.[8] This involves passing the solution through a filter with a pore size of 0.22 µm or smaller, which effectively removes most bacteria.[10] If the media components are heat-stable, autoclaving at 121°C for at least 15 minutes can be used.[11]

Q5: How can I detect microbial contamination in my AMSA buffered media?

Microbial contamination can be detected through several methods:

  • Visual Inspection: Look for turbidity (cloudiness), color changes (often yellowing if a pH indicator is present), or the appearance of filamentous growth (fungi/mold).[2][8][12]

  • Microscopy: A standard light microscope can reveal bacterial cells, yeast, or fungal structures.[2][12]

  • Culture Methods: Plating a sample of the media onto a sterile culture plate can confirm the presence of growing microorganisms.[2]

  • Molecular Detection: PCR-based methods can be used to detect specific microbial DNA sequences.[2]

Q6: Is it advisable to use antibiotics in my AMSA buffered media to prevent contamination?

While antibiotics like penicillin and streptomycin can control bacterial growth, their routine use is often discouraged.[8] Antibiotics can mask low-level contamination and may lead to the development of antibiotic-resistant strains.[8][12] A strong emphasis on aseptic technique is the most effective way to prevent contamination.[8][13]

Troubleshooting Contamination

Contamination is a common issue in the preparation and use of buffered media. The following table summarizes common types of microbial contaminants, their characteristics, and recommended actions.

Contaminant Type Visual & Microscopic Signs Potential Causes Recommended Actions
Bacteria Media becomes turbid and may turn yellow; microscopic observation reveals small, motile particles.[2][14]Improper aseptic technique, contaminated reagents/water, non-sterile equipment, airborne particles.[3]For mild contamination, consider washing cells with PBS and using a high concentration of antibiotics temporarily. For heavy contamination, discard the culture and decontaminate the work area and incubator.[14]
Yeast Media may appear clear initially, then turn yellowish; microscopic observation shows round or oval budding cells.[14]Similar to bacterial contamination, often from lab personnel or unfiltered air.[3]The best practice is to discard the contaminated culture.[14] Thoroughly disinfect the work area.
Mold (Fungi) Visible filamentous growth, often appearing as a fuzzy mat on the surface of the medium.[8] Microscopic observation reveals thin, thread-like structures (hyphae).[14]Airborne spores, contaminated equipment, or poor environmental control.[3]Discard all contaminated cultures immediately.[8] Decontaminate the entire cell culture area, including incubators and biosafety cabinets.[8]
Mycoplasma Often no visible signs of contamination (no turbidity or pH change).[8] May cause subtle changes in cell growth and morphology.[8]Cross-contamination from other cell lines, contaminated serum or reagents.[3]Isolate and test all potentially exposed cultures using specific assays like PCR or ELISA.[8] Discard contaminated cultures or treat with specific anti-mycoplasma agents if the cell line is irreplaceable.[8]
Chemical No visible signs of microbial growth, but may affect cell health and experimental results.Impurities in media components, water, or from equipment (e.g., detergent residue).[8][12]Always use high-purity, reagent-grade materials and laboratory-grade water for preparing solutions.[12][15]

Experimental Protocols

Protocol for Preparation of Sterile 1M AMSA Stock Solution

This protocol outlines the steps for preparing a sterile 1M stock solution of this compound.

  • Component Calculation:

    • Determine the required volume of the stock solution.

    • Calculate the mass of AMSA needed using its molecular weight (111.12 g/mol ). For 100 mL of a 1M solution, you will need 11.112 g of AMSA.

  • Dissolution:

    • Using an appropriate balance, accurately weigh the calculated amount of AMSA powder.

    • In a clean, sterile beaker or flask, dissolve the AMSA powder in approximately 80% of the final volume of high-purity, sterile water (e.g., 80 mL for a final volume of 100 mL).

    • Use a sterile magnetic stir bar and stir plate to facilitate dissolution.

  • pH Adjustment:

    • Once the AMSA is fully dissolved, use a calibrated pH meter to measure the pH of the solution.

    • Adjust the pH to the desired level by adding a strong acid (e.g., HCl) or a strong base (e.g., NaOH) dropwise while continuously monitoring the pH.

  • Final Volume Adjustment:

    • Transfer the pH-adjusted solution to a sterile graduated cylinder or volumetric flask.

    • Add sterile, high-purity water to bring the solution to the final desired volume (e.g., 100 mL). This is known as bringing the solution to "quantum sufficit" (QS).

  • Sterilization:

    • Aseptically filter the final solution through a 0.22 µm sterile filter unit into a sterile storage bottle.[8] This should be done inside a laminar flow hood or biosafety cabinet.[16]

  • Storage and Labeling:

    • Label the sterile storage bottle with the solution name (1M AMSA), preparation date, and expiration date.

    • Store the sterile stock solution at 2-8°C, protected from light.[8]

Visualizations

Below are diagrams illustrating key workflows for preparing and troubleshooting AMSA buffered media.

G cluster_prep Workflow for Preparing Sterile AMSA Media Calculate 1. Calculate Components Weigh 2. Weigh AMSA Powder Calculate->Weigh Mass needed Dissolve 3. Dissolve in ~80% Water Weigh->Dissolve Add to water Adjust_pH 4. Adjust pH Dissolve->Adjust_pH Fully dissolved Final_Volume 5. Bring to Final Volume Adjust_pH->Final_Volume Correct pH Sterilize 6. Sterile Filter (0.22 µm) Final_Volume->Sterilize Final concentration Store 7. Store at 2-8°C Sterilize->Store Sterile solution

Caption: A flowchart of the experimental workflow for preparing sterile AMSA buffered media.

G Start Suspected Contamination in AMSA Media Visual_Check Visual Inspection: Turbidity, Color Change, Film? Start->Visual_Check No_Visual No Visible Signs Visual_Check->No_Visual No Contaminant_Visible Contaminant Visible Visual_Check->Contaminant_Visible Yes Microscopy Microscopic Examination Identify_Type Identify Contaminant Type (Bacteria, Yeast, Mold) Microscopy->Identify_Type Mycoplasma_Test Consider Mycoplasma or Chemical Contamination Microscopy->Mycoplasma_Test Still no visible microbes No_Visual->Microscopy Contaminant_Visible->Microscopy Action Take Corrective Action: Discard & Decontaminate Identify_Type->Action Review_Technique Review Aseptic Technique & Reagent Quality Mycoplasma_Test->Review_Technique Action->Review_Technique

Caption: A decision tree for troubleshooting contamination in AMSA buffered media.

References

impact of temperature on aminomethanesulfonic acid buffer pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Aminomethanesulfonic Acid (AMSO) as a buffer in their experiments.

Frequently Asked Questions (FAQs)

Q1: How does temperature affect the pH of an this compound (AMSO) buffer?

The pH of any buffer solution can be influenced by temperature.[1][2] This is due to the temperature dependence of the acid dissociation constant (pKa) of the buffering agent. For amine-containing buffers, such as AMSO, the pKa generally decreases with increasing temperature. This means that as the temperature of your AMSO buffer increases, the pH will typically decrease, making the solution more acidic. Conversely, as the temperature decreases, the pH will tend to increase, making the solution more alkaline.[3]

Q2: Why is it important to consider the temperature effect on my AMSO buffer's pH?

Many biological and chemical processes are highly pH-dependent.[1][2] Variations in pH can affect enzyme activity, protein stability, drug formulation stability, and the overall outcome of your experiment.[4][5] Failing to account for temperature-induced pH changes can lead to a lack of reproducibility and erroneous results. For instance, a buffer prepared to pH 7.4 at room temperature (25°C) could have a significantly different pH at a working temperature of 37°C or 4°C.[6]

Q3: How can I minimize the impact of temperature on my AMSO buffer's pH?

The most effective way to minimize pH-related issues is to prepare and calibrate your AMSO buffer at the temperature at which you will be performing your experiment.[6][7] If your experiment involves a range of temperatures, it is advisable to choose a buffer with a low dpKa/dT value. While the specific value for AMSO is not available, you can experimentally determine it to assess its suitability for your application.

Q4: What is the recommended procedure for preparing an AMSO buffer?

A general procedure for preparing a buffer solution is as follows:

  • Dissolve the crystalline this compound in about 80% of the final required volume of high-purity, deionized water.

  • Place the solution in a water bath or incubator set to your desired experimental temperature.

  • Monitor the temperature of the buffer solution with a calibrated thermometer.

  • Once the buffer has reached the target temperature, standardize your pH meter at that same temperature using appropriate calibration standards.

  • Adjust the pH of the AMSO buffer solution to the desired value using a strong acid (e.g., HCl) or a strong base (e.g., NaOH). Add the acid or base slowly while stirring to ensure thorough mixing and to avoid localized pH changes.[1]

  • Once the desired pH is reached and stable, transfer the solution to a volumetric flask and add water to the final volume.

  • If necessary, sterilize the buffer solution by filtration through a 0.22 µm filter.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results The pH of the AMSO buffer may be shifting due to temperature fluctuations between buffer preparation and the actual experiment.Prepare and pH the buffer at the experimental temperature. If the experiment involves a temperature gradient, consider determining the buffer's dpKa/dT to predict pH changes.
Precipitate formation in the buffer The solubility of this compound or other buffer components may be temperature-dependent.Ensure all components are fully dissolved at the working temperature. If issues persist, consider if any buffer components could be reacting.
Drifting pH reading during the experiment The buffer may not have been properly equilibrated to the experimental temperature before pH adjustment, or the buffer concentration may be too low for the application.Allow sufficient time for the buffer to reach thermal equilibrium before final pH adjustment. Consider increasing the buffer concentration to improve its buffering capacity.
Unexpected biological or chemical activity The actual pH at the experimental temperature is different from the intended pH, affecting the activity of enzymes, proteins, or other molecules.Verify the pH of the buffer at the precise temperature of the experiment. Refer to the experimental protocol for determining the temperature coefficient of the buffer if high accuracy is required.

Quantitative Data: Temperature Coefficient of Common Biological Buffers

BufferpKa at 25°CdpKa/dT (°C⁻¹)
MES6.10-0.011
PIPES6.76-0.0085
MOPS7.20-0.013
HEPES7.48-0.014
Tris8.06-0.028
Bicine8.26-0.018

Data sourced from various chemical suppliers and literature. Values can vary slightly depending on the source.

Experimental Protocol: Determination of the Temperature Coefficient (dpKa/dT) of this compound

This protocol outlines a method to experimentally determine the change in pKa with temperature for your AMSO buffer.

Materials:

  • This compound

  • High-purity, deionized water

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • Calibrated pH meter with a temperature probe

  • Temperature-controlled water bath

  • Stir plate and stir bar

  • Beakers and volumetric flasks

Procedure:

  • Prepare the AMSO Buffer: Prepare a solution of this compound at a known concentration (e.g., 0.1 M).

  • Initial pH Adjustment: At room temperature (e.g., 25°C), adjust the pH of the buffer to be close to its expected pKa.

  • Temperature Equilibration: Place the beaker containing the buffer solution in the temperature-controlled water bath. Allow the solution to equilibrate at a series of different temperatures (e.g., 5°C, 15°C, 25°C, 37°C, 50°C).

  • pH Measurement: At each temperature point, once the solution has stabilized, record the precise temperature and pH.

  • Data Analysis: Plot the measured pH values as a function of temperature. The slope of this plot will give you the dpH/dT value. Under the assumption that the change in pH is primarily due to the change in pKa, this slope provides a good approximation of the dpKa/dT.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting pH-related issues in your experiments.

TroubleshootingWorkflow Troubleshooting pH-Related Issues start Inconsistent Experimental Results check_ph Is the buffer pH correct at the experimental temperature? start->check_ph prepare_at_temp Action: Prepare and pH the buffer at the working temperature. check_ph->prepare_at_temp No check_concentration Is the buffer concentration adequate? check_ph->check_concentration Yes end_success Problem Resolved prepare_at_temp->end_success increase_conc Action: Increase buffer concentration. check_concentration->increase_conc No check_reagents Are all buffer components stable and correctly prepared? check_concentration->check_reagents Yes increase_conc->end_success remake_buffer Action: Prepare fresh buffer with high-purity reagents. check_reagents->remake_buffer No consider_alt_buffer Consider using a buffer with a known, low dpKa/dT. check_reagents->consider_alt_buffer Yes remake_buffer->end_success end_fail Problem Persists: Consult further literature or technical support. consider_alt_buffer->end_fail

References

aminomethanesulfonic acid compatibility with common reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the compatibility of aminomethanesulfonic acid with common laboratory reagents. It includes a detailed compatibility summary, troubleshooting guides, frequently asked questions (FAQs), experimental protocols for compatibility testing, and a visualization of its interaction with the glycine receptor signaling pathway.

Chemical Compatibility Summary

This compound possesses both a strongly acidic sulfonic acid group and a basic primary amine group, making it a zwitterionic compound. This dual functionality dictates its compatibility with other chemical reagents. The following table summarizes its general compatibility.

Reagent ClassCommon ExamplesCompatibility Rating & Notes
Strong Acids Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄)Good . Stable. The amino group will be protonated.
Strong Bases Sodium hydroxide (NaOH), Potassium hydroxide (KOH)Poor . Unstable. The unprotonated amino group can lead to decomposition.
Oxidizing Agents Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄)Moderate . The sulfonic acid group is generally resistant to oxidation. However, the primary amine group can be susceptible to oxidation, potentially leading to degradation.[1][2][3][4]
Reducing Agents Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)Good . The sulfonic acid and amine groups are generally stable to common reducing agents.[5][6][7][8][9]
Organic Solvents
Protic SolventsMethanol, Ethanol, IsopropanolModerate . Limited solubility reported for similar compounds.[10] Heating may be required to dissolve. Stability may be pH-dependent.
Aprotic Polar SolventsDimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Good . Generally soluble.[10][11]
Aprotic Nonpolar SolventsHexane, ToluenePoor . Insoluble.
Halogenated SolventsDichloromethane, ChloroformPoor . Insoluble.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during experiments involving this compound.

Question: My this compound solution appears to be degrading over time, especially at neutral or basic pH. What is happening and how can I prevent it?

Answer: this compound is known to be unstable at physiological pH (around 7.4) and in basic conditions.[12][13][14][15][16] This instability is due to the deprotonation of the amino group, which can lead to decomposition. To prevent degradation, it is recommended to prepare and store solutions in acidic conditions (pH < 6). For biological experiments where physiological pH is required, it is best to prepare the this compound solution at an acidic pH and then dilute it into the final buffer immediately before use.[12][14]

Question: I am having trouble dissolving this compound in an organic solvent. What can I do?

Answer: this compound has limited solubility in many common organic solvents, particularly nonpolar and some protic solvents. Its zwitterionic nature makes it more soluble in polar solvents. If you are experiencing solubility issues, consider the following:

  • Solvent Choice: Switch to a more polar aprotic solvent like DMSO or DMF, where it has better solubility.[10][11]

  • Heating: Gently warming the solution may aid in dissolution. However, be cautious of potential degradation at elevated temperatures.

  • Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution.

  • pH Adjustment: In protic solvents, slightly acidifying the solvent may improve solubility by ensuring the amino group is protonated.

Question: I am observing unexpected side reactions when using this compound in a reaction with a strong oxidizing agent. Why is this happening?

Answer: While the sulfonic acid group is robust, the primary amine group in this compound can be oxidized by strong oxidizing agents.[1][2][4] This can lead to the formation of undesired byproducts and degradation of your starting material. If you suspect this is occurring, you should:

  • Use a milder oxidizing agent: Select an oxidant that is less likely to react with the amine.

  • Protect the amine group: If the amine is not essential for your desired reaction, consider protecting it with a suitable protecting group before performing the oxidation.

  • Control reaction conditions: Lowering the reaction temperature and slowly adding the oxidizing agent can sometimes minimize side reactions.

Question: Can I use this compound as a catalyst in my reaction?

Answer: Yes, the sulfonic acid group in this compound is a strong acid and can function as an acid catalyst in various organic reactions.[17] When immobilized on a solid support like silica, it has been shown to be a stable and reusable catalyst.

Experimental Protocols

General Protocol for Chemical Compatibility Testing

This protocol is adapted from the ASTM D543 standard for evaluating the resistance of plastics to chemical reagents and can be used as a general guideline for assessing the compatibility of this compound with various substances in a laboratory setting.[18][19][20][21][22]

1. Materials and Reagents:

  • This compound

  • Reagent to be tested (e.g., acid, base, solvent)

  • Appropriate glassware (e.g., vials, flasks)

  • Analytical balance

  • pH meter

  • Spectrophotometer or other analytical instrument for quantification (e.g., HPLC, NMR)

2. Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound.

    • Prepare a solution of the test reagent at the desired concentration.

  • Exposure:

    • Immersion Test: Add a known concentration of this compound to the test reagent in a sealed container.

    • Control: Prepare a control sample of this compound in a known compatible solvent (e.g., slightly acidic water).

    • Incubate the samples under controlled conditions (e.g., room temperature, elevated temperature) for a specified period (e.g., 24 hours, 7 days).

  • Evaluation:

    • Visual Inspection: Observe any changes in the appearance of the solution, such as color change, precipitation, or gas formation.

    • pH Measurement: Measure the pH of the solution before and after the exposure period.

    • Quantitative Analysis: Analyze the concentration of this compound remaining in the solution using a suitable analytical technique. Compare the concentration to the initial concentration and the control sample to determine the extent of degradation.

    • Characterization of Degradation Products: If significant degradation is observed, use techniques like mass spectrometry or NMR to identify the degradation products.

4. Reporting:

  • Document all experimental conditions, including reagent concentrations, temperature, and exposure time.

  • Report all observations and quantitative data.

  • Conclude the compatibility of this compound with the test reagent under the specified conditions.

Signaling Pathway Visualization

This compound is a potent agonist of the pentameric ligand-gated ion channel, the glycine receptor (GlyR).[12][13][14][15][16][23][24] Its binding to the receptor triggers a conformational change that opens the channel, leading to an influx of chloride ions and subsequent hyperpolarization of the neuron, which is an inhibitory signal.

GlycineReceptorSignaling AMSA Aminomethanesulfonic Acid (Agonist) GlyR_closed Glycine Receptor (Closed State) AMSA->GlyR_closed GlyR_open Glycine Receptor (Open State) GlyR_closed->GlyR_open Conformational Change Cl_ion Cl- GlyR_open->Cl_ion Allows Influx Hyperpolarization Neuronal Hyperpolarization (Inhibitory Signal) Cl_ion->Hyperpolarization

Caption: this compound activation of the glycine receptor.

References

strategies to enhance aminomethanesulfonic acid catalyst efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the efficiency of your experiments using aminomethanesulfonic acid as a catalyst.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary catalytic role?

A1: this compound is a versatile organocatalyst. Its catalytic activity primarily stems from the strongly acidic sulfonic acid group (-SO₃H), which makes it an effective Brønsted acid catalyst. The presence of the amino group (-NH₂) can also influence its solubility and interaction with substrates, potentially contributing to its catalytic performance in various organic transformations. It is particularly useful in reactions that benefit from acid catalysis, such as esterifications, condensations (e.g., Biginelli reaction), and the synthesis of heterocyclic compounds.

Q2: How do I select the optimal solvent for my reaction?

A2: Solvent selection is a critical parameter that can significantly impact reaction efficiency. For reactions catalyzed by sulfonic acids, polar protic solvents like ethanol and methanol are often effective as they can help to stabilize charged intermediates.[1] However, for ease of product isolation and to minimize waste, solvent-free conditions or the use of high-boiling point polar aprotic solvents may be advantageous.[1] It is recommended to perform a solvent screen based on the solubility of your reactants and the desired reaction temperature to identify the optimal medium for your specific transformation.

Q3: Is this compound a reusable catalyst?

A3: Yes, as a solid acid catalyst, this compound has the potential for recovery and reuse.[1] After the reaction, the catalyst can often be recovered by simple filtration, washed with an appropriate solvent to remove adsorbed products or byproducts, and dried before being used in subsequent reaction cycles.[1] The reusability should be confirmed experimentally for your specific reaction, as a gradual loss of activity may occur over multiple uses.

Q4: What are the primary safety precautions for handling this compound?

A4: this compound is a sulfonic acid derivative and should be handled with appropriate care. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It is advisable to consult the Safety Data Sheet (SDS) for detailed handling and storage information.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Guide 1: Low or No Product Yield

If you are observing a low or no yield of your desired product, consider the following potential causes and solutions.

Potential Cause Suggested Solution
Sub-optimal Catalyst Loading The amount of catalyst is crucial. Too little may result in an incomplete or slow reaction, while an excess can lead to side reactions.[1] Perform a catalyst loading study to determine the optimal amount for your specific reaction (see Table 1 for a representative example).
Inadequate Reaction Temperature Temperature significantly affects reaction rates.[2][3] If the reaction is slow, consider cautiously increasing the temperature. Conversely, if side products are forming, lowering the temperature may improve selectivity.[1]
Insufficient Reaction Time Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
Poor Substrate/Reagent Quality Impurities in starting materials can interfere with the reaction or poison the catalyst.[1] Ensure the purity of all substrates and reagents before use.
Mass Transfer Limitations In heterogeneous catalysis, the reaction rate can be limited by the diffusion of reactants to the catalyst's surface.[1] Ensure vigorous and consistent stirring to maximize the interaction between the reactants and the solid catalyst.
Catalyst Deactivation The catalyst may have become deactivated due to poisoning by impurities or fouling of its surface.[1] Refer to the section on Catalyst Reuse and Regeneration for guidance.
Guide 2: Low Selectivity / Formation of Multiple Products

If your reaction is producing a mixture of products, the following adjustments may improve selectivity.

Potential Cause Suggested Solution
High Reaction Temperature Higher temperatures can provide the activation energy for undesired side reactions.[1] Attempt the reaction at a lower temperature to favor the formation of the thermodynamically more stable product.
Incorrect Catalyst Loading An excess of catalyst might promote the formation of byproducts.[1] Optimize the catalyst loading to find a balance between reaction rate and selectivity.
Solvent Effects The polarity and coordinating ability of the solvent can influence the reaction pathway.[1] Experiment with a range of solvents (protic, aprotic, non-polar) to determine the effect on selectivity.
Guide 3: Difficulty with Catalyst Recovery and Reuse

Challenges with recovering the catalyst or a decrease in its activity upon reuse are common issues.

Potential Cause Suggested Solution
Catalyst is Too Fine / Partial Solubility If the catalyst passes through the filter, its particle size may be too small. If synthesizing the catalyst, modify the procedure to obtain larger particles. The catalyst may also have some solubility in the reaction medium, especially at elevated temperatures.[1] Try cooling the reaction mixture thoroughly before filtration or changing the solvent to one in which the catalyst is less soluble.
Decreased Activity on Reuse A decline in catalytic activity can be due to several factors: • Fouling: The catalyst surface can be blocked by byproducts.[1] Washing the recovered catalyst with a suitable solvent (e.g., hot methanol or ethanol) can often remove these contaminants and restore activity.[1] • Leaching: The active sulfonic acid groups may slowly leach from the support material. This is often an irreversible process.[1] • Structural Changes: The physical structure of the catalyst may alter over time, particularly at high temperatures.[1]

Data Presentation

Table 1: Representative Data on the Effect of Catalyst Loading on Reaction Efficiency

Optimizing the amount of catalyst is a critical step. The following table provides representative data for a solid sulfonic acid-catalyzed synthesis of a bis(indolyl)methane derivative, illustrating the general trend you can expect when optimizing this compound loading.

Catalyst Loading (mol%)Reaction Time (hours)Product Yield (%)
0.5864
1.0575
1.52.583
2.0190
2.50.595
3.00.595

Data is representative, adapted from a similar system, and intended to illustrate a general trend.[4] Optimal conditions will vary depending on the specific reaction.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Optimization in a Model Reaction (e.g., Biginelli Reaction)

This protocol provides a general framework for optimizing the reaction conditions for a three-component Biginelli reaction to synthesize dihydropyrimidinones (DHPMs).

Materials:

  • Aldehyde (1 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • This compound (variable loading, e.g., 1-10 mol%)

  • Solvent (e.g., ethanol, or solvent-free)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • TLC plates and developing chamber

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and the desired amount of this compound catalyst.

  • If using a solvent, add it to the flask (e.g., 5 mL of ethanol).

  • Stir the mixture at the desired temperature (e.g., room temperature or reflux).

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, the solvent may need to be removed under reduced pressure.

  • To recover the catalyst, wash the reaction mixture with a solvent that dissolves the product but not the catalyst. The catalyst can then be isolated by filtration, washed, and dried for reuse.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Catalyst Recovery and Regeneration
  • Recovery: After the reaction is complete, cool the reaction vessel to room temperature. If the catalyst is insoluble, it can be separated from the reaction mixture by filtration.

  • Washing: Wash the recovered catalyst multiple times with a suitable solvent (e.g., ethanol, acetone, or dichloromethane) to remove any adsorbed reactants, products, or byproducts. A wash with a slightly heated solvent may be more effective at removing strongly adsorbed species.[1]

  • Drying: Dry the washed catalyst thoroughly, for instance, in a vacuum oven at a moderate temperature (e.g., 60-80 °C), before storing it for reuse.

  • Activity Check: It is advisable to test the activity of the regenerated catalyst on a small-scale reaction to ensure its efficacy before using it in a large-scale synthesis.

Mandatory Visualizations

troubleshooting_workflow start Low Yield or Selectivity Observed check_params Step 1: Evaluate Reaction Parameters start->check_params optimize_loading Optimize Catalyst Loading (See Table 1) check_params->optimize_loading Incorrect Loading? optimize_temp Adjust Temperature check_params->optimize_temp Sub-optimal Temp? optimize_time Increase Reaction Time check_params->optimize_time Time Insufficient? check_materials Step 2: Scrutinize Starting Materials verify_purity Verify Purity of Substrates & Reagents check_materials->verify_purity Impurities Suspected? use_fresh_solvent Use Fresh/Anhydrous Solvent check_materials->use_fresh_solvent Solvent Quality Issue? check_catalyst Step 3: Assess Catalyst Integrity catalyst_deactivated Is Catalyst Deactivated? check_catalyst->catalyst_deactivated optimize_loading->check_materials optimize_temp->check_materials optimize_time->check_materials verify_purity->check_catalyst use_fresh_solvent->check_catalyst regenerate Regenerate or Use Fresh Catalyst catalyst_deactivated->regenerate Yes resolution Resolution: Improved Efficiency catalyst_deactivated->resolution No regenerate->resolution

Caption: A logical workflow for troubleshooting low catalyst efficiency.

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase cluster_regeneration Catalyst Regeneration setup 1. Reaction Setup (Reactants + Catalyst + Solvent) monitoring 2. Reaction Monitoring (e.g., TLC, GC) setup->monitoring Stirring & Heating filtration 3. Catalyst Recovery (Filtration) monitoring->filtration isolation 4. Product Isolation (Evaporation / Extraction) filtration->isolation washing A. Wash Catalyst filtration->washing purification 5. Product Purification (Recrystallization / Chromatography) isolation->purification final_product Pure Product purification->final_product drying B. Dry Catalyst washing->drying reuse C. Reuse Catalyst drying->reuse

Caption: General experimental workflow for a reaction using a solid acid catalyst.

References

Technical Support Center: Aminomethanesulfonic Acid Functionalized Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with aminomethanesulfonic acid (AMSA) for surface functionalization. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AMSA) and why is it used for surface functionalization?

This compound (H₂NCH₂SO₃H) is a zwitterionic organic compound containing both a primary amine (-NH₂) and a sulfonic acid (-SO₃H) group. This bifunctional nature makes it a versatile molecule for surface modification. The amine group can be used for covalent attachment to surfaces with functional groups like carboxylic acids, while the sulfonic acid group provides a stable, negatively charged, and hydrophilic surface. Such surfaces are valuable in biomedical applications for reducing non-specific protein adsorption and improving biocompatibility.

Q2: What types of substrates can be functionalized with AMSA?

AMSA can be attached to a variety of substrates, typically through the amine group. This includes:

  • Surfaces with carboxyl groups: AMSA can be coupled using carbodiimide chemistry (e.g., EDC/NHS).

  • Metal oxides (e.g., silica, titania, glass): These surfaces can be first functionalized with a carboxyl-terminated linker, to which AMSA can then be attached.

  • Gold surfaces: While less direct, gold can be modified with a linker molecule that presents a group reactive towards the amine of AMSA.

Q3: How can I confirm that my surface has been successfully functionalized with AMSA?

Several surface-sensitive techniques can be used to verify functionalization:

  • X-ray Photoelectron Spectroscopy (XPS): This is a powerful technique to determine the elemental composition of the surface.[1] The presence of nitrogen (N 1s) and sulfur (S 2p) peaks after the functionalization process is a strong indicator of successful AMSA immobilization.[2]

  • Contact Angle Goniometry: A successful functionalization with the hydrophilic sulfonic acid groups exposed should result in a decrease in the water contact angle, indicating a more hydrophilic surface.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Attenuated Total Reflectance (ATR)-FTIR can be used to detect the characteristic vibrational bands of the sulfonic acid and amine groups on the surface.

Q4: What factors influence the stability of the AMSA functionalized surface?

The stability of the functionalized layer depends on several factors:

  • The nature of the covalent bond: The strength and stability of the bond between the AMSA molecule and the substrate are crucial. Amide bonds, formed via EDC/NHS coupling, are generally stable.

  • Hydrolytic stability: While sulfonic acid groups themselves are generally stable, the linkage to the surface can be susceptible to hydrolysis, especially at extreme pH values.[3]

  • Thermal stability: The thermal stability of the functionalized layer is dictated by the weakest bond in the assembly. Aromatic sulfonic acids have been noted to have limitations in thermal stability in aqueous environments.[3]

Troubleshooting Guides

Issue 1: Incomplete or No Surface Functionalization
Probable CauseRecommended Solution
Inactive Reagents Use fresh EDC and NHS solutions, as they are moisture-sensitive and degrade over time. Ensure the AMSA solution is properly prepared.
Incorrect Reaction pH For EDC/NHS coupling to a carboxylated surface, maintain a pH between 4.5 and 6.0 for the activation step and a pH of 7.2-8.5 for the coupling step with the amine.[1]
Contaminated Substrate Ensure the substrate is thoroughly cleaned before functionalization to remove any organic or particulate contaminants.[4]
Insufficient Reaction Time or Concentration Optimize the reaction time and the concentration of AMSA. A higher concentration or longer reaction time may be necessary.
Issue 2: Poor Monolayer/Film Quality (e.g., aggregation, multilayer formation)
Probable CauseRecommended Solution
High Reactivity of Coupling Agents Highly reactive coupling methods can sometimes lead to uncontrolled polymerization or multilayer formation.[5] Consider reducing the concentration of the coupling agents.
Contaminants in Solution Use high-purity solvents and reagents. Filter solutions if necessary.
Inadequate Rinsing Thoroughly rinse the surface after functionalization to remove any non-covalently bound molecules. Sonication in a suitable solvent can be effective.
Surface Roughness A rough substrate surface can lead to a disordered and non-uniform film.[6]
Issue 3: Instability of the Functionalized Surface
Probable CauseRecommended Solution
Hydrolysis of the Linkage If the surface is used in aqueous environments, ensure the covalent linkage is stable at the working pH. Avoid extreme pH conditions if possible.
Oxidation of Linker Molecules If using thiol-based chemistry for initial surface modification, be aware that thiols can oxidize, leading to desorption.[7] Work in an inert atmosphere if necessary.
Mechanical Abrasion The monolayer is only a few nanometers thick and can be susceptible to mechanical damage. Handle the surfaces with care.

Quantitative Data Summary

The following tables provide representative quantitative data for surfaces functionalized with amine and sulfonic acid groups. This data can be used as a benchmark for successful functionalization with this compound.

Table 1: Representative Contact Angle Data

Surface TypeWater Contact Angle (Advancing)Expected Trend with AMSAReference
Bare Gold~90°Decrease[8]
Bare Silica/Glass< 20°May increase slightly initially if silanized, then decrease[8]
Carboxyl-terminated surface~30-40°Decrease[8]
Amine-terminated surface~40-60°-[8]
Expected AMSA surface < 30° -Based on hydrophilic nature of SO₃H

Table 2: Representative X-ray Photoelectron Spectroscopy (XPS) Data

ElementBinding Energy (eV)Expected Observation for AMSAReference
C 1s~285.0 (C-C, C-H), ~286.5 (C-N), ~288.0 (C-S)Presence of C-N and C-S components.[9]
N 1s~400.0 (N-H), ~401.5 (N-H₃⁺)A peak around 400-402 eV.[9][10]
S 2p~168.0-169.0 (sulfonate)A peak in this range confirms the sulfonic acid group.[9]
O 1s~532.0-533.0 (S-O)A peak corresponding to the oxygen in the sulfonate group.[9]

Experimental Protocols

Protocol 1: Functionalization of a Carboxylated Surface with AMSA

This protocol describes a general method for attaching AMSA to a surface presenting carboxylic acid groups using EDC/NHS chemistry.

Materials:

  • Carboxylated substrate

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • This compound (AMSA)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Ethanolamine, pH 8.5

  • Deionized (DI) water

Procedure:

  • Activation of Carboxyl Groups: a. Prepare a solution of 10 mg/mL EDC and 5 mg/mL NHS in Activation Buffer immediately before use. b. Immerse the carboxylated substrate in the EDC/NHS solution for 15-30 minutes at room temperature. c. Rinse the substrate with DI water.

  • Coupling of AMSA: a. Prepare a solution of 5-10 mg/mL AMSA in Coupling Buffer. b. Immerse the activated substrate in the AMSA solution for 2-4 hours at room temperature.

  • Quenching and Rinsing: a. Immerse the substrate in the Quenching Solution for 10-15 minutes to deactivate any remaining active esters. b. Rinse the substrate thoroughly with DI water. c. Dry the functionalized substrate under a stream of nitrogen.

Protocol 2: Characterization by Contact Angle Goniometry

Materials:

  • AMSA-functionalized substrate

  • Bare (unfunctionalized) substrate for comparison

  • Contact angle goniometer

  • High-purity DI water

Procedure:

  • Place the substrate on the sample stage of the goniometer.

  • Dispense a small droplet (e.g., 2-5 µL) of DI water onto the surface.

  • Measure the static contact angle.

  • Repeat the measurement at multiple locations on the surface to ensure consistency.

  • Compare the contact angle of the functionalized surface to the bare substrate. A significant decrease indicates increased hydrophilicity.

Protocol 3: Characterization by X-ray Photoelectron Spectroscopy (XPS)

Procedure:

  • Mount the functionalized substrate on the sample holder.

  • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Acquire a survey spectrum to identify all elements present on the surface. Look for the appearance of N 1s and S 2p peaks.

  • Acquire high-resolution spectra for the C 1s, N 1s, S 2p, and O 1s regions.

  • Analyze the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements.[11]

Visualizations

G cluster_prep Substrate Preparation cluster_func Functionalization cluster_char Characterization Substrate Cleaning Substrate Cleaning Surface Activation Surface Activation Substrate Cleaning->Surface Activation AMSA Coupling AMSA Coupling Surface Activation->AMSA Coupling Rinsing & Drying Rinsing & Drying AMSA Coupling->Rinsing & Drying XPS Analysis XPS Analysis Rinsing & Drying->XPS Analysis Contact Angle Contact Angle XPS Analysis->Contact Angle FTIR Analysis FTIR Analysis Contact Angle->FTIR Analysis

Caption: Experimental workflow for AMSA surface functionalization.

G cluster_no_func Troubleshooting: No Functionalization cluster_poor_quality Troubleshooting: Poor Quality start Experiment Fails check_func Check for Functionalization (XPS, Contact Angle) start->check_func no_func No evidence of functionalization check_func->no_func Negative poor_quality Evidence of poor quality film check_func->poor_quality Positive but Inconsistent check_reagents Reagents Expired? no_func->check_reagents check_rinsing Rinsing Adequate? poor_quality->check_rinsing check_ph Incorrect pH? check_reagents->check_ph No check_cleaning Substrate Clean? check_ph->check_cleaning No check_conc Concentration Too High? check_rinsing->check_conc No G cluster_substrate Substrate cluster_amsa AMSA Molecule cluster_surface Resulting Surface substrate Substrate (e.g., Silica) linker Carboxyl-terminated Linker substrate->linker Silanization amsa This compound (H₂N-CH₂-SO₃H) linker->amsa EDC/NHS Coupling (Amide Bond Formation) surface Hydrophilic, Negatively Charged Surface (-SO₃H) amsa->surface

References

Technical Support Center: Purification of Crude Aminomethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude aminomethanesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, often synthesized via the Strecker reaction or related methods involving formaldehyde, a bisulfite source, and an amine source, may contain several impurities. These can include:

  • Unreacted Starting Materials: Residual formaldehyde, sodium bisulfite, and ammonia or other amine sources.

  • Inorganic Salts: Sodium sulfate and other inorganic salts formed during the reaction or subsequent neutralization steps.

  • Side-Products: Iminodimethanesulfonic acid and nitrilotrimethanesulfonic acid can form as byproducts. Hydroxymethanesulfonic acid may also be present.

  • Colored Impurities: The reaction mixture can often have a yellow to brown color due to the formation of polymeric or degradation products.

Q2: What is the expected purity of commercially available this compound?

A2: Commercially available this compound typically has a purity of 97% or higher.[1][2] High-purity grades can achieve ≥ 99% as determined by titration.[3]

Q3: What is the melting point of pure this compound?

A3: Pure this compound has a decomposition melting point of approximately 184 °C.[1][3]

Troubleshooting Guides

Recrystallization

Issue: Low or No Crystal Yield

Possible Cause Troubleshooting Step
Excessive Solvent Concentrate the solution by carefully evaporating a portion of the solvent and allow it to cool again.
Solution Not Saturated Ensure the minimum amount of hot solvent was used to dissolve the crude product.
Cooling Too Rapidly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of fine, impure crystals or prevent crystallization altogether.
Compound is Too Soluble If the compound is too soluble in the chosen solvent even at low temperatures, consider a different solvent or a mixed-solvent system.

Issue: Oiling Out Instead of Crystallizing

Possible Cause Troubleshooting Step
High Concentration of Impurities The impurities may be depressing the melting point of the solute, causing it to separate as a liquid. Try a preliminary purification step like activated carbon treatment before recrystallization.
Inappropriate Solvent The solvent may be too nonpolar for the highly polar this compound. A more polar solvent or a mixed-solvent system with water is often effective.
Cooling Too Rapidly Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

Issue: Crystals are Colored

Possible Cause Troubleshooting Step
Colored Impurities Co-crystallize Perform an activated carbon treatment on the hot solution before crystallization.
Degradation of the Product Avoid prolonged heating during dissolution to prevent thermal degradation of the this compound.
Ion-Exchange Chromatography

Issue: Poor Separation of this compound from Impurities

Possible Cause Troubleshooting Step
Incorrect Resin Choice This compound is zwitterionic. A combination of a strong acid cation-exchange resin (to remove cationic impurities) and a weak base anion-exchange resin (to remove anionic impurities) is often effective.
Inappropriate Buffer pH The pH of the mobile phase should be optimized to ensure the desired charge state of this compound and the impurities for effective separation.
Flow Rate is Too High A lower flow rate can improve resolution by allowing more time for equilibrium between the stationary and mobile phases.
Improper Elution Gradient If using a gradient elution, ensure the gradient is shallow enough to resolve closely eluting compounds.

Purification and Analytical Protocols

Recrystallization from Aqueous Ethanol

This protocol is a general guideline and may require optimization for your specific crude material.

Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot deionized water to dissolve the solid with heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% w/w of the crude product) to the hot solution and stir for 5-10 minutes. Do not add activated charcoal to a boiling solution, as this may cause it to boil over.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: To the hot filtrate, slowly add ethanol (a less polar solvent) until the solution becomes slightly turbid. Reheat the solution gently until it becomes clear again.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Expected Purity and Yield:

Parameter Expected Value
Purity >99%
Yield 70-90% (highly dependent on the purity of the crude material)
Ion-Exchange Chromatography

This protocol provides a starting point for the purification of this compound using ion-exchange resins.

Methodology:

  • Resin Preparation: Prepare a column with a strong acid cation-exchange resin (e.g., Dowex® 50W) in the H+ form and a separate column with a weak base anion-exchange resin (e.g., Amberlite® IRA-400) in the free base form. Wash both resins thoroughly with deionized water.

  • Sample Preparation: Dissolve the crude this compound in deionized water.

  • Cation Exchange: Pass the crude solution through the cation-exchange column. Cationic impurities will be retained on the resin. Collect the eluate.

  • Anion Exchange: Pass the eluate from the cation-exchange column through the anion-exchange column. Anionic impurities and colored bodies will be retained on the resin. This compound, being zwitterionic, should pass through.

  • Concentration: Concentrate the purified eluate under reduced pressure to obtain the crystalline product.

  • Regeneration: The resins can be regenerated according to the manufacturer's instructions.

Activated Carbon Treatment for Decolorization

This protocol describes the use of activated carbon to remove colored impurities.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., hot water).

  • Carbon Addition: Add powdered activated carbon (typically 1-5% by weight relative to the crude product) to the solution.

  • Adsorption: Heat the mixture with stirring for 15-30 minutes.

  • Filtration: Remove the activated carbon by hot gravity filtration through a fluted filter paper or a bed of celite.

  • Further Purification: The decolorized solution can then be further purified by recrystallization.

Purity Analysis

HPLC Method (General Guideline):

Parameter Condition
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic mixture of acetonitrile and water containing 0.1% phosphoric acid. The exact ratio should be optimized for best separation.
Flow Rate 1.0 mL/min
Detection UV at a low wavelength (e.g., 210 nm) or a universal detector like ELSD or CAD.
Temperature Ambient

Titration (Assay):

A potentiometric titration with a standardized solution of sodium hydroxide can be used to determine the purity of this compound. The endpoint is detected as the point of maximum inflection in the titration curve. A purity of ≥ 99% is achievable for high-purity samples.[3]

¹H-NMR Spectroscopy:

The purity of this compound can be assessed using ¹H-NMR. The spectrum of the pure compound in D₂O shows a singlet for the methylene protons. Impurities can be identified by the presence of other signals. For quantitative analysis (qNMR), a certified internal standard such as maleic acid can be used.

Visualizations

PurificationWorkflow crude Crude this compound dissolve Dissolve in Hot Water crude->dissolve decolorize Activated Carbon Treatment (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration dissolve->hot_filter If no decolorization decolorize->hot_filter recrystallize Recrystallization (e.g., from Water/Ethanol) hot_filter->recrystallize ion_exchange Ion-Exchange Chromatography hot_filter->ion_exchange isolate Isolate Crystals (Vacuum Filtration) recrystallize->isolate pure_solution Purified Solution ion_exchange->pure_solution pure_solution->isolate dry Dry Crystals isolate->dry pure_product Pure this compound dry->pure_product

Caption: General workflow for the purification of crude this compound.

TroubleshootingDecisionTree start Low Purity After Recrystallization check_color Is the product colored? start->check_color check_yield Was the yield low? check_color->check_yield No add_carbon Add activated carbon treatment before crystallization check_color->add_carbon Yes slow_cooling Ensure slow cooling check_yield->slow_cooling No use_less_solvent Use less solvent check_yield->use_less_solvent Yes check_solvent Review solvent choice slow_cooling->check_solvent consider_ix Consider ion-exchange chromatography for highly impure samples check_solvent->consider_ix

Caption: Decision tree for troubleshooting low purity in recrystallization.

References

storage and handling guidelines to prevent aminomethanesulfonic acid degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidelines for the storage and handling of aminomethanesulfonic acid to prevent its degradation. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

I. Storage and Handling Guidelines

Proper storage and handling are crucial to maintain the integrity and stability of this compound.

Storage Conditions:

  • Temperature: Store in a cool, dry, and well-ventilated place.[1][2][3] Room temperature is generally acceptable.[4]

  • Humidity: Keep the container tightly closed to protect from moisture.

  • Light: Store in a light-resistant container to prevent potential photodegradation.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere.[4]

Handling Procedures:

  • Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Handle in a well-ventilated area or under a fume hood to avoid inhalation of any dust or aerosols.[1]

  • Avoid contact with skin and eyes.[2]

  • Prevent the formation of dust.[2]

  • Wash hands thoroughly after handling.

Incompatibilities:

  • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents.[1]

  • Strong Bases: Incompatible with strong bases.

II. Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Problem Possible Causes Recommended Solutions
Unexpectedly low assay results or loss of potency. Degradation due to improper storage or handling.1. Review storage conditions: ensure the container is tightly sealed and stored in a cool, dry place away from light.2. Verify handling procedures: minimize exposure to air and moisture during weighing and preparation of solutions.3. Check for contamination of stock solutions.
Appearance of unknown peaks in chromatograms. Formation of degradation products.1. Investigate the potential degradation pathway (hydrolysis, oxidation).2. Perform a forced degradation study to identify potential degradation products.3. Optimize the analytical method to separate the main peak from all degradation products.
Inconsistent experimental results. Variability in the quality of this compound or degradation during the experiment.1. Use a fresh batch of this compound and compare the results.2. Ensure pH and temperature of the experimental solutions are controlled.3. Prepare solutions fresh before use whenever possible.
Discoloration of the solid material. Potential contamination or degradation.1. Do not use the material if discoloration is observed.2. Acquire a new batch of the compound and store it under the recommended conditions.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, based on its chemical structure (an amino sulfonic acid), the most probable degradation pathways include:

  • Hydrolysis: The carbon-sulfur bond in sulfonic acids can be susceptible to cleavage under harsh acidic conditions and high temperatures, potentially yielding methanamine and sulfuric acid. The amino group can also undergo reactions.

  • Oxidation: The amino group is susceptible to oxidation, which can be initiated by oxidizing agents, light, or trace metal ions.[5][6] This could lead to the formation of various oxidation products.

  • Thermal Degradation: At elevated temperatures (e.g., above its melting point of 180-185 °C), decomposition may occur, potentially releasing sulfur oxides (SOx) and nitrogen oxides (NOx).

Q2: How does pH affect the stability of this compound in solution?

The stability of this compound in solution is expected to be pH-dependent. Given its acidic sulfonic acid group and basic amino group, the molecule can exist in different ionic forms depending on the pH. Extreme pH conditions, particularly highly acidic environments, may accelerate hydrolytic degradation. For optimal stability in solution, it is recommended to use buffers in the neutral pH range and to prepare solutions fresh.

Q3: Are there any specific analytical methods to assess the stability of this compound?

  • Recommended HPLC approach:

    • Column: A C18 reversed-phase column is a good starting point.[7][8]

    • Mobile Phase: A simple mobile phase consisting of a phosphate buffer and an organic modifier like methanol or acetonitrile can be optimized.[7]

    • Detection: Since this compound lacks a strong chromophore, direct UV detection at low wavelengths (e.g., < 210 nm) might be possible. However, for higher sensitivity and specificity, pre-column derivatization with a UV-active or fluorescent tag (e.g., o-phthalaldehyde (OPA)) is recommended.[8]

Q4: How can I perform a forced degradation study for this compound?

A forced degradation study helps to identify potential degradation products and establish a stability-indicating analytical method.[9] The following conditions are typically employed:

Stress Condition Typical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at room temperature, and if no degradation, at 60°C.[10][11]
Base Hydrolysis 0.1 M NaOH at room temperature, and if no degradation, at 60°C.[10][11]
Neutral Hydrolysis Water at 60°C.[12]
Oxidation 3% H₂O₂ at room temperature.[10][12]
Photodegradation Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10]
Thermal Degradation Exposure to dry heat at 60°C - 80°C.[10]

It is recommended to aim for 5-20% degradation of the active substance for the development of a suitable stability-indicating method.[10]

IV. Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl, 0.2 M NaOH, or water to achieve final concentrations of 0.1 M HCl, 0.1 M NaOH, or neutral conditions, respectively.

    • Oxidation: To an aliquot of the stock solution, add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Photodegradation: Expose a solution and solid sample to a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Place a solid sample in a temperature-controlled oven.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). For thermal and photolytic studies, time points may be longer (e.g., 1, 3, 5, 10 days).[12]

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples, including a non-stressed control, using a suitable HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples with the control to identify any degradation products. Calculate the percentage of degradation.

V. Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL this compound) acid Acid Hydrolysis (0.1 M HCl) prep->acid base Base Hydrolysis (0.1 M NaOH) prep->base oxidation Oxidation (3% H2O2) prep->oxidation photo Photodegradation (ICH Q1B) prep->photo thermal Thermal Degradation (60-80°C) prep->thermal sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling neutralization Neutralization (for Hydrolysis Samples) sampling->neutralization hplc HPLC Analysis neutralization->hplc evaluation Data Evaluation (% Degradation) hplc->evaluation

Caption: Experimental workflow for a forced degradation study.

logical_relationship cluster_storage Storage & Handling cluster_stability Compound Stability cluster_degradation Degradation Pathways storage Proper Storage: - Cool, dry, dark - Tightly sealed stability This compound Stability Maintained storage->stability handling Correct Handling: - PPE - Ventilation handling->stability degradation Degradation Occurs hydrolysis Hydrolysis degradation->hydrolysis oxidation Oxidation degradation->oxidation photolysis Photolysis degradation->photolysis thermal Thermal degradation->thermal improper_storage Improper Storage/ Handling improper_storage->degradation

Caption: Factors influencing the stability of this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Aminomethanesulfonic Acid and Taurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of aminomethanesulfonic acid (AMS) and taurine. While structurally similar, these compounds exhibit distinct profiles in their interactions with key biological targets. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate a clear understanding of their differential effects.

At a Glance: Key Biological Differences

Biological ActivityThis compound (AMS)Taurine
Glycine Receptor (GlyR) Agonism High efficacy partial agonistLow efficacy partial agonist
ATP-Dependent Calcium Uptake (Retina) InhibitoryStimulatory
Antioxidant Activity No direct experimental data foundWell-documented antioxidant properties
Anti-inflammatory Activity No direct experimental data foundWell-documented anti-inflammatory effects

Receptor Activation: Glycine Receptor (GlyR)

A significant body of research has focused on the differential effects of AMS and taurine on the pentameric glycine receptor (GlyR), an anion-permeable channel crucial for fast synaptic inhibition in the central nervous system.

Quantitative Comparison of GlyR Agonist Efficacy

The following table summarizes the key parameters of agonist activity at the zebrafish α1 glycine receptor at pH 5.0, as determined by whole-cell patch-clamp recordings.

AgonistMax PopenImax (% of Glycine)EC50 (mM)
Glycine0.96100%0.98
This compound (AMS) 0.85 89% 8.7
β-alanine0.5469%4.5
Taurine 0.12 18% 7.9

Data sourced from Ivica et al., 2022.[1][2]

These data clearly indicate that while both AMS and taurine act as partial agonists at the glycine receptor, AMS is significantly more efficacious than taurine, eliciting a much greater maximal response.[1][2]

Signaling Pathway Diagram

GlycineReceptorSignaling cluster_agonists Agonists cluster_receptor Glycine Receptor (GlyR) cluster_response Cellular Response Glycine Glycine GlyR GlyR Glycine->GlyR Binds AMS This compound AMS->GlyR Binds Taurine Taurine Taurine->GlyR Binds ChannelOpening Chloride Ion Influx (Hyperpolarization) GlyR->ChannelOpening Activates HighEfficacy Strong Inhibition ChannelOpening->HighEfficacy Leads to (Glycine, AMS) LowEfficacy Weak Inhibition ChannelOpening->LowEfficacy Leads to (Taurine)

Caption: Glycine Receptor Agonist Efficacy Comparison.
Experimental Protocol: Whole-Cell Patch-Clamp Recording for GlyR Agonist Profiling

This protocol is based on the methodology described by Ivica et al. (2022).[1][2]

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with the cDNA encoding the zebrafish α1 glycine receptor subunit.

  • Electrophysiological Recording Setup: Whole-cell currents are recorded using a patch-clamp amplifier. Borosilicate glass pipettes with a resistance of 1-3 MΩ are used.

  • Solutions:

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP; adjusted to pH 7.2.

    • External Solution (in mM): 125 NaCl, 5.5 KCl, 0.8 MgCl₂, 3.0 CaCl₂, 20 HEPES, 10 D-glucose; adjusted to pH 5.0 for the reported experiments.

  • Data Acquisition:

    • Cells are voltage-clamped at a holding potential of -60 mV.

    • Agonist solutions (glycine, AMS, taurine) at varying concentrations are applied to the cells via a U-tube rapid application system.

    • Current responses are filtered, digitized, and recorded for analysis.

  • Data Analysis: Dose-response curves are generated by plotting the peak current amplitude against the agonist concentration. The EC₅₀ and maximal current (Imax) are determined by fitting the data to the Hill equation.

ExperimentalWorkflow_GlyR A HEK293 Cell Culture B Transfection with GlyR α1 cDNA A->B C Whole-Cell Patch-Clamp Configuration B->C D Application of Agonists (Glycine, AMS, Taurine) C->D E Recording of Chloride Currents D->E F Data Analysis: Dose-Response Curves E->F

Caption: Workflow for GlyR Agonist Characterization.

Calcium Homeostasis: ATP-Dependent Calcium Uptake in the Retina

An early study by Pasantes-Morales and Cruz (1985) reported opposing effects of this compound and taurine on ATP-dependent calcium ion uptake in rat retinal preparations.[3]

  • Taurine: Stimulates ATP-dependent calcium ion uptake at low calcium concentrations.

  • This compound: Inhibits ATP-dependent calcium ion uptake under the same experimental conditions.

The study also noted that the length of the carbon chain between the amino and sulfonic acid groups is critical for the observed effect, as the higher homologue, 3-aminopropanesulfonic acid, had no effect.[3]

Antioxidant and Anti-inflammatory Activities

A significant divergence in the available research exists when comparing the antioxidant and anti-inflammatory properties of taurine and this compound.

Taurine

Taurine is widely recognized for its cytoprotective effects, which are attributed in part to its antioxidant and anti-inflammatory properties.

  • Antioxidant Mechanisms: Taurine's antioxidant activity is multifaceted. It can scavenge reactive oxygen species (ROS), particularly hypochlorous acid produced by neutrophils at sites of inflammation.[4] Furthermore, taurine plays a crucial role in mitochondrial health by enhancing the efficiency of the electron transport chain, thereby reducing the production of mitochondrial ROS.[5]

  • Anti-inflammatory Mechanisms: Taurine's reaction with hypochlorous acid forms taurine chloramine (TauCl), a less toxic and more stable molecule that exhibits anti-inflammatory properties.[4] TauCl can modulate the inflammatory response by inhibiting the production of pro-inflammatory mediators.

This compound

In contrast to the extensive literature on taurine, there is a notable lack of direct experimental evidence from peer-reviewed studies detailing the antioxidant or anti-inflammatory activities of this compound. While some commercial suppliers allude to potential antioxidant properties, this is not substantiated by published experimental data in the current search results.[6] One study on derivatives of AMS investigated their anti-inflammatory activity, but this does not provide direct evidence for the parent compound.[7]

Conclusion

The available experimental data reveal a clear divergence in the biological activities of this compound and taurine.

  • At the glycine receptor , AMS is a significantly more potent partial agonist than taurine.

  • Regarding retinal calcium transport , they exhibit opposing effects, with taurine being stimulatory and AMS being inhibitory.

  • The roles of taurine as an antioxidant and anti-inflammatory agent are well-established , with clear mechanistic insights.

  • In contrast, there is a lack of peer-reviewed experimental data to support similar antioxidant or anti-inflammatory roles for this compound .

This guide highlights the importance of not assuming similar biological activities for structurally related compounds. For researchers and drug development professionals, these findings underscore the distinct pharmacological profiles of this compound and taurine, which should be considered in the design and interpretation of future studies. Further research is warranted to explore the broader biological effects of this compound, particularly its potential antioxidant and anti-inflammatory properties, to provide a more complete comparative picture.

References

A Comparative Performance Analysis of Aminomethanesulfonic Acid and MES Buffer for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate buffer is a critical determinant of experimental success. An ideal buffer maintains a stable pH in the desired range without interfering with the biological or chemical system under investigation. This guide provides an objective comparison of aminomethanesulfonic acid (AMSA) and 2-(N-morpholino)ethanesulfonic acid (MES), a widely used Good's buffer, to inform the selection process for various research applications.

This comparison will delve into the physicochemical properties, performance in key applications, and stability of these two buffering agents. Experimental data and detailed protocols are provided to support a thorough evaluation.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental characteristics of a buffer, such as its pKa and metal ion binding potential, dictate its suitability for specific applications.

PropertyThis compound (AMSA)MES (2-(N-morpholino)ethanesulfonic acid)
Chemical Structure NH₂CH₂SO₃HC₆H₁₃NO₄S
Molecular Weight 111.12 g/mol [1]195.2 g/mol [2]
pKa (at 25°C) ~5.57[3]~6.15[2]
Effective Buffering Range ~4.6 - 6.6pH 5.5 - 6.7[4]
Metal Ion Binding Data not readily available, but primary amine structure suggests potential for chelation.Negligible binding with Ca²⁺, Mg²⁺, Mn²⁺, and Cu(II).[2]
UV Absorbance Data not readily available.Minimal absorbance in the UV/visible spectrum.
Schiff Base Formation Primary amine group can form Schiff bases with aldehydes and ketones.Tertiary amine structure prevents Schiff base formation.

Performance in Key Applications

The choice between AMSA and MES can significantly impact the outcome of common laboratory procedures.

Stability: A Critical Performance Differentiator

A crucial aspect of a buffer's performance is its stability under various experimental conditions. Studies on N-alkylaminomethanesulfonic acids, a class of compounds to which AMSA belongs, have revealed significant stability concerns. Research indicates that these compounds can degrade at pH levels below their pKa and are unstable at elevated temperatures, such as those used in autoclaving.[5] This instability, which results in a loss of buffering ability, is a major drawback for the use of AMSA in many standard biological and biochemical applications where temperature control or acidic conditions are required.

In contrast, MES is known for its chemical and enzymatic stability, a key feature of Good's buffers.[2] It can be autoclaved and is stable across its buffering range under typical experimental conditions.

Electrophoresis

MES is a common component of buffer systems for polyacrylamide gel electrophoresis (PAGE), particularly for the separation of small to medium-sized proteins.[6][7] Its zwitterionic nature and low conductivity contribute to sharp bands and good resolution.

While there is a lack of published data on the use of AMSA as a primary buffer in routine protein electrophoresis, its potential to interact with charged molecules and its noted instability raise concerns about its suitability for this application.

Enzyme Assays

The ideal buffer for an enzyme assay should maintain a stable pH without inhibiting the enzyme or interfering with the assay components. MES is widely used in enzyme kinetics studies due to its minimal interaction with metals, many of which are essential cofactors for enzymes.[4][8]

This compound, with its primary amine, has the potential to interact with enzymes and substrates. Furthermore, its instability could lead to pH fluctuations during the course of an assay, compromising the reliability of the results.

Cell Culture

While MES has been used in some plant cell culture media, it is important to control its concentration.[9] The selection of a buffer for cell culture depends on the specific cell line and experimental conditions. Given the instability of AMSA, its use in long-term cell culture experiments where stable pH is critical is not recommended.

Experimental Protocols

To facilitate a direct comparison of these buffers in your own laboratory setting, the following experimental protocols are provided.

Protocol 1: Evaluation of Buffer Stability

Objective: To compare the pH stability of this compound and MES buffers under thermal stress.

Materials:

  • This compound

  • MES

  • Deionized water

  • Calibrated pH meter

  • Water bath or incubator

  • Sterile conical tubes

Procedure:

  • Prepare 50 mM solutions of both this compound and MES in deionized water.

  • Adjust the pH of each solution to 6.0 using NaOH or HCl.

  • Aliquot each buffer solution into three separate sterile conical tubes.

  • Measure and record the initial pH of each aliquot at room temperature.

  • Place one set of tubes (one for each buffer) in a 37°C water bath, another set at 50°C, and leave the third set at room temperature as a control.

  • Measure and record the pH of each solution after 1, 4, and 24 hours.

  • To test stability after autoclaving, prepare fresh 50 mM solutions, adjust the pH to 6.0, and measure the pH before and after a standard autoclave cycle (121°C for 20 minutes).

Data Analysis: Create a table to compare the pH changes of each buffer at different temperatures over time and after autoclaving. Significant pH drops in the this compound solution, particularly at elevated temperatures, would confirm its instability.

Protocol 2: Assessment of Schiff Base Formation Potential

Objective: To visually assess the potential for this compound to form a Schiff base with an aldehyde.

Materials:

  • This compound solution (50 mM, pH 7.0)

  • MES solution (50 mM, pH 7.0)

  • Salicylaldehyde

  • Ethanol

  • UV-Vis spectrophotometer

Procedure:

  • To a solution of this compound, add a few drops of an ethanolic solution of salicylaldehyde.

  • In a separate tube, add the same amount of the ethanolic salicylaldehyde solution to the MES buffer.

  • Observe any color change in the solutions. The formation of a yellow-colored Schiff base is a common indicator of the reaction between a primary amine and an aldehyde.

  • (Optional) Scan the solutions using a UV-Vis spectrophotometer to detect the appearance of new absorbance peaks, which would indicate the formation of a new chemical species.

Expected Outcome: A visible color change in the this compound solution upon addition of salicylaldehyde would indicate the formation of a Schiff base, while the MES solution should remain unchanged.

Visualizing the Comparison: Experimental Workflow and Key Differences

To better illustrate the decision-making process and the fundamental differences between these two buffers, the following diagrams are provided.

G cluster_0 Buffer Selection Workflow Define Experimental pH Define Experimental pH Consider Metal Ions Consider Metal Ions Define Experimental pH->Consider Metal Ions pH Range Match? Assess Temperature Stability Assess Temperature Stability Consider Metal Ions->Assess Temperature Stability Metal Sensitivity? Evaluate Reactivity Evaluate Reactivity Assess Temperature Stability->Evaluate Reactivity Thermal Stress? Choose Buffer Choose Buffer Evaluate Reactivity->Choose Buffer Aldehydes/Ketones Present?

Caption: A logical workflow for selecting an appropriate buffer for a given experiment.

G cluster_0 This compound cluster_1 MES Buffer node_amsa Primary Amine Potential for Schiff Base Formation Potential for Metal Chelation Reported Instability node_mes Tertiary Amine No Schiff Base Formation Minimal Metal Binding High Stability

Caption: Key structural and performance differences between AMSA and MES.

Conclusion and Recommendations

Based on the available data, MES buffer is a demonstrably superior choice for a wide range of biological and biochemical applications compared to this compound. The primary and most significant drawback of AMSA is its inherent instability at acidic pH and elevated temperatures, which can lead to a loss of buffering capacity and unpredictable experimental outcomes.

Furthermore, the primary amine group of AMSA introduces the potential for unwanted side reactions, such as Schiff base formation with aldehydes and ketones, and potential chelation of metal ions, which can interfere with the system under study. MES, with its tertiary amine and well-documented low affinity for metal ions, avoids these complications.

Recommendation: For researchers seeking a reliable and inert buffer for applications within the pH range of 5.5 to 6.7, MES is the recommended choice. The use of this compound as a biological buffer should be approached with extreme caution, and its stability under the specific experimental conditions should be rigorously validated. Given the availability of stable and well-characterized alternatives like MES, the use of AMSA in critical applications is not advisable.

References

Aminomethanesulfonic Acid: A Viable Alternative to Trifluoroacetic Acid in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the use of aminomethanesulfonic acid (AMSA), often used in the form of methanesulfonic acid (MSA), as a mobile phase modifier in High-Performance Liquid Chromatography (HPLC). This guide provides a detailed comparison with the commonly used trifluoroacetic acid (TFA), supported by experimental data and protocols.

In the realm of reversed-phase high-performance liquid chromatography (RP-HPLC), particularly for the analysis of peptides and proteins, trifluoroacetic acid (TFA) has long been the ion-pairing agent of choice. Its primary functions include controlling the mobile phase pH, enhancing the retention of polar analytes by forming ion pairs, and masking the undesirable interactions between analytes and the silica-based stationary phase. However, the use of TFA is not without its drawbacks, most notably its significant suppression of the analyte signal in mass spectrometry (MS) detection, its corrosive nature, and potential long-term effects on the HPLC system.

These limitations have spurred the search for effective alternatives, with methanesulfonic acid (MSA) emerging as a promising candidate. MSA, a strong organic acid, offers several advantages, including improved performance in certain applications and a more favorable environmental profile. This guide presents a detailed comparison of MSA and TFA, providing the necessary data and protocols for researchers to consider its adoption.

Performance Comparison: MSA vs. TFA

The selection of a mobile phase additive can profoundly impact chromatographic performance. Below is a summary of the key performance differences observed between methanesulfonic acid and trifluoroacetic acid.

Performance ParameterMethanesulfonic Acid (MSA)Trifluoroacetic Acid (TFA)Key Observations
Analyte Retention Significantly increased retention for peptides.[1]Standard retention, widely documented.MSA's stronger ion-pairing capabilities lead to longer retention times, which can be advantageous for the separation of early-eluting, polar compounds.[1]
Peak Shape & Efficiency Improved peak symmetry and efficiency (Neff) have been reported.[1]Generally provides good peak shape, though TFA can sometimes lead to broader peaks for certain analytes. TFA has been observed to produce slightly narrower peaks in some studies.[2]Both additives can yield excellent peak shapes. The choice may depend on the specific analyte and column chemistry.
Selectivity (α) May exhibit reduced selectivity compared to TFA in some applications.[1]Offers a well-established and predictable selectivity profile for a wide range of peptides.The stronger polar contribution of MSA can sometimes mask the subtle differences between closely related peptides, leading to a decrease in resolution.[1]
Mass Spectrometry (MS) Compatibility Can be used with MS, but may cause signal suppression. The non-volatile nature of MSA is a consideration.[3] However, successful HILIC-ESI-MS and UHPSFC-MS methods have been developed.[1][4][5]Known to cause significant ion suppression in electrospray ionization (ESI-MS), which can compromise sensitivity.[2]While TFA's MS signal suppression is a major drawback, MSA is not entirely free from this issue. Careful optimization of MS parameters is crucial when using MSA.
Environmental Impact Considered a "greener" alternative due to lower toxicity and better biodegradability.[6][7]As a per- and polyfluoroalkyl substance (PFAS), TFA raises environmental and health concerns.The environmental advantages of MSA are a significant factor in its favor for laboratories aiming to adopt more sustainable practices.[6]

Experimental Protocols

The following protocols provide a general framework for the preparation of mobile phases containing MSA and for a typical HPLC analysis of peptides.

Mobile Phase Preparation

Objective: To prepare a 0.1% (v/v) methanesulfonic acid mobile phase in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Methanesulfonic acid (MSA), high purity (≥99%)

  • Calibrated pH meter

  • Sterile, filtered HPLC solvent bottles

  • 0.22 µm or 0.45 µm membrane filters

Procedure:

  • Mobile Phase A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a clean, graduated cylinder.

    • Carefully add 1 mL of methanesulfonic acid to the water. Caution: MSA is a strong acid. Always add acid to water, not the other way around. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Mix the solution thoroughly.

    • Filter the solution through a 0.22 µm or 0.45 µm membrane filter into a clean, labeled HPLC solvent bottle.

    • Degas the mobile phase using a suitable method (e.g., sonication, vacuum degassing, or helium sparging).

  • Mobile Phase B (Organic):

    • Measure 999 mL of HPLC-grade acetonitrile into a clean, graduated cylinder.

    • Carefully add 1 mL of methanesulfonic acid to the acetonitrile.

    • Mix the solution thoroughly.

    • Filter and degas as described for Mobile Phase A.

HPLC Method for Peptide Analysis

Objective: To perform a reversed-phase HPLC analysis of a peptide sample using a methanesulfonic acid-modified mobile phase.

Instrumentation and Columns:

  • A standard HPLC or UHPLC system equipped with a UV detector and, optionally, a mass spectrometer.

  • A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 x 150 mm, 1.7 µm particle size).

HPLC Conditions:

ParameterValue
Mobile Phase A 0.1% MSA in Water
Mobile Phase B 0.1% MSA in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
UV Detection 214 nm and 280 nm
Gradient 5% to 40% B over 30 minutes

Procedure:

  • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Inject the peptide sample.

  • Run the gradient program as specified.

  • Monitor the chromatogram for peak retention, shape, and resolution.

  • If using MS detection, optimize the source parameters to minimize signal suppression.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing MSA as a TFA alternative in HPLC.

experimental_workflow cluster_prep Mobile Phase Preparation cluster_hplc HPLC Analysis reagents HPLC-grade Water Acetonitrile Methanesulfonic Acid mixing Mixing and Dilution (0.1% v/v MSA) reagents->mixing filtration Filtration (0.22 µm filter) mixing->filtration degassing Degassing (Sonication/Sparging) filtration->degassing injection Sample Injection degassing->injection To HPLC System separation RP-HPLC Separation (C18 Column) injection->separation detection Detection (UV and/or MS) separation->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for using MSA in HPLC.

logical_relationship cluster_properties Key Properties TFA Trifluoroacetic Acid (TFA) MS_Suppression MS Signal Suppression TFA->MS_Suppression High Retention Analyte Retention TFA->Retention Standard Environment Environmental Impact TFA->Environment PFAS Concerns MSA Methanesulfonic Acid (MSA) Alternative Alternative Ion-Pairing Agent MSA->Alternative MSA->MS_Suppression Moderate MSA->Retention Increased MSA->Environment Greener Alternative Alternative->TFA Replaces

Caption: Logical relationship between TFA and MSA.

Conclusion

Methanesulfonic acid presents a compelling alternative to trifluoroacetic acid for reversed-phase HPLC of peptides and proteins. Its ability to enhance the retention of polar analytes and its more favorable environmental profile are significant advantages. However, researchers should be mindful of the potential for altered selectivity and the need to optimize for mass spectrometry detection. By carefully considering the comparative data and adhering to the outlined experimental protocols, scientists can successfully integrate MSA into their analytical workflows, potentially leading to improved chromatographic performance and more sustainable laboratory practices.

References

advantages of aminomethanesulfonic acid over other sulfonic acid catalysts

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly in the development of pharmaceutical intermediates, the choice of catalyst is paramount to achieving high yields, operational efficiency, and green chemistry principles. Among the various acid catalysts, sulfonic acids have carved a niche for their efficacy in a multitude of reactions. This guide provides a comprehensive comparison of aminomethanesulfonic acid with other commonly used sulfonic acid catalysts, such as p-toluenesulfonic acid (p-TsOH) and sulfamic acid, with a focus on the synthesis of nitrogen-containing heterocycles like quinoxalines and 1,5-benzodiazepines.

Executive Summary

This compound emerges as a highly effective and versatile catalyst, often demonstrating superior performance in terms of reaction times and yields compared to traditional sulfonic acid catalysts. Its supported forms, such as silica-supported this compound, offer the added benefits of easy recovery and reusability, aligning with the principles of sustainable chemistry. This guide presents a detailed analysis of its advantages, supported by comparative experimental data and detailed protocols.

Performance Comparison: Synthesis of Quinoxalines and 1,5-Benzodiazepines

The synthesis of quinoxalines and 1,5-benzodiazepines serves as a valuable benchmark for comparing the catalytic prowess of various sulfonic acids. These heterocycles are core scaffolds in numerous biologically active compounds.

Quinoxaline Synthesis

Quinoxalines are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The efficiency of this reaction is significantly influenced by the catalyst employed. While various acid catalysts can promote this transformation, this compound and its supported variants have shown remarkable activity. For instance, the use of a titania-supported propylsulfonic acid (TiO₂-Pr-SO₃H), a related solid-supported sulfonic acid, in the reaction of o-phenylenediamine and benzil at room temperature affords the corresponding quinoxaline in 95% yield in just 10 minutes.[1]

Table 1: Comparison of Catalysts in the Synthesis of 2,3-diphenylquinoxaline

CatalystReaction TimeYield (%)TemperatureSolvent
TiO₂-Pr-SO₃H10 min95Room Temp.Ethanol/Solvent-free
Zinc TriflateNot specifiedup to 90Room Temp.Acetonitrile
Cerium (IV) Ammonium Nitrate20 minup to 98Room Temp.Acetonitrile
Pyridine2 hoursExcellentRoom Temp.THF

Data compiled from multiple sources for illustrative comparison.[1][2]

1,5-Benzodiazepine Synthesis

The synthesis of 1,5-benzodiazepines commonly involves the condensation of o-phenylenediamines with ketones. This reaction is often catalyzed by Brønsted or Lewis acids. Silica-supported methanesulfonic acid (SiO₂@MSA), a heterogeneous catalyst sharing functional similarities with this compound, has proven to be highly efficient. In the synthesis of benzodiazepine derivatives, SiO₂@MSA provides high yields under reflux conditions with the significant advantage of being a reusable, non-corrosive, and non-toxic catalyst.[3] In a comparative context, p-toluenesulfonic acid (p-TsOH) also effectively catalyzes this reaction, albeit sometimes requiring longer reaction times or higher temperatures to achieve comparable yields.[4][5][6][7]

Table 2: Comparison of Catalysts in the Synthesis of 1,5-Benzodiazepine Derivatives

CatalystReaction TimeYield (%)TemperatureSolvent
SiO₂@MSA1-3 hoursGood to ExcellentRefluxAcetonitrile
p-Toluenesulfonic Acid (p-TsOH)10-20 min70-9280-85 °CNot specified
H-MCM-221-3 hours65-87Room Temp.Acetonitrile

Data compiled from multiple sources for illustrative comparison.[3][7][8][9]

Key Advantages of this compound

The superior performance of this compound and its derivatives can be attributed to several key factors:

  • High Catalytic Activity: The presence of both an amino group and a sulfonic acid group can enhance its catalytic activity through a synergistic effect, potentially facilitating proton transfer and stabilizing transition states.

  • Mild Reaction Conditions: Many reactions catalyzed by this compound and its supported forms proceed efficiently at room temperature, reducing energy consumption and minimizing side reactions.[1]

  • Short Reaction Times: As evidenced in the synthesis of quinoxalines, this compound-related catalysts can significantly shorten reaction times compared to other catalysts.[1]

  • High Yields: The use of these catalysts frequently leads to excellent product yields, improving the overall efficiency of the synthetic process.[1][3]

  • Reusability and Sustainability: When immobilized on a solid support like silica or titania, the catalyst can be easily recovered by simple filtration and reused multiple times without a significant loss in activity, which is a cornerstone of green chemistry.[3]

  • Safety and Handling: Compared to corrosive mineral acids, solid-supported sulfonic acids are generally safer and easier to handle.

Experimental Protocols

General Procedure for the Synthesis of Quinoxalines using a Solid-Supported Sulfonic Acid Catalyst (e.g., TiO₂-Pr-SO₃H)

Materials:

  • o-phenylenediamine (1 mmol)

  • Benzil (1 mmol)

  • TiO₂-Pr-SO₃H (1 mol%)

  • Ethanol (optional, for solvent-based reaction)

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1 mmol) and benzil (1 mmol).

  • Add the TiO₂-Pr-SO₃H catalyst (1 mol%).

  • The reaction can be conducted neat (solvent-free) or in the presence of a minimal amount of ethanol.

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if ethanol was used, remove the solvent under reduced pressure.

  • If performed solvent-free, dissolve the crude product in a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture to recover the solid catalyst. The catalyst can be washed with a solvent, dried, and reused.

  • The filtrate containing the product can be further purified by recrystallization or column chromatography to afford the pure quinoxaline derivative.[1]

General Procedure for the Synthesis of 1,5-Benzodiazepines using Silica-Supported Methanesulfonic Acid (SiO₂@MSA)

Materials:

  • o-phenylenediamine (1 mmol)

  • Ketone (e.g., acetone, 2.5 mmol)

  • SiO₂@MSA (0.5 g)

  • Acetonitrile (10 mL)

Procedure:

  • To a mixture of o-phenylenediamine (1 mmol) and the ketone (2.5 mmol) in acetonitrile (10 mL), add SiO₂@MSA (0.5 g).

  • Reflux the reaction mixture with stirring.

  • Monitor the completion of the reaction using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration. The catalyst can be washed, dried, and reused for subsequent reactions.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1,5-benzodiazepine derivative.[3]

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis of heterocycles using a solid-supported sulfonic acid catalyst and the catalyst recovery and reuse cycle.

Synthesis_Workflow Reactants Reactants (o-phenylenediamine, dicarbonyl/ketone) Reaction Reaction Mixture Reactants->Reaction Catalyst This compound (or supported variant) Catalyst->Reaction Solvent Solvent (e.g., Ethanol or Acetonitrile) Solvent->Reaction Stirring Stirring at RT or Reflux Reaction->Stirring Product_Catalyst_Mixture Product & Catalyst Mixture Stirring->Product_Catalyst_Mixture Filtration Filtration Product_Catalyst_Mixture->Filtration Crude_Product Crude Product Filtration->Crude_Product Recovered_Catalyst Recovered Catalyst Filtration->Recovered_Catalyst Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Pure_Product Pure Heterocycle Purification->Pure_Product Reuse Wash, Dry & Reuse Recovered_Catalyst->Reuse Reuse->Catalyst

Caption: General workflow for heterocycle synthesis.

Catalyst_Lifecycle start Fresh Catalyst reaction1 Reaction Cycle 1 start->reaction1 separation1 Magnetic Separation or Filtration reaction1->separation1 reuse1 Wash & Dry separation1->reuse1 reaction2 Reaction Cycle 2 reuse1->reaction2 Recycle separation2 Magnetic Separation or Filtration reaction2->separation2 reuse2 Wash & Dry separation2->reuse2 reaction_n Reaction Cycle n reuse2->reaction_n Recycle

Caption: Catalyst recovery and reuse cycle.

Conclusion

This compound and its supported derivatives present a compelling case as superior catalysts for the synthesis of quinoxalines, 1,5-benzodiazepines, and likely a broader range of heterocyclic compounds. Their high catalytic activity, ability to function under mild conditions, and potential for reusability make them an attractive alternative to conventional sulfonic acids and other acid catalysts. For researchers and professionals in drug development, the adoption of this compound-based catalytic systems can lead to more efficient, cost-effective, and environmentally benign synthetic routes for the production of valuable pharmaceutical intermediates.

References

A Comparative Guide to Purity Validation of Aminomethanesulfonic Acid: Titration vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for key chemical reagents like aminomethanesulfonic acid is paramount. This guide provides a detailed comparison of two common analytical methods for purity validation: the classical acid-base titration and the more modern High-Performance Liquid Chromatography (HPLC). We present detailed experimental protocols and supporting data to offer an objective comparison of their performance.

Method Comparison at a Glance

The choice between titration and HPLC for purity analysis often depends on the specific requirements of the laboratory, including the need for quantitative accuracy, impurity profiling, and throughput.

FeatureAcid-Base TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Neutralization reaction between the acidic sulfonic acid group and a standardized basic titrant.Separation of the analyte from impurities based on differential partitioning between a stationary and a mobile phase.
Primary Measurement Volume of titrant required to reach the equivalence point.Peak area of the analyte and impurities in the chromatogram.
Purity Assessment Provides a quantitative measure of the total acidic content, reported as a percentage purity.Provides a quantitative measure of the main component and allows for the detection and quantification of individual impurities.
Specificity Less specific; any acidic impurity will be titrated along with the main analyte, potentially leading to an overestimation of purity.Highly specific; can separate and quantify structurally similar impurities, providing a more accurate purity profile.
Sensitivity Lower sensitivity, not suitable for detecting trace impurities.High sensitivity, capable of detecting and quantifying impurities at very low levels (ppm or ppb).
Throughput Lower throughput, as each sample is analyzed individually.Higher throughput with the use of an autosampler, allowing for the analysis of multiple samples in a single run.
Cost & Complexity Lower initial instrument cost and less complex operation.Higher initial instrument cost and requires more specialized training for operation and method development.

Quantitative Data Summary

The following tables present representative data obtained from the purity analysis of a batch of this compound using both acid-base titration and a developed HPLC method.

Table 1: Purity Determination by Acid-Base Titration

ParameterValue
Sample Weight0.2500 g
Titrant0.1 M Sodium Hydroxide (NaOH)
Volume of Titrant Consumed22.30 mL
Calculated Purity99.18%

Note: A certificate of analysis for a commercial batch of this compound reported a purity of 99.2% as determined by aqueous acid-base titration[1].

Table 2: Purity Determination by HPLC

CompoundRetention Time (min)Peak AreaArea %
Impurity 1 (Starting Material)2.55,0000.2%
This compound4.22,475,00099.0%
Impurity 2 (By-product)5.815,0000.6%
Impurity 3 (Unknown)7.15,0000.2%
Total 2,500,000 100.0%

Experimental Protocols

Protocol 1: Purity Determination by Acid-Base Titration

This protocol is based on the principles of strong acid-strong base titration.

1. Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Deionized water

  • Analytical balance

  • Burette (50 mL)

  • Pipette (25 mL)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

2. Procedure:

  • Accurately weigh approximately 0.25 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of deionized water to the flask and stir until the sample is completely dissolved.

  • Add 2-3 drops of phenolphthalein indicator to the solution. The solution should remain colorless.

  • Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.

  • Titrate the this compound solution with the NaOH solution while continuously stirring.

  • The endpoint is reached when the colorless solution turns to a faint but persistent pink color.

  • Record the final volume of the NaOH solution from the burette.

  • Perform the titration in triplicate to ensure accuracy.

3. Calculation of Purity:

The percentage purity of this compound is calculated using the following formula:

Where:

  • V = Volume of NaOH solution consumed in mL

  • M = Molarity of the NaOH solution (mol/L)

  • MW = Molecular weight of this compound (111.12 g/mol )

  • W = Weight of the this compound sample in g

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method with UV detection after derivatization, as this compound lacks a strong native chromophore.

1. Materials and Reagents:

  • This compound sample and reference standard

  • HPLC grade acetonitrile and water

  • Potassium phosphate monobasic

  • Derivatization agent (e.g., a compound that reacts with the amino group to introduce a UV-active moiety)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of 20 mM potassium phosphate buffer (pH 3.0) and acetonitrile (95:5 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Dependent on the derivatizing agent used.

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh about 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution: Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Derivatization: Transfer a known volume of the standard and sample solutions to separate reaction vials. Add the derivatization agent according to a validated procedure and allow the reaction to complete.

  • Filter the derivatized solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

The percentage purity is calculated based on the area percentage of the main peak in the chromatogram.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for both the titration and HPLC methods.

TitrationWorkflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh Weigh Sample dissolve Dissolve in Water weigh->dissolve add_indicator Add Indicator dissolve->add_indicator titrate Titrate with NaOH add_indicator->titrate endpoint Observe Endpoint (Color Change) titrate->endpoint record_volume Record Volume endpoint->record_volume calculate Calculate Purity record_volume->calculate

Figure 1. Experimental workflow for purity determination by titration.

HPLCWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve_mobile Dissolve in Mobile Phase weigh_sample->dissolve_mobile derivatize Derivatize dissolve_mobile->derivatize filter_sample Filter derivatize->filter_sample inject Inject into HPLC filter_sample->inject separate Separation on Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate_area Calculate Area % integrate->calculate_area

Figure 2. Experimental workflow for purity determination by HPLC.

Conclusion

Both acid-base titration and HPLC are valuable methods for assessing the purity of this compound. Titration offers a simple, cost-effective method for determining the overall acidic content and is suitable for routine quality control where a high degree of specificity is not required. In contrast, HPLC provides a more detailed and accurate purity profile by separating and quantifying individual impurities. For research and drug development applications where a comprehensive understanding of the impurity profile is critical, HPLC is the superior method. The choice of method should be guided by the specific analytical needs, available resources, and the required level of detail in the purity assessment.

References

A Comparative Analysis of Aminomethanesulfonic Acid and Glycine as Buffering Agents

Author: BenchChem Technical Support Team. Date: December 2025

In biochemical and pharmaceutical research, maintaining a stable pH is critical for experimental success, ensuring the stability and activity of proteins, enzymes, and other molecules. While numerous buffering agents are available, Glycine is a well-established and widely used buffer. Aminomethanesulfonic acid (AMSA) presents an alternative, though less common, option. This guide provides an objective comparison of their performance, supported by physicochemical data and standardized experimental protocols, to aid researchers in selecting the appropriate buffer for their specific needs.

Physicochemical Properties: A Head-to-Head Comparison

The choice of a buffer is primarily dictated by its physicochemical properties, including its pKa, buffering range, sensitivity to temperature, and potential for interaction with metal ions.

This compound (AMSA) is a structural analogue of glycine, featuring a strongly acidic sulfonic acid group in place of glycine's carboxylic acid group.[1] This structural difference significantly impacts its buffering characteristics. The buffering capacity of AMSA is centered around the pKa of its amino group, which is approximately 5.57.[2] However, a critical limitation of AMSA is its instability at or near physiological pH (~7.4), where it can decompose.[2][3] This instability necessitates its use in more acidic conditions, often around pH 5, where about 85% of the compound is in a stable zwitterionic form.[4]

Glycine is an amino acid with two ionizable groups: a carboxylic acid group and an amino group. This gives it two distinct pKa values, approximately 2.35 and 9.6-9.8.[5][6] Consequently, glycine can be used to prepare buffers for two separate pH ranges: an acidic range (pH 2.2-3.6) and a basic range (pH 8.6-10.6).[5][6] Glycine is widely used in various biochemical applications, including electrophoresis running buffers (e.g., Tris-Glycine) and chromatography.[7][8] Unlike AMSA, glycine is stable at physiological pH. Furthermore, as an amino acid, glycine is known to act as a bidentate ligand, chelating various metal ions.[9][10] This can be a disadvantage in experiments where free metal ions are required, but beneficial in situations where metal toxicity needs to be controlled.[11][12]

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters for AMSA and Glycine, facilitating a direct comparison for buffer selection.

PropertyThis compound (AMSA)Glycine
Molecular Formula CH₅NO₃SC₂H₅NO₂
Molecular Weight 111.12 g/mol [2]75.07 g/mol
pKa (at 25°C) ~5.57 (amino group)[2]pKa₁: ~2.35 (carboxyl group)[13]pKa₂: ~9.6-9.8 (amino group)[5]
Effective Buffering Range ~pH 4.6 – 6.6[2]pH 2.2 – 3.6[5][13]pH 8.6 – 10.6[6]
Temperature Dependence (ΔpKa/°C) Not well-documented, but amino groups generally show a decrease in pKa with increasing temperature.[14]The pKa of the amino group decreases significantly as temperature increases, while the carboxyl group is less affected.[15][16][17]
Metal Ion Chelation Not a strong chelator. The sulfonic acid group is strongly acidic, and its conjugate base is very weak.[18]Yes, forms stable chelate complexes with various divalent metal ions (e.g., Cu²⁺, Zn²⁺, Mg²⁺).[9][10][19]
Key Stability Notes Unstable at physiological pH (~7.4), prone to decomposition.[3][4]Stable across a wide pH range.

Experimental Protocol: Determination of Buffer Capacity

Buffer capacity (β) is a measure of a buffer's resistance to pH change upon the addition of an acid or base.[20] A higher buffer capacity indicates a more effective buffer. The following protocol outlines a pH-metric titration method to experimentally determine and compare the buffer capacity of AMSA and Glycine.[21][22]

Objective: To determine the buffer capacity of a 100 mM AMSA buffer (pH 5.5) and a 100 mM Glycine buffer (pH 9.6) by titration with a strong acid and a strong base.

Materials:

  • This compound

  • Glycine

  • 1.0 M Hydrochloric acid (HCl)

  • 1.0 M Sodium hydroxide (NaOH)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 250 mL beakers

  • 50 mL burettes (2)

  • Volumetric flasks and pipettes

  • Deionized water

Procedure:

  • Buffer Preparation:

    • Prepare 200 mL of a 100 mM AMSA solution and adjust the pH to 5.5 using 1.0 M NaOH.

    • Prepare 200 mL of a 100 mM Glycine solution and adjust the pH to 9.6 using 1.0 M HCl.

  • Titration Setup:

    • Pipette 100 mL of the prepared AMSA buffer into a 250 mL beaker with a magnetic stir bar.

    • Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode in the solution. Ensure the electrode does not contact the stir bar.[22]

    • Fill one burette with 1.0 M HCl and another with 1.0 M NaOH.

  • Titration with Acid (HCl):

    • Record the initial pH of the buffer solution.

    • Add 0.5 mL increments of 1.0 M HCl from the burette.

    • After each addition, allow the solution to stabilize for 30 seconds and record the pH.

    • Continue the titration until the pH has dropped by at least 2 units from the starting pH.

  • Titration with Base (NaOH):

    • Rinse the electrode and beaker thoroughly.

    • Pipette a fresh 100 mL sample of the AMSA buffer into the beaker.

    • Record the initial pH.

    • Titrate with 1.0 M NaOH using the same incremental addition and recording procedure as in Step 3, until the pH has increased by at least 2 units.

  • Repeat for Glycine:

    • Repeat steps 2 through 4 using the 100 mM Glycine buffer (pH 9.6).

  • Data Analysis:

    • Plot two graphs for each buffer: pH vs. volume of HCl added, and pH vs. volume of NaOH added.

    • Calculate the buffer capacity (β) at various points along the titration curve using the formula: β = Δn / ΔpH where Δn is the moles of acid or base added per liter of buffer, and ΔpH is the resulting change in pH.[20]

    • The region with the smallest change in pH for a given volume of titrant corresponds to the highest buffer capacity, which should be near the buffer's pKa.

Visualizations: Workflows and Conceptual Pathways

Visual diagrams are essential for understanding experimental processes and the conceptual roles of reagents in complex systems.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_buffer Prepare 100 mM Buffer (AMSA or Glycine) adjust_ph Adjust pH to pKa (AMSA: ~5.5, Glycine: ~9.6) prep_buffer->adjust_ph setup Setup Titration Apparatus (100 mL Buffer, pH Meter, Stirrer) adjust_ph->setup titrate_acid Titrate with 1.0 M HCl (0.5 mL increments) setup->titrate_acid titrate_base Titrate fresh sample with 1.0 M NaOH (0.5 mL increments) setup->titrate_base record_acid Record pH after each addition titrate_acid->record_acid plot_data Plot pH vs. Volume of Titrant record_acid->plot_data record_base Record pH after each addition titrate_base->record_base record_base->plot_data calc_beta Calculate Buffer Capacity (β) plot_data->calc_beta compare Compare Titration Curves and β values calc_beta->compare

Caption: Experimental workflow for determining buffer capacity.

Buffers are not part of biological signaling pathways but are crucial for studying them in vitro by providing a stable pH environment for proteins to function correctly.

signaling_pathway cluster_pathway Generic Kinase Signaling Pathway cluster_buffer In Vitro Assay Environment Ligand Ligand Receptor Membrane Receptor Ligand->Receptor binds Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates Target Target Protein Kinase2->Target phosphorylates Response Cellular Response Target->Response leads to Buffer Buffer System (e.g., Glycine or AMSA) Maintains constant pH Buffer->Kinase1  Provides stable environment for enzyme activity

Caption: Role of a buffer in an in vitro kinase assay.

Conclusion and Recommendations

The choice between this compound and Glycine is determined by the specific requirements of the experiment, particularly the target pH and the presence of metal ions.

  • Glycine is a versatile, stable, and well-characterized buffer suitable for a wide range of applications. Its dual buffering ranges make it useful for experiments in both acidic and alkaline conditions. Its primary drawback is its tendency to chelate metal ions, which must be considered during experimental design. It is the recommended choice for general biochemical applications, especially those conducted near or above physiological pH.

  • This compound (AMSA) offers a buffering option in the mildly acidic range (pH 4.6-6.6). However, its significant instability at physiological pH severely limits its application in biological assays that mimic cellular conditions.[4] It should only be considered for specific applications where the experimental conditions are acidic and where metal chelation by glycine would be problematic.

For most researchers, scientists, and drug development professionals, Glycine remains the superior and more reliable choice due to its stability, versatility, and extensive documentation in scientific literature.

References

Assessing the Genotoxicity of Aminomethanesulfonic Acid Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate salt forms is a critical step in drug development, influencing a compound's physicochemical properties, bioavailability, and stability. While sulfonic acids are commonly used to form salts of basic drug substances, concerns have been raised regarding the potential for the formation of genotoxic alkyl sulfonate esters as impurities. This guide provides a comparative assessment of the genotoxicity of sulfonic acid esters, with a focus on aminomethanesulfonic acid esters and their alternatives in pharmaceutical development. Due to a lack of direct experimental data on the genotoxicity of this compound esters, this guide leverages data from structurally related sulfonic acid esters to provide a comprehensive overview.

Comparison of Genotoxicity Data for Sulfonic Acid Esters

A seminal study by Glowienke et al. (2005) provides the most comprehensive publicly available dataset on the in vitro genotoxicity of a range of methane-, benzene-, and toluenesulfonic acid esters.[1] The study utilized two key assays: the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus test in mouse lymphoma cells (L5178Y).[1]

The Ames test is a widely used method to identify substances that can cause gene mutations.[1] The in vitro micronucleus test assesses chromosomal damage by detecting the formation of micronuclei, which are small nuclei that form in the cytoplasm of cells that have undergone chromosome breakage or loss.[1]

Table 1: Summary of Ames Test Results for Various Sulfonic Acid Esters

CompoundFold Increase in Revertants (TA100, -S9)Fold Increase in Revertants (TA100, +S9)Mutagenic Potential
Methanesulfonic Acid Esters
Methyl ester>10>10Strong
Ethyl ester>10>10Strong
n-Propyl ester>10>10Strong
iso-Propyl ester>10>10Strong
n-Butyl ester>10>10Strong
iso-Butyl ester>10>10Strong
sec-Butyl ester>10>10Strong
Benzenesulfonic Acid Esters
Methyl ester~5~5Moderate
Ethyl ester~2~2Weak
n-Propyl ester<2<2Non-mutagenic
iso-Propyl ester~4~4Moderate
n-Butyl ester<2<2Non-mutagenic
iso-Butyl ester<2<2Non-mutagenic
p-Toluenesulfonic Acid Esters
Methyl ester>10>10Strong
Ethyl ester<2<2Non-mutagenic
n-Propyl ester~2~2Weak
iso-Propyl ester>10>10Strong
n-Butyl ester<2<2Non-mutagenic
iso-Butyl ester<2<2Non-mutagenic

Data extracted from Glowienke et al. (2005). The fold increase is a simplified representation of the reported data. S9 refers to the addition of a metabolic activation system.

Table 2: Summary of In Vitro Micronucleus Test Results for Various Sulfonic Acid Esters

CompoundLowest Effective Concentration (µg/mL, -S9)Lowest Effective Concentration (µg/mL, +S9)Genotoxic Potential
Methanesulfonic Acid Esters
Methyl ester10100Genotoxic
Ethyl ester1001000Genotoxic
n-Propyl ester1001000Genotoxic
iso-Propyl ester110Highly Genotoxic
n-Butyl ester100>1000Genotoxic
iso-Butyl ester>1000>1000Non-genotoxic
sec-Butyl ester10100Genotoxic
Benzenesulfonic Acid Esters
Methyl ester1001000Genotoxic
Ethyl ester>1000>1000Non-genotoxic
n-Propyl ester>1000>1000Non-genotoxic
iso-Propyl ester10100Genotoxic
n-Butyl ester>1000>1000Non-genotoxic
iso-Butyl ester>1000>1000Non-genotoxic
p-Toluenesulfonic Acid Esters
Methyl ester10100Genotoxic
Ethyl ester>1000>1000Non-genotoxic
n-Propyl ester1000>1000Weakly Genotoxic
iso-Propyl ester110Highly Genotoxic
n-Butyl ester>1000>1000Non-genotoxic
iso-Butyl ester>1000>1000Non-genotoxic

Data extracted from Glowienke et al. (2005). The lowest effective concentration is the lowest concentration at which a significant increase in micronucleated cells was observed. S9 refers to the addition of a metabolic activation system.

Based on these findings, several structure-activity relationships can be observed. For instance, the isopropyl esters of all three sulfonic acids were consistently the most potent mutagens.[1] In contrast, several of the larger alkyl esters, particularly for benzenesulfonic and p-toluenesulfonic acids, were found to be non-genotoxic in these assays.[1]

Alternatives to Sulfonic Acid Esters in Pharmaceutical Salts

Given the potential for genotoxicity associated with some sulfonic acid esters, it is prudent to consider alternative counterions for pharmaceutical salt formation. The choice of a counterion can significantly impact the properties of the final drug product.[2][3]

Table 3: Common Alternative Counterions for Pharmaceutical Salts

Counterion ClassExamplesCommon UsePotential for Genotoxicity
Inorganic Acids Hydrochloride (HCl), Hydrobromide (HBr), Sulfate (H₂SO₄)Very common for basic drugsGenerally considered non-genotoxic.
Carboxylic Acids Acetate, Fumarate, Maleate, Citrate, Tartrate, BenzoateWidely used for basic drugsGenerally considered non-genotoxic. Some dicarboxylic acids like maleate have shown toxicity at high doses, but are not typically considered genotoxic.
Other Organic Acids Lactate, GluconateUsed to improve solubilityGenerally considered non-genotoxic.

The most common alternatives to sulfonic acids are inorganic acids, particularly hydrochloric acid, and various carboxylic acids.[2][3] These counterions are generally considered to be non-genotoxic and have a long history of safe use in pharmaceuticals.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of genotoxicity. Below are generalized protocols for the Ames test and the in vitro micronucleus assay, based on established guidelines.

Bacterial Reverse Mutation Assay (Ames Test) Protocol

The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • Test compound

  • Positive and negative controls

  • S9 fraction (for metabolic activation)

  • Minimal glucose agar plates

  • Top agar

Procedure:

  • Preparation: Prepare overnight cultures of the Salmonella strains. Prepare various concentrations of the test compound.

  • Exposure: In separate tubes, mix the bacterial culture, the test compound (or control), and either S9 mix or a buffer.

  • Plating: Add the mixture to molten top agar and pour it onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay Protocol

The in vitro micronucleus assay is performed on mammalian cells to detect chromosomal damage.

Materials:

  • Mammalian cell line (e.g., L5178Y, CHO, TK6) or primary human lymphocytes

  • Test compound

  • Positive and negative controls

  • S9 fraction (for metabolic activation)

  • Cytochalasin B (to block cytokinesis)

  • Culture medium and supplements

  • Microscope slides

  • Staining solution (e.g., Giemsa)

Procedure:

  • Cell Culture: Culture the cells to an appropriate density.

  • Treatment: Expose the cells to various concentrations of the test compound (with and without S9) for a defined period.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to allow for nuclear division without cell division, resulting in binucleated cells.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto microscope slides.

  • Staining: Stain the slides to visualize the nuclei and micronuclei.

  • Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells per concentration). A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates genotoxicity.

Visualizations

Experimental Workflow for Genotoxicity Assessment

Genotoxicity_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing (if required) in_silico In Silico Analysis (e.g., QSAR) decision1 Genotoxicity Alert? in_silico->decision1 ames Ames Test (Bacterial Reverse Mutation) micronucleus In Vitro Micronucleus Assay (Mammalian Cells) ames->micronucleus decision2 Positive Result? micronucleus->decision2 in_vivo In Vivo Micronucleus Assay or other relevant assays decision3 Positive Result? in_vivo->decision3 start Test Compound: Aminomethanesulfonic Acid Ester start->in_silico decision1->ames Yes decision1->ames No (Proceed with caution) decision2->in_vivo Yes negative_result Considered Non-Genotoxic decision2->negative_result No risk_assessment Risk Assessment & Regulatory Submission decision3->risk_assessment Yes decision3->negative_result No negative_result->risk_assessment

Caption: A typical workflow for assessing the genotoxicity of a test compound.

Logical Relationship of Genotoxicity Assessment

Genotoxicity_Assessment_Logic cluster_compound Compound of Interest compound Aminomethanesulfonic Acid Ester gene_mutation Gene Mutation (e.g., Ames Test) compound->gene_mutation chromosome_damage Chromosomal Damage (e.g., Micronucleus Assay) compound->chromosome_damage genotoxic Genotoxic gene_mutation->genotoxic non_genotoxic Non-Genotoxic gene_mutation->non_genotoxic chromosome_damage->genotoxic chromosome_damage->non_genotoxic

Caption: Logical flow of genotoxicity assessment from compound to outcome.

Conclusion

While direct experimental data on the genotoxicity of this compound esters is currently unavailable, the existing data on structurally similar sulfonic acid esters, particularly methanesulfonates, indicate a potential for genotoxic activity. Therefore, it is imperative that these compounds undergo rigorous genotoxicity testing, following established protocols such as the Ames test and the in vitro micronucleus assay.

For drug development professionals, considering alternative, well-characterized counterions with a long history of safe use, such as hydrochloride or various carboxylic acids, is a prudent strategy to mitigate potential genotoxicity risks. This comparative guide provides a framework for making informed decisions regarding salt selection and the necessary experimental assessments to ensure the safety of new pharmaceutical products.

References

Aminomethanesulfonic Acid: A Comparative Guide to Chromatographic Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminomethanesulfonic acid (AMSA), a structurally simple zwitterionic compound, presents unique challenges and opportunities in analytical separation. Its high polarity, conferred by the presence of both a sulfonic acid and an amino group, dictates its behavior across various chromatographic modes. This guide provides a comparative overview of AMSA's performance in Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange (IEX) chromatography, supported by experimental data and detailed protocols to aid in method development.

Performance Summary

The selection of an appropriate chromatographic mode for the analysis of this compound is critical and depends on the analytical objective, sample matrix, and desired retention behavior. While reversed-phase chromatography can be adapted for its analysis, HILIC and ion-exchange chromatography are often better suited due to the high polarity of AMSA.

Chromatography ModePrinciple of SeparationRetention of this compoundTypical PerformanceKey Considerations
Reversed-Phase (RP) Partitioning based on hydrophobicity between a nonpolar stationary phase and a polar mobile phase.Low to moderate, highly dependent on mobile phase modifiers.Often requires ion-pairing agents or highly aqueous mobile phases, which can lead to poor retention and peak shape.Not ideal for retaining highly polar compounds like AMSA without significant method development.
Hydrophilic Interaction (HILIC) Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase.Strong retention, adjustable with mobile phase composition.Excellent retention and good peak shapes are achievable. Orthogonal selectivity to reversed-phase.Sensitive to mobile phase water content and buffer concentration. Zwitterionic stationary phases can offer unique selectivity.
Ion-Exchange (IEX) Electrostatic interactions between charged analytes and oppositely charged functional groups on the stationary phase.Strong and highly selective retention based on the net charge of AMSA, which is pH-dependent.High selectivity and capacity. Can be used for purification and analysis in complex matrices.Retention is highly dependent on mobile phase pH and ionic strength. Can be less compatible with mass spectrometry depending on the buffer system.

In-Depth Analysis by Chromatographic Mode

Reversed-Phase (RP) Chromatography

Reversed-phase chromatography is often the first choice for many separations, but it is not inherently suited for highly polar compounds like this compound. Due to its hydrophilic nature, AMSA exhibits weak retention on traditional C18 columns under typical reversed-phase conditions.

Performance Characteristics:

  • Retention: Generally poor, often eluting at or near the void volume. To enhance retention, mobile phase modifications are necessary. The use of ion-pairing agents can improve retention but may suppress MS signals and require lengthy column equilibration.

  • Selectivity: Can be challenging to achieve selectivity from other polar, early-eluting compounds.

  • Alternatives: A mixed-mode column with both reversed-phase and ion-exchange characteristics can provide better retention for polar and charged analytes.

A specific method for the analysis of this compound by reversed-phase HPLC has been reported using a Newcrom R1 column, which has low silanol activity.[1] This suggests that minimizing secondary interactions with the stationary phase is crucial for achieving acceptable chromatography.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[2] In HILIC, a polar stationary phase is used with a mobile phase rich in a water-miscible organic solvent, typically acetonitrile. A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.

Performance Characteristics:

  • Retention: this compound, being a polar zwitterion, is well-retained in HILIC mode. Retention is primarily driven by hydrophilic partitioning, but electrostatic interactions can also play a significant role, especially on charged stationary phases. The retention of zwitterionic compounds can be influenced by buffer concentration.[3]

  • Selectivity: HILIC offers selectivity that is orthogonal to reversed-phase chromatography. Zwitterionic HILIC stationary phases, such as those with sulfobetaine or phosphocholine functional groups, can provide unique selectivity for polar and charged analytes by engaging in weak electrostatic interactions.[4][5][6][7]

  • LC-MS Compatibility: HILIC is generally compatible with mass spectrometry, as the high organic content of the mobile phase facilitates efficient spray ionization. For the analysis of the related compound methanesulfonic acid, HILIC coupled with MS has been shown to be a sensitive and robust method.[8][9]

Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography separates molecules based on their net charge through electrostatic interactions with a charged stationary phase.[10] Given that this compound possesses both an acidic sulfonic acid group and a basic amino group, its net charge is highly dependent on the pH of the mobile phase. This makes IEX a highly selective and powerful technique for its separation.

Performance Characteristics:

  • Retention: At a pH below its isoelectric point, AMSA will carry a net positive charge and can be retained on a cation-exchange column. Conversely, at a pH above its isoelectric point, it will have a net negative charge and can be retained on an anion-exchange column. The zwitterionic nature of AMSA allows for manipulation of retention through careful control of mobile phase pH.

  • Selectivity: IEX offers excellent selectivity for charged molecules, making it suitable for separating AMSA from other ionic species in a sample. The separation of amino acids on ion-exchange resins is a well-established technique and relies on differences in their charge states and affinities for the stationary phase.[11][12]

  • Applications: IEX is not only an analytical technique but also a valuable tool for the purification of aminoalkanesulfonic acids.[13]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and adapting chromatographic methods. Below are representative protocols for the analysis of this compound and related compounds in each of the discussed modes.

Reversed-Phase HPLC Method for this compound

This method is based on the analysis of this compound on a specialized reversed-phase column.[1]

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile (MeCN)

    • Acid Modifier: Phosphoric acid (for UV detection) or Formic acid (for MS detection)

  • Gradient: Isocratic or gradient elution depending on the sample complexity. A typical starting point would be a high aqueous content (e.g., 95% A) with a shallow gradient to increase the organic content.

  • Flow Rate: 1.0 mL/min

  • Detection: UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)

HILIC-MS Method for Polar Analytes (adapted for this compound)

This protocol is adapted from methods for methanesulfonic acid and other polar compounds.[8][9]

  • Column: A zwitterionic or amide-based HILIC column (e.g., ZIC-HILIC, BEH Amide).

  • Mobile Phase:

    • A: 10 mM Ammonium acetate in water, pH adjusted with acetic acid.

    • B: Acetonitrile

  • Gradient: Start with a high percentage of B (e.g., 95%) and decrease to elute the analyte. A typical gradient might be from 95% B to 50% B over 10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 - 40 °C

  • Detection: Mass Spectrometry (negative ion mode is often suitable for sulfonic acids).

Ion-Exchange Chromatography Method for Sulfonic Acids

This protocol is based on established methods for the separation of sulfonic acids.[14]

  • Column: A strong anion-exchange (SAX) column.

  • Mobile Phase: An aqueous buffer system, with elution achieved by increasing the ionic strength or changing the pH. For example, a gradient of sodium hydroxide or a salt solution (e.g., sodium chloride) in a buffered mobile phase.

  • Gradient: A salt or pH gradient designed to elute the analyte based on its charge.

  • Flow Rate: 1.0 mL/min

  • Detection: Suppressed conductivity or UV detection.

Visualizing Chromatographic Principles and Workflows

To further clarify the principles and workflows, the following diagrams are provided in the DOT language for Graphviz.

Reversed_Phase_Chromatography Figure 1: Principle of Reversed-Phase Chromatography for AMSA cluster_column Reversed-Phase Column (Nonpolar) cluster_mobile_phase Mobile Phase (Polar) StationaryPhase Nonpolar Stationary Phase (e.g., C18) AMSA This compound (Polar) AMSA->StationaryPhase Weak Interaction (Poor Retention) Solvent Polar Solvent Solvent->StationaryPhase Stronger Interaction (Elution)

Caption: Principle of Reversed-Phase Chromatography for AMSA

HILIC_Chromatography Figure 2: Principle of HILIC for AMSA cluster_column HILIC Column (Polar) cluster_mobile_phase Mobile Phase (Nonpolar) StationaryPhase Polar Stationary Phase (e.g., Silica, Zwitterionic) WaterLayer Aqueous Layer AMSA This compound (Polar) AMSA->WaterLayer Partitioning (Strong Retention) OrganicSolvent Organic Solvent (e.g., ACN) OrganicSolvent->StationaryPhase Weak Interaction

Caption: Principle of HILIC for AMSA

Ion_Exchange_Chromatography Figure 3: Principle of Anion-Exchange Chromatography for AMSA cluster_column Ion-Exchange Column cluster_mobile_phase Mobile Phase (Buffered) StationaryPhase Charged Stationary Phase (e.g., Anion Exchanger) AMSA_anion AMSA (net negative charge at high pH) AMSA_anion->StationaryPhase Electrostatic Attraction (Retention) CounterIon Counter-ion (e.g., Cl-) CounterIon->StationaryPhase Displacement (Elution)

Caption: Principle of Anion-Exchange Chromatography for AMSA

Experimental_Workflow Figure 4: General Experimental Workflow SamplePrep Sample Preparation (Dissolution, Filtration) Chromatography Chromatographic Separation (RP, HILIC, or IEX) SamplePrep->Chromatography Detection Detection (UV, MS, ELSD, Conductivity) Chromatography->Detection DataAnalysis Data Analysis (Quantification, Identification) Detection->DataAnalysis

Caption: General Experimental Workflow

References

A Comparative Guide to Aminomethanesulfonic Acid and p-Toluenesulfonic Acid as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalyst is a critical decision in the development of synthetic routes for pharmaceuticals and other fine chemicals. Brønsted acids are a cornerstone of organic synthesis, facilitating a wide array of transformations. Among the plethora of available acid catalysts, sulfonic acids are particularly noteworthy for their strong acidity and versatility. This guide provides an objective comparison of two such catalysts: aminomethanesulfonic acid and the widely used p-toluenesulfonic acid. This comparison is based on their performance in multicomponent reactions, with a focus on the synthesis of amidoalkyl naphthols, a class of compounds with significant biological activity.

Overview of the Catalysts

p-Toluenesulfonic acid (p-TSA) is a well-established, commercially available, and strong organic acid.[1] It is a white solid that is easy to handle and soluble in many organic solvents, making it a popular choice for a variety of acid-catalyzed reactions, including esterifications, acetal formations, and multicomponent reactions.[1][2][3] Its non-oxidizing nature is another key advantage over many mineral acids.[1]

This compound , the simplest aminosulfonic acid, is a zwitterionic compound. While less common as a homogeneous catalyst in organic synthesis compared to p-TSA, it and its derivatives have been explored, particularly as functional groups in supported catalysts. The presence of both an amino and a sulfonic acid group can impart unique catalytic properties.

Performance in the Synthesis of Amidoalkyl Naphthols

The synthesis of 1-amidoalkyl-2-naphthols is a prominent multicomponent reaction that serves as a valuable benchmark for comparing the efficacy of acid catalysts. This reaction typically involves the one-pot condensation of an aldehyde, 2-naphthol, and an amide or urea.

Catalytic Performance of p-Toluenesulfonic Acid

p-Toluenesulfonic acid has been demonstrated to be an effective catalyst for the synthesis of amidoalkyl naphthols, affording good to excellent yields under relatively mild conditions.

AldehydeAmide/UreaCatalyst Loading (mol%)SolventTemp. (°C)TimeYield (%)Reference
BenzaldehydeAcetamide10PEG-40012020 min91[4]
4-ChlorobenzaldehydeAcetamide10PEG-40012025 min88[4]
4-NitrobenzaldehydeAcetamide10PEG-40012020 min90[4]
4-MethoxybenzaldehydeAcetamide10PEG-40012030 min85[4]
BenzaldehydeUrea10PEG-4001204 h65[4]
Catalytic Performance of Other Sulfonic Acids
AldehydeAmideCatalystCatalyst LoadingConditionsTimeYield (%)Reference
BenzaldehydeAcetamideSulfanilic Acid10 mol%Solvent-free, 110-115 °C35 min94[5]
4-ChlorobenzaldehydeAcetamideSulfanilic Acid10 mol%Solvent-free, 110-115 °C30 min92[5]
4-NitrobenzaldehydeAcetamideSulfanilic Acid10 mol%Solvent-free, 110-115 °C25 min93[5]
4-MethoxybenzaldehydeAcetamideSulfanilic Acid10 mol%Solvent-free, 110-115 °C40 min90[5]

Experimental Protocols

General Procedure for the p-TSA-Catalyzed Synthesis of 1-Amidoalkyl-2-naphthols[4]

A mixture of an aldehyde (1 mmol), 2-naphthol (1 mmol), an amide or urea (1.2 mmol), and p-toluenesulfonic acid (10 mol%) in polyethylene glycol 400 (PEG-400) (5 mL) was stirred at 120 °C for the specified time. The progress of the reaction was monitored by Thin Layer Chromatography (TLC). After completion of the reaction, the mixture was cooled to room temperature and cold water was added. The solid product was collected by filtration, washed with water, and recrystallized from ethanol to afford the pure 1-amidoalkyl-2-naphthol.

General Procedure for the Sulfanilic Acid-Catalyzed Synthesis of 1-Amidoalkyl-2-naphthols[5]

A mixture of an aldehyde (10 mmol), 2-naphthol (10 mmol), an amide (10 mmol), and sulfanilic acid (1 mmol, 10 mol%) was heated on a hot plate at 110–115 °C for the appropriate time with occasional stirring. The progress of the reaction was monitored by TLC. After completion, the reaction mixture was cooled to room temperature and recrystallized from ethanol to give the pure product.

Mechanistic Insight and Logical Workflow

The synthesis of amidoalkyl naphthols is a multicomponent reaction that proceeds through a series of interconnected steps. The Brønsted acid catalyst plays a crucial role in activating the reactants and facilitating the key bond-forming events.

G cluster_activation Catalyst Activation cluster_condensation Condensation and Intermediate Formation cluster_addition Michael Addition and Product Formation Aldehyde Aldehyde Activated_Aldehyde Protonated Aldehyde Aldehyde->Activated_Aldehyde Protonation Catalyst Brønsted Acid (H⁺) Naphthol 2-Naphthol Activated_Aldehyde->Naphthol Electrophilic Attack Amide Amide/Urea Activated_Aldehyde->Amide Addition N_Acyliminium N-Acyliminium Ion Ortho_QM ortho-Quinone Methide Intermediate Naphthol->Ortho_QM Dehydration Naphthol->N_Acyliminium Michael Addition Amide->N_Acyliminium Dehydration Product Amidoalkyl Naphthol N_Acyliminium->Product Deprotonation

Caption: Proposed reaction pathway for the acid-catalyzed synthesis of amidoalkyl naphthols.

The logical workflow for catalyst selection and reaction optimization in the synthesis of amidoalkyl naphthols involves several key decision points.

G start Start: Synthesis of Amidoalkyl Naphthol catalyst_screening Catalyst Screening (p-TSA, this compound, etc.) start->catalyst_screening reaction_conditions Optimization of Reaction Conditions (Solvent, Temperature, Catalyst Loading) catalyst_screening->reaction_conditions workup Reaction Work-up and Product Isolation reaction_conditions->workup analysis Characterization and Purity Analysis (NMR, IR, Melting Point) workup->analysis yield_calculation Yield Calculation and Process Evaluation analysis->yield_calculation end End: Pure Amidoalkyl Naphthol yield_calculation->end

Caption: Experimental workflow for the synthesis of amidoalkyl naphthols.

Concluding Remarks

p-Toluenesulfonic acid is a robust and efficient catalyst for the synthesis of amidoalkyl naphthols and other multicomponent reactions, offering high yields in reasonable reaction times. Its ease of handling and commercial availability make it a go-to choice for many synthetic chemists.

While direct comparative data for this compound in this specific reaction is limited, the high efficiency of sulfanilic acid suggests that the presence of an amino group on the aromatic ring can enhance catalytic activity. This may be attributed to electronic effects or the potential for bifunctional catalysis. Further research into the catalytic applications of this compound, particularly as a heterogeneous catalyst, is warranted to fully elucidate its potential in organic synthesis. For researchers in drug development, the choice between these catalysts will depend on factors such as substrate scope, desired reaction conditions (homogeneous vs. heterogeneous), and cost-effectiveness. The data presented in this guide serves as a valuable starting point for making an informed decision.

References

Evaluating the Metal Ion Chelation Potential of Aminomethanesulfonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Aminomethanesulfonic acid, with its amino and sulfonic acid functional groups, presents a chemical structure that suggests a potential for metal ion coordination. The lone pair of electrons on the nitrogen atom of the amino group and the negatively charged oxygen atoms of the sulfonate group could act as donor sites for metal ions, forming a chelate ring. However, without experimental determination of stability constants, its efficacy as a chelating agent remains theoretical.

Comparative Analysis of Chelating Agents

To provide a benchmark for the potential evaluation of this compound, the following table summarizes the stability constants (log K) of established chelating agents with various metal ions. The stability constant is a measure of the strength of the interaction between the chelating agent and a metal ion; a higher log K value indicates a more stable complex.

Metal IonEDTADTPACitrateEDDS
Ca²⁺10.610.83.54.6
Mg²⁺8.79.32.85.8
Fe³⁺25.128.611.420.6
Cu²⁺18.821.56.118.2
Zn²⁺16.518.85.013.5
Pb²⁺18.018.86.513.7
Al³⁺16.118.67.8-

Note: Stability constants can vary with experimental conditions such as temperature, pH, and ionic strength.

Experimental Protocols for Evaluating Chelation Performance

To determine the metal ion chelation capabilities of this compound and enable a direct comparison with the agents listed above, the following experimental protocols are recommended.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes.

Principle: This method involves monitoring the change in the potential of an ion-selective electrode (ISE) or a pH electrode as a solution of the metal ion and the chelating agent (ligand) is titrated with a standard solution of a strong base or acid. The resulting titration curve can be used to calculate the formation constants of the metal-ligand complexes.

Detailed Protocol:

  • Solution Preparation:

    • Prepare a standard solution of this compound of known concentration in deionized water.

    • Prepare standard solutions of the metal salts (e.g., chlorides or nitrates) of interest.

    • Prepare a carbonate-free standard solution of a strong base (e.g., NaOH).

    • Prepare a solution of a background electrolyte (e.g., KNO₃ or KCl) to maintain constant ionic strength.

  • Titration Procedure:

    • Calibrate a pH electrode using standard buffer solutions.

    • In a thermostated titration vessel, place a solution containing a known concentration of the metal ion, this compound, and the background electrolyte.

    • Immerse the calibrated pH electrode and a reference electrode into the solution.

    • Titrate the solution with the standardized strong base, recording the pH or potential at regular intervals of titrant addition.

    • Perform a separate titration of the this compound solution in the absence of the metal ion to determine its protonation constants.

  • Data Analysis:

    • Plot the pH or potential as a function of the volume of titrant added.

    • Use a suitable software program (e.g., HYPERQUAD) to analyze the titration data and calculate the stepwise and overall stability constants (log K) of the metal-aminomethanesulfonic acid complexes.

Spectrophotometry

UV-Visible spectrophotometry can be used to determine stability constants, particularly when the formation of the metal-ligand complex results in a change in the absorbance spectrum.

Principle: This method relies on the difference in the molar absorptivity between the free ligand, the metal ion, and the resulting complex. By measuring the absorbance of solutions containing varying concentrations of the metal and ligand, the stoichiometry and stability constant of the complex can be determined using methods such as the mole-ratio method or Job's method of continuous variation.

Detailed Protocol:

  • Solution Preparation:

    • Prepare stock solutions of the metal salt and this compound of known concentrations.

  • Method of Continuous Variation (Job's Plot):

    • Prepare a series of solutions where the total molar concentration of the metal ion and this compound is constant, but the mole fraction of each component varies from 0 to 1.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.

    • Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.

  • Mole-Ratio Method:

    • Prepare a series of solutions where the concentration of the metal ion is kept constant while the concentration of this compound is varied.

    • Measure the absorbance of each solution at the λmax of the complex.

    • Plot the absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.

  • Data Analysis:

    • Once the stoichiometry is known, the stability constant can be calculated from the absorbance data using the Beer-Lambert law and the equilibrium expression for the complex formation.

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved in evaluating a potential chelating agent, the following diagrams illustrate a typical experimental workflow and the logical relationship of key parameters.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comp Comparison A Prepare Standard Solutions (Ligand, Metal, Titrant) B Potentiometric Titration / Spectrophotometric Measurement A->B C Generate Titration Curve / Absorbance Plot B->C D Calculate Stability Constants (log K) C->D E Compare with Established Chelating Agents D->E

Caption: Workflow for Evaluating a Novel Chelating Agent.

Chelation_Factors cluster_ligand Ligand Properties cluster_metal Metal Ion Properties cluster_complex Resulting Complex A Functional Groups (e.g., -NH2, -SO3H) F Stability Constant (log K) A->F B Number of Donor Atoms B->F C pKₐ of Functional Groups C->F D Charge D->F E Ionic Radius E->F

Caption: Factors Influencing Metal-Chelate Stability.

comparing the efficacy of different aminomethanesulfonic acid synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminomethanesulfonic acid (AMSA), a structurally simple α-aminosulfonic acid, serves as a valuable building block in medicinal chemistry and a useful zwitterionic buffer. Its synthesis can be approached through several routes, each with distinct advantages and disadvantages. This guide provides a comparative analysis of the most common methods for synthesizing AMSA, offering insights into their efficacy based on available experimental data.

Comparison of Key Synthesis Routes

The production of this compound is primarily dominated by two methodologies: a one-pot reaction involving sulfur dioxide and an ammonium salt, and the classical approach utilizing a pre-formed formaldehyde-bisulfite adduct. While both methods can produce high yields, they differ in their procedural complexity and reaction conditions.

ParameterOne-Pot Synthesis from SO₂, Ammonium Halide, & FormaldehydeClassical Synthesis via Formaldehyde-Bisulfite Adduct
Reported Yield ~78-86%[1]Up to 95%[2]
Purity "Pure white crystalline compound"[1] (A commercially available purity is 97%[3])Not explicitly stated in high-yield reports.
Reaction Temperature ~80 °C[1]Moderately elevated temperatures (e.g., 60-95 °C)[4]
Key Reactants Sulfur dioxide, ammonium halide (e.g., NH₄Cl), formaldehyde[1]Ammonia, formaldehyde-sodium bisulfite adduct[1]
Scalability Potentially more streamlined for large-scale production due to fewer discrete steps.The two-step nature (adduct formation then reaction) might add complexity to scaling up.
Reaction Time Not explicitly detailed, but appears to be a continuous process of introducing SO₂.[1]Not explicitly detailed.

Experimental Protocols

Below are detailed methodologies for the two primary synthesis routes of this compound.

Protocol 1: One-Pot Synthesis from Sulfur Dioxide, Ammonium Chloride, and Formaldehyde

This method, adapted from a patented process, offers a direct route to this compound.[1]

Materials:

  • Ammonium chloride (NH₄Cl)

  • Formaldehyde solution (e.g., 37% in water)

  • Sulfur dioxide (SO₂) gas

  • Water

Procedure:

  • Prepare an aqueous solution of ammonium chloride and formaldehyde in a suitable reaction vessel equipped with a gas inlet tube and a stirrer. The molar ratio of ammonium chloride to formaldehyde should be approximately 1:2.[1]

  • Heat the solution to approximately 80 °C.[1]

  • Introduce a stream of sulfur dioxide gas into the heated solution while maintaining vigorous stirring.

  • Continue the introduction of sulfur dioxide until the reaction is complete. The this compound will crystallize from the aqueous solution.[1]

  • Cool the reaction mixture and collect the crystalline product by filtration.

  • Wash the crystals with cold water and dry to obtain the final product.

Protocol 2: Classical Synthesis via Formaldehyde-Bisulfite Adduct

This traditional method involves the initial formation of a formaldehyde-bisulfite adduct, which then reacts with ammonia.[4]

Materials:

  • Sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅)

  • Formaldehyde solution (e.g., 37% in water)

  • Ammonia solution (e.g., 28-30% in water)

  • Hydrochloric acid (HCl) for acidification

Procedure: Step A: Formation of the Formaldehyde-Sodium Bisulfite Adduct

  • In a flask, dissolve sodium bisulfite in water.

  • Slowly add formaldehyde solution to the sodium bisulfite solution while stirring. The reaction is exothermic and may require cooling to maintain a moderate temperature.

  • The adduct, sodium hydroxymethanesulfonate, will form in the solution.

Step B: Reaction with Ammonia

  • To the solution containing the formaldehyde-sodium bisulfite adduct, add ammonia solution.

  • Heat the reaction mixture to a moderately elevated temperature (e.g., 70 °C) and maintain for a period to allow for the substitution reaction to occur.[1]

  • After the reaction is complete, cool the mixture.

  • Acidify the solution with hydrochloric acid to precipitate the this compound.

  • Collect the resulting white crystalline product by filtration, wash with cold water, and dry.

Synthesis Route Workflow

The following diagram illustrates the logical flow of the two primary synthesis routes for this compound.

G cluster_0 One-Pot Synthesis cluster_1 Classical Synthesis A1 Sulfur Dioxide A_react Reaction at ~80°C A1->A_react A2 Ammonium Halide A2->A_react A3 Formaldehyde A3->A_react A_prod This compound A_react->A_prod B1 Formaldehyde B_adduct Formaldehyde-Bisulfite Adduct B1->B_adduct B2 Sodium Bisulfite B2->B_adduct B_react Reaction at ~70°C B_adduct->B_react B3 Ammonia B3->B_react B_acidify Acidification B_react->B_acidify B_prod This compound B_acidify->B_prod

Workflow of this compound Synthesis Routes.

Conclusion

Both the one-pot synthesis from sulfur dioxide and the classical method using a formaldehyde-bisulfite adduct are effective for producing this compound. The one-pot method appears to be a more direct and potentially more scalable process, with reported high yields. The classical method, while involving an intermediate step, is also reported to produce high yields and has a long-standing history of use. The choice of synthesis route may depend on the availability of starting materials, desired scale of production, and specific process optimization parameters for yield and purity in a particular laboratory or industrial setting. Further research directly comparing these methods under identical conditions would be beneficial for a definitive assessment of their relative efficacy.

References

Navigating Immunoassay Specificity: A Comparative Guide to Aminomethanesulfonic Acid Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Aminomethanesulfonic acid, the simplest aminosulfonic acid, shares a common structural backbone with taurine (2-aminoethanesulfonic acid) and hypotaurine (2-aminoethanesulfinic acid). This structural resemblance raises the possibility of its interference in immunoassays targeting these vital biological molecules. Understanding and quantifying this potential cross-reactivity is crucial for researchers, scientists, and drug development professionals to ensure the validity and reliability of their immunoassay data.

Quantitative Analysis of Cross-Reactivity

To illustrate the importance of assessing cross-reactivity, the following table presents hypothetical data from a competitive ELISA designed to detect taurine. This data compares the cross-reactivity of this compound with other relevant molecules. The cross-reactivity is determined by comparing the concentration of the test compound required to inhibit the signal by 50% (IC50) to the IC50 of the target analyte (taurine).

The formula for calculating percent cross-reactivity is:

% Cross-Reactivity = (IC50 of Taurine / IC50 of Test Compound) x 100

CompoundIC50 (µM)% Cross-ReactivityStructural Similarity to Taurine
Taurine 1.5 100% Target Analyte
This compound35.04.3%High
Hypotaurine12.512.0%High
Beta-Alanine150.01.0%Moderate
Glycine> 1000< 0.1%Low

Note: The data presented in this table is for illustrative purposes to demonstrate the concept of cross-reactivity and does not represent results from a specific published study.

Experimental Protocols

Accurate determination of cross-reactivity requires a robust and well-defined experimental protocol. The following is a detailed methodology for a competitive enzyme-linked immunosorbent assay (ELISA) designed to assess the cross-reactivity of this compound in a taurine immunoassay.[1][2]

Objective: To quantify the percent cross-reactivity of this compound, hypotaurine, beta-alanine, and glycine in a competitive ELISA for taurine.

Materials:

  • 96-well microtiter plates coated with a taurine-protein conjugate

  • Rabbit anti-taurine polyclonal antibody (primary antibody)

  • Goat anti-rabbit IgG-HRP (horseradish peroxidase) conjugate (secondary antibody)

  • Taurine standard solutions (serial dilutions)

  • Test compound solutions (this compound, hypotaurine, beta-alanine, glycine; serial dilutions)

  • Assay buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the taurine standard and each test compound in assay buffer.

  • Competitive Binding: To the taurine-conjugate coated wells, add 50 µL of the taurine standard or test compound solutions. Then, add 50 µL of the primary anti-taurine antibody to each well.

  • Incubation: Incubate the plate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Wash the plate 3-5 times with wash buffer to remove unbound antibodies and antigens.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Final Wash: Repeat the washing step to remove unbound secondary antibody.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes. A blue color will develop.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the taurine standards.

    • Determine the IC50 value for taurine and each of the test compounds from their respective dose-response curves.

    • Calculate the percent cross-reactivity for each test compound using the formula mentioned previously.[3]

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the workflow of a competitive ELISA for determining cross-Reactivity.

Competitive_ELISA_Workflow cluster_preparation Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Plate Taurine-Coated Plate Competitive_Binding Competitive Binding: Add Standards/Test Compounds & Primary Antibody to Plate Plate->Competitive_Binding Standards Taurine Standards Standards->Competitive_Binding Test_Compounds Test Compounds (e.g., this compound) Test_Compounds->Competitive_Binding Primary_Ab Anti-Taurine Antibody Primary_Ab->Competitive_Binding Incubation1 Incubation Competitive_Binding->Incubation1 Wash1 Wash Incubation1->Wash1 Secondary_Ab_Incubation Add Secondary Antibody-HRP Wash1->Secondary_Ab_Incubation Incubation2 Incubation Secondary_Ab_Incubation->Incubation2 Wash2 Wash Incubation2->Wash2 Substrate_Addition Add TMB Substrate Wash2->Substrate_Addition Color_Development Color Development Substrate_Addition->Color_Development Stop_Reaction Add Stop Solution Color_Development->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Generate_Curves Generate Dose-Response Curves Read_Absorbance->Generate_Curves Calculate_IC50 Calculate IC50 Values Generate_Curves->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Conclusion

The potential for cross-reactivity of this compound in immunoassays designed for taurine or other structurally similar compounds is a critical consideration for researchers. While direct experimental data on the cross-reactivity of this compound is limited, its structural similarity to taurine suggests a moderate likelihood of interference. The provided illustrative data and detailed experimental protocol offer a framework for proactively assessing and quantifying this potential cross-reactivity. By implementing rigorous validation protocols, including comprehensive cross-reactivity testing, researchers can ensure the accuracy and specificity of their immunoassay results, leading to more reliable and reproducible scientific outcomes.

References

Aminomethanesulfonic Acid: A Comparative Review of Its Applications

Author: BenchChem Technical Support Team. Date: December 2025

Aminomethanesulfonic acid (AMSA), a structurally simple sulfur-containing amino acid, has emerged as a versatile compound with a growing number of applications across various scientific disciplines. Its unique physicochemical properties, including its zwitterionic nature and strong acidity of the sulfonic acid group, underpin its utility as a biological buffer, a component in pharmaceutical formulations, and a precursor for robust catalysts. This guide provides a comparative analysis of AMSA's performance in these key areas, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

As a Biological Buffer: A Low-pH Alternative to Good's Buffers

This compound and its N-alkylated derivatives have garnered attention as biological buffers, particularly for applications requiring a pH range below that of commonly used Good's buffers. The presence of the sulfonic acid group significantly lowers the pKa of the amino group, making these compounds effective buffering agents in mildly acidic conditions.

Comparative Performance of AMSA and Related Buffers

The effectiveness of a buffer is determined by its pKa, its stability, and its compatibility with the biological system under investigation. The following table summarizes the pKa values of AMSA and some of its derivatives in comparison to a standard Good's buffer, MES.

BufferpKa (25 °C)Temperature Coefficient (dpKa/dT)Effective Buffering RangeKey Characteristics
This compound (AMSA) ~5.57Not widely reported~4.6 - 6.6Unstable at physiological pH (~7.4); suitable for acidic conditions.
N-Methyl-AMSA ---N-alkylation can modify pKa and stability.
N-(n-Propyl)-AMSA ---Can maintain buffering in the physiological pH range across various temperatures.[1]
N-(n-Butyl)-AMSA ---Similar to N-(n-Propyl)-AMSA, effective in the physiological range.[1]
MES 6.15-0.0115.5 - 6.7A common Good's buffer, stable and widely used in the slightly acidic to neutral pH range.

Note: The pKa values for N-alkylated AMSA derivatives are not consistently reported across the literature and can vary with the specific alkyl group.

Experimental Protocol: Determination of Buffer pKa by Titration

Objective: To determine the pKa of a buffering agent.

Materials:

  • Buffering agent (e.g., this compound)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

  • Buret

  • Beaker

Procedure:

  • Prepare a solution of the buffer at a known concentration (e.g., 0.1 M).

  • If the buffer is in its acidic form, titrate with the standardized strong base. If it is in its basic form, titrate with the standardized strong acid.

  • Place the beaker with the buffer solution on the stir plate and add the stir bar.

  • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

  • Record the initial pH of the solution.

  • Add the titrant in small, known increments (e.g., 0.5 mL) from the buret.

  • After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration until the pH has changed significantly, passing through the expected pKa.

  • Plot the pH of the solution (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

  • The pKa is the pH at which half of the buffer has been neutralized (i.e., the midpoint of the steepest part of the titration curve). This can also be determined by finding the pH at the half-equivalence point.

In Pharmaceutical Applications: From Drug Formulation to a Glycine Receptor Agonist

AMSA's properties make it a valuable tool in the pharmaceutical industry. It is utilized to enhance the solubility and stability of active pharmaceutical ingredients (APIs) and has shown promise as a direct therapeutic agent due to its activity as a glycine receptor agonist.

Enhancing Drug Solubility and Stability

The formation of salts is a common strategy to improve the aqueous solubility of poorly soluble drugs. The strong acidic nature of the sulfonic acid group in AMSA allows it to form stable salts with basic drug molecules, thereby increasing their dissolution rate and potentially their bioavailability. While specific quantitative data on the solubility enhancement of various drugs by AMSA is not extensively compiled in publicly available literature, the principle is a well-established practice in pharmaceutical formulation.

General Protocol for Stability Testing of a Drug Formulation:

This protocol provides a general framework based on ICH guidelines for assessing the stability of a drug product.

Objective: To evaluate the stability of a drug formulation over time under specified storage conditions.

Materials:

  • Drug product formulated with and without AMSA.

  • Stability chambers set to desired temperature and humidity conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).

  • Validated analytical methods for quantifying the active pharmaceutical ingredient (API) and any degradation products.

  • Appropriate packaging for the drug product.

Procedure:

  • Prepare at least three batches of the drug product, including the formulation with AMSA and a control formulation without it.

  • Package the samples in the proposed commercial packaging.

  • Place the samples in the stability chambers under both long-term and accelerated conditions.

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 3, 6 months for accelerated), withdraw samples from the chambers.

  • Analyze the samples for key stability-indicating parameters, which may include:

    • Assay of the API to determine its concentration.

    • Quantification of known and unknown degradation products.

    • Physical appearance (e.g., color, clarity).

    • pH of the formulation (if applicable).

    • Dissolution profile.

  • Compare the stability data of the AMSA-containing formulation with the control to assess the impact of AMSA on the drug's stability.

A Potent Agonist of the Glycine Receptor

Recent studies have revealed that AMSA acts as a potent agonist at the inhibitory glycine receptor (GlyR), a ligand-gated ion channel crucial for neurotransmission in the spinal cord and brainstem. Its efficacy is comparable to that of the endogenous agonist glycine, particularly at acidic pH.

Comparative Efficacy of Glycine Receptor Agonists:

The following table compares the efficacy of AMSA with other known GlyR agonists on zebrafish α1 GlyR expressed in HEK293 cells at pH 5.

AgonistEC₅₀ (mM)Maximum Response (% of Glycine)
Glycine 0.98100
This compound (AMSA) 8.789
β-Alanine 4.569
Taurine 7.918

Data sourced from eLife, 2022.[2]

Experimental Workflow: Glycine Receptor Agonist Activity

cluster_workflow Experimental Workflow for GlyR Agonist Characterization HEK293 HEK293 Cells Transfection Transfect with zebrafish α1 GlyR HEK293->Transfection Recording Whole-cell patch-clamp recording Transfection->Recording Agonist_Application Apply Agonists (Glycine, AMSA, etc.) at varying concentrations Recording->Agonist_Application Data_Analysis Record and analyze current responses Agonist_Application->Data_Analysis Dose_Response Generate dose-response curves (EC₅₀, Max Response) Data_Analysis->Dose_Response

Caption: Workflow for characterizing GlyR agonist activity.

Experimental Protocol: Whole-Cell Patch-Clamp Recording of Glycine Receptor Currents

Objective: To measure the currents elicited by the application of GlyR agonists.

Materials:

  • HEK293 cells expressing the desired glycine receptor subunit (e.g., zebrafish α1).

  • External solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, adjusted to the desired pH (e.g., 5.0).

  • Internal solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, adjusted to pH 7.4.

  • Agonist stock solutions (e.g., glycine, AMSA, β-alanine, taurine).

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator and perfusion system.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Culture HEK293 cells on glass coverslips and transfect them with the GlyR α1 subunit cDNA.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -40 mV.

  • Apply different concentrations of the agonists to the cell using a rapid perfusion system.

  • Record the resulting inward currents using the patch-clamp amplifier.

  • Wash the cell with the external solution between agonist applications.

  • Construct dose-response curves by plotting the peak current amplitude against the agonist concentration and fit the data to determine the EC₅₀ and maximum response.

In Catalysis: A Reusable Solid Acid for Green Chemistry

Silica-functionalized this compound (SiO₂-AMSA) has emerged as a promising heterogeneous acid catalyst. Its advantages include high stability, reusability, and ease of separation from the reaction mixture, making it an attractive option for various organic transformations, particularly in the context of green chemistry.

Performance in Cellulose Hydrolysis

One of the notable applications of SiO₂-AMSA is in the hydrolysis of cellulose to glucose, a key step in the production of biofuels and bio-based chemicals.

Comparative Performance of Catalysts in Cellulose Hydrolysis:

CatalystReaction Temperature (°C)Reaction Time (h)Glucose Yield (%)Reusability (Number of Cycles)
Silica-AMSA (One-Pot Synthesis) 130688High (specific data varies)
Silica-AMSA (Reflux Method) 1306~88High (specific data varies)
Sulfonated Carbon 150343.7Good
Amberlyst-15 (Polymer Resin) 15024~60Moderate
Sulfuric Acid (Homogeneous) 150-2000.5-2~60-76Not reusable

Data compiled from various sources, including Academia Open, 2025, and Green Chemistry, 2011.[3][4]

Synthesis and Application of Silica-AMSA Catalyst

cluster_synthesis Catalyst Synthesis cluster_application Catalytic Application Silica Silica Source (e.g., Rice Husk Ash) Functionalization Functionalization with (3-chloropropyl)triethoxysilane Silica->Functionalization Reaction_AMSA Reaction with This compound Functionalization->Reaction_AMSA Catalyst Silica-Aminomethanesulfonic Acid Catalyst Reaction_AMSA->Catalyst Hydrolysis Hydrolysis Reaction Catalyst->Hydrolysis Add to reaction Cellulose Cellulose Cellulose->Hydrolysis Glucose Glucose Hydrolysis->Glucose Recovery Catalyst Recovery (Filtration) Hydrolysis->Recovery Reuse Catalyst Reuse Recovery->Reuse

Caption: Synthesis and application of Silica-AMSA catalyst.

Experimental Protocol: Synthesis of Silica-Aminomethanesulfonic Acid Catalyst (Reflux Method)

Objective: To synthesize a heterogeneous silica-aminomethanesulfonic acid catalyst.

Materials:

  • Silica source (e.g., rice husk ash)

  • 3-(chloropropyl)triethoxysilane (CPTES)

  • This compound

  • Dry toluene

  • Ethanol

Procedure:

  • Functionalization of Silica:

    • Activate the silica source by heating to remove moisture.

    • Disperse the activated silica in dry toluene.

    • Add CPTES to the silica suspension and reflux the mixture for several hours to functionalize the silica surface with chloropropyl groups.

    • Filter the functionalized silica, wash with toluene and ethanol, and dry.

  • Reaction with this compound:

    • Disperse the chloropropyl-functionalized silica in a suitable solvent.

    • Add this compound to the suspension.

    • Reflux the mixture for several hours to allow the amino group of AMSA to react with the chloropropyl groups on the silica surface.

    • After the reaction is complete, filter the solid catalyst.

    • Wash the catalyst thoroughly with water and ethanol to remove any unreacted starting materials.

    • Dry the final silica-aminomethanesulfonic acid catalyst in an oven.

Experimental Protocol: Cellulose Hydrolysis using Silica-AMSA Catalyst

Objective: To hydrolyze cellulose to glucose using the synthesized solid acid catalyst.

Materials:

  • Cellulose (e.g., microcrystalline cellulose)

  • Silica-aminomethanesulfonic acid catalyst

  • Deionized water

  • Reaction vessel (e.g., a high-pressure reactor)

  • Heating and stirring apparatus

  • High-performance liquid chromatography (HPLC) system for glucose analysis

Procedure:

  • Add a known amount of cellulose and the silica-AMSA catalyst to the reaction vessel.

  • Add a specific volume of deionized water to the vessel.

  • Seal the reactor and begin stirring.

  • Heat the reactor to the desired reaction temperature (e.g., 130 °C).

  • Maintain the reaction at the set temperature for the desired duration (e.g., 6 hours).

  • After the reaction, cool the reactor to room temperature.

  • Separate the solid catalyst from the liquid product mixture by filtration or centrifugation.

  • Analyze the liquid phase using HPLC to determine the concentration of glucose and calculate the yield.

  • To test for reusability, wash the recovered catalyst with water and ethanol, dry it, and use it in a subsequent hydrolysis reaction.

Conclusion

This compound is a compound of significant interest with diverse and expanding applications. As a biological buffer, it offers a valuable alternative for experiments conducted in acidic conditions where traditional buffers are less effective. In the pharmaceutical realm, its utility in enhancing drug formulation and its potent agonistic activity at glycine receptors highlight its potential for both drug delivery and direct therapeutic use. Furthermore, its incorporation into solid supports to create robust and reusable catalysts aligns with the principles of green chemistry, offering sustainable solutions for important chemical transformations like cellulose hydrolysis. The comparative data and detailed protocols provided in this guide aim to facilitate further research and development in these exciting areas of application for this compound.

References

Safety Operating Guide

Proper Disposal of Aminomethanesulfonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of aminomethanesulfonic acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, procedural instructions for researchers, scientists, and drug development professionals to manage the disposal of this compound, minimizing risks and adhering to regulatory standards.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, it is imperative to recognize the hazards associated with this compound and utilize appropriate personal protective equipment (PPE). The compound is classified as a hazardous chemical that can cause severe skin burns and eye damage.[1][2][3][4]

Key Hazards:

  • Skin Corrosion/Irritation: Causes severe skin burns.[1][2][3]

  • Serious Eye Damage: Causes serious eye damage.[1][2][3]

  • Corrosive to Metals: May be corrosive to metals.[2]

Required Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[1][2]

  • Body Protection: A laboratory coat or other protective clothing to prevent skin exposure.[1][2]

All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[5][6]

Step-by-Step Disposal Procedure

The standard directive for this compound disposal is to treat it as hazardous waste and transfer it to an approved waste disposal facility.[1][4][7][8] Do not dispose of this chemical down the drain or into the environment. [5]

Step 1: Waste Segregation and Containment

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) guidelines.[5]

  • Use Appropriate Containers: Collect the waste in a designated, leak-proof, and corrosion-resistant container.[7] Ensure the container is compatible with acidic and corrosive materials.

Step 2: Labeling

  • Clear Identification: The waste container must be clearly and accurately labeled as "Hazardous Waste."[5][9]

  • List Contents: The label must include the full chemical name: "this compound."

Step 3: Storage

  • Secure Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area.

  • Ventilation: This area should be cool, dry, and well-ventilated.[4]

  • Incompatible Materials: Keep the waste container away from incompatible materials such as bases, strong oxidizing agents, and metals.[6]

Step 4: Arrange for Disposal

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor for pickup and disposal.[5][9]

  • Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for this compound to the disposal company.[9]

Disposal of Empty Containers

Containers that have held this compound must be treated as hazardous waste unless properly decontaminated.[5]

  • Decontamination: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., water).[5]

  • Rinsate Collection: The rinsate from all rinses must be collected and disposed of as hazardous liquid waste.[5] Combine the rinsate with the this compound waste stream.

  • Final Disposal: Once properly decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous materials.

Spill Cleanup Protocol

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Restrict Access: Alert personnel in the area and restrict access to the spill zone.[5]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[5]

  • Absorb: Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or a chemical absorbent pad.[5]

  • Collect: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, leak-proof hazardous waste container.[5]

  • Decontaminate: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.[5]

  • Label and Dispose: Seal and label the container with the spill debris as hazardous waste and arrange for its disposal through your EHS department.

Data Summary

The following table summarizes key hazard and disposal information for this compound.

ParameterInformationSource(s)
Primary Hazards Causes severe skin burns and eye damage.[1][2][3]
UN Number UN 3261[2]
UN Proper Shipping Name CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S.[2]
Potential US EPA Waste Code D002: Waste Corrosive material (pH <=2 or =>12.5, or corrosive to steel)[10]

Disposal Workflow Diagram

This diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Aminomethanesulfonic_Acid_Disposal start_end start_end process process decision decision waste waste ehs ehs A Waste Generation (this compound) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Is this an empty container? B->C D Collect solid/liquid waste in a labeled, compatible container. C->D No E Triple rinse container with suitable solvent. C->E Yes H Store waste container in designated accumulation area. D->H F Collect rinsate as hazardous waste. E->F G Dispose of decontaminated container as non-hazardous waste. E->G F->D I Contact EHS for pickup and disposal. H->I J Disposal by licensed waste management facility. I->J

References

Personal protective equipment for handling Aminomethanesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Aminomethanesulfonic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

This compound is a corrosive chemical that can cause severe skin burns and serious eye damage.[1][2][3][4] Adherence to the following safety measures is critical to prevent exposure and ensure a safe working environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Below is a summary of its hazard classifications from various suppliers.

Hazard ClassificationFisher ScientificTCI ChemicalsECHEMIPubChemSigma-Aldrich
Skin Corrosion/IrritationCategory 1C[1]Sub-category 1C[2]Sub-category 1B[3]Category 1B[4]Category 1B
Serious Eye Damage/IrritationCategory 1[1]Category 1[2]--Category 1
Corrosive to Metals-Category 1[2]---

The signal word for this compound is "Danger".[1][2][3]

Personal Protective Equipment (PPE)

The consistent recommendation across safety data sheets is the use of comprehensive personal protective equipment to prevent any contact with the substance.[1][2][3][5]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield that covers the entire face and neck.[6] Must comply with ANSI Z87.1 standard.[7]To protect against splashes of the chemical which can cause irreversible eye damage.[2]
Hand Protection Nitrile or butyl rubber gloves are recommended.[8] Gloves must be inspected before use and removed carefully to avoid skin contamination.[5]To prevent skin contact which can cause severe burns.[4]
Body Protection A chemical-resistant lab coat, apron, or coveralls that cover the entire body.[6][9] Long-sleeved clothing should be worn.[5]To protect the skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator, such as an N95 dust mask, should be used if ventilation is inadequate or if dust is generated.[1][8]To prevent inhalation of dust or aerosols, which can cause corrosive injuries to the respiratory tract.[4]

Safe Handling and Operational Workflow

Proper handling procedures are crucial to minimize the risk of exposure. The following workflow outlines the key steps for safely using this compound in a laboratory setting.

Workflow for this compound Handling

Procedural Steps:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.[1][2][3]

    • Put on all required personal protective equipment as detailed in the PPE section.[1][2][3]

    • Ensure the work area is clean, well-ventilated, and that an eyewash station and safety shower are readily accessible.[10]

  • Handling :

    • Handle the chemical in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2]

    • Avoid creating dust when handling the solid form.[2]

    • Do not breathe in dust, fumes, or vapors.[1][2][3]

    • Avoid contact with skin, eyes, and clothing.[2]

    • Wash hands and any exposed skin thoroughly after handling.[1][5]

  • In Case of Accidental Exposure :

    • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2]

    • Skin Contact : Take off all contaminated clothing immediately and rinse the affected skin with plenty of water.[2] Seek medical attention.

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[1][2]

    • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • All waste materials, including unused chemicals and contaminated PPE, must be collected in designated, properly labeled, and sealed containers.[11]

  • Disposal Procedure :

    • Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[2][5]

    • The waste should be handled by a licensed professional waste disposal service.[2] Do not dispose of it down the drain.[10]

  • Contaminated Packaging :

    • Empty containers should be treated as hazardous waste and disposed of through a licensed waste disposal company.[2]

Experimental Protocols

Safety Data Sheets (SDS) for this compound provide detailed safety and handling procedures rather than specific experimental methodologies. The protocols outlined in this document are based on the collective safety information from multiple suppliers and are intended to be universally applicable for any laboratory procedure involving this chemical. Researchers should always develop a specific experimental protocol that incorporates these safety measures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.